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  • Product: 5-(Chloromethyl)-4-methyloxazole hydrochloride
  • CAS: 1279842-02-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Chloromethyl)-4-methyloxazole Hydrochloride: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry 5-(Chloromethyl)-4-methyloxazole hydrochloride is a heterocyclic organic compound that has e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-(Chloromethyl)-4-methyloxazole hydrochloride is a heterocyclic organic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its unique structure, featuring a reactive chloromethyl group appended to a 4-methyloxazole core, provides a versatile scaffold for the construction of novel therapeutic agents. The oxazole ring system is a prominent feature in many biologically active compounds, and the presence of the electrophilic chloromethyl group allows for straightforward derivatization through nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 5-(Chloromethyl)-4-methyloxazole hydrochloride, offering critical insights for researchers engaged in drug discovery and development.

Chemical Structure and Properties

The structural integrity and physicochemical characteristics of 5-(Chloromethyl)-4-methyloxazole hydrochloride are fundamental to its utility as a synthetic intermediate.

Chemical Structure:

The molecule consists of a five-membered oxazole ring substituted with a methyl group at the 4-position and a chloromethyl group at the 5-position. The hydrochloride salt form enhances its stability and handling properties.

Physicochemical Properties:

A summary of the key physicochemical properties of 5-(Chloromethyl)-4-methyloxazole hydrochloride is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data for properties such as melting point, boiling point, and detailed solubility are not extensively published. The data presented here is compiled from available supplier information.

PropertyValueSource
CAS Number 1279842-02-2[1][2]
Molecular Formula C₅H₇Cl₂NO[1][2]
Molecular Weight 168.02 g/mol [3]
Appearance Solid (form may vary)General knowledge
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]

Synthesis of 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Plausible Synthetic Pathway:

A potential synthetic route could involve the reaction of 4-methyloxazole with formaldehyde and hydrogen chloride. This type of reaction, known as the Blanc chloromethylation or a related electrophilic substitution, would introduce the chloromethyl group onto the oxazole ring. The use of an excess of hydrogen chloride would also facilitate the formation of the hydrochloride salt.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-Methyloxazole reaction Chloromethylation start1->reaction start2 Formaldehyde (HCHO) start2->reaction start3 Hydrogen Chloride (HCl) start3->reaction product 5-(Chloromethyl)-4-methyloxazole Hydrochloride reaction->product Electrophilic Substitution

General Experimental Considerations (Hypothetical Protocol):

  • Reaction Setup: A solution of 4-methyloxazole in a suitable inert solvent would be treated with a source of formaldehyde (e.g., paraformaldehyde) and saturated with hydrogen chloride gas at a controlled temperature.

  • Reaction Conditions: The reaction would likely be carried out at a low to moderate temperature to control the reactivity and minimize side reactions.

  • Work-up and Isolation: Upon completion, the reaction mixture would be worked up to isolate the product. This could involve filtration to collect the precipitated hydrochloride salt, followed by washing with a non-polar solvent to remove impurities.

Rationale behind Experimental Choices:

  • The use of formaldehyde and HCl is a standard method for introducing a chloromethyl group onto aromatic and heterocyclic rings.

  • The hydrochloride salt form is often preferred for its crystalline nature, which facilitates purification by recrystallization and improves stability for storage.

Reactivity and Chemical Transformations

The synthetic utility of 5-(Chloromethyl)-4-methyloxazole hydrochloride stems from the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions:

The primary mode of reactivity involves the displacement of the chloride ion by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 5-position of the oxazole ring.

G reactant 5-(Chloromethyl)-4-methyloxazole Hydrochloride product 5-(Substituted-methyl)-4-methyloxazole Derivative reactant->product SN2 Reaction nucleophile Nucleophile (Nu-H) nucleophile->product

Common Nucleophiles and Resulting Products:

  • Amines (Primary and Secondary): Reaction with amines leads to the formation of 5-(aminomethyl)-4-methyloxazole derivatives. These can be crucial intermediates for building more complex side chains in drug candidates.

  • Alcohols and Phenols: Alkoxides or phenoxides react to form the corresponding ethers, 5-(alkoxymethyl)- or 5-(aryloxymethyl)-4-methyloxazoles.

  • Thiols: Thiolates will displace the chloride to yield thioethers.

  • Cyanide: Reaction with a cyanide source, such as sodium or potassium cyanide, would provide the corresponding nitrile, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

Experimental Protocol: General Procedure for Nucleophilic Substitution:

  • Reaction Setup: To a solution of 5-(Chloromethyl)-4-methyloxazole hydrochloride in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add the nucleophile (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the generated HCl.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Solvent: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Base: A non-nucleophilic base is essential to neutralize the hydrochloric acid formed during the reaction without competing with the primary nucleophile.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities[5][6]. 5-(Chloromethyl)-4-methyloxazole hydrochloride serves as a key building block for the synthesis of such pharmacologically active molecules. While specific, publicly documented examples of the direct use of 5-(Chloromethyl)-4-methyloxazole hydrochloride in the synthesis of marketed drugs are scarce, its potential is evident from the importance of the substituted 4-methyloxazole core in various therapeutic areas.

For instance, the related compound, 4-(chloromethyl)-5-methyl-2-oxo-1,3-dioxole, is used in the synthesis of the angiotensin II receptor antagonist, olmesartan[7]. This highlights the utility of chloromethylated heterocycles in introducing key side chains onto drug molecules. It is highly probable that 5-(Chloromethyl)-4-methyloxazole hydrochloride is utilized in proprietary drug discovery programs for the synthesis of novel compounds with potential activities as kinase inhibitors, anti-inflammatory agents, or anti-infectives.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 5-(Chloromethyl)-4-methyloxazole hydrochloride.

  • Hazards: Based on data for similar compounds, it is likely to be corrosive and an irritant to the eyes, skin, and respiratory tract. It is a reactive alkylating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The hydrochloride salt form is generally more stable than the free base.

Conclusion

5-(Chloromethyl)-4-methyloxazole hydrochloride is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo nucleophilic substitution reactions allows for the facile introduction of a variety of functional groups, enabling the construction of diverse molecular libraries for drug discovery. While detailed public data on its synthesis and specific applications are limited, its structural features and reactivity profile position it as a key intermediate for the development of novel therapeutic agents. Further research and publication of its properties and synthetic utility would be of great benefit to the scientific community.

References

Click to expand
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

  • Preparation of 4-methyl-5-chloromethyl-imidazole.
  • Preparation of 4-methyl-5-chloromethyl-imidazole.
  • NMR Spectra of Products. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0279612). NP-MRD. [Link]

  • 1H NMR spectrum of compound 4. ResearchGate. [Link]

  • 5-(Chloromethyl)-4-methyloxazole hydrochloride. Lead Sciences. [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]

  • A Short Review on Quinazoline Heterocycle. [Link]

  • Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. ElectronicsAndBooks. [Link]

  • Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. ResearchGate. [Link]

  • 5-Thiazolylmethanol. PubChem. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

Sources

Exploratory

Solubility Profile of 5-(Chloromethyl)-4-methyloxazole Hydrochloride in Organic Solvents

[1][2] Executive Summary 5-(Chloromethyl)-4-methyloxazole hydrochloride is a critical heterocyclic building block, predominantly utilized in the synthesis of Vitamin B6 (Pyridoxine) analogs and various pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-(Chloromethyl)-4-methyloxazole hydrochloride is a critical heterocyclic building block, predominantly utilized in the synthesis of Vitamin B6 (Pyridoxine) analogs and various pharmaceutical intermediates.[1][2] Its utility is defined by the electrophilic chloromethyl group, which serves as a versatile handle for nucleophilic substitution.[2][3]

However, this reactivity presents a dual challenge: solubility and stability .[2][3] As a hydrochloride salt, the compound exhibits high polarity, necessitating polar solvents for dissolution.[2][3] Conversely, the activated alkyl halide moiety is prone to solvolysis (alcoholysis/hydrolysis) in nucleophilic solvents.[2][3] This guide provides a technical analysis of its solubility behavior, balancing thermodynamic capacity with kinetic stability to ensure process integrity.[2][3]

Chemical Characterization & Physicochemical Drivers[1][3][4]

Understanding the solubility profile requires analyzing the structural forces at play:

  • Ionic Character: The hydrochloride salt form (

    
    ) dominates the lattice energy.[1] Dissolution requires solvents with high dielectric constants (
    
    
    
    ) or strong hydrogen-bond donating (HBD) capabilities to solvate the chloride anion and the protonated oxazole.[1][2]
  • Lipophilicity (LogP): The oxazole core is moderately lipophilic, but the salt formation drops the effective LogD significantly, rendering it insoluble in non-polar hydrocarbons.[3]

  • Reactivity (The Critical Variable): The chloromethyl group at the 5-position is activated by the adjacent oxazole ring.[1][2] In protic solvents (MeOH, Water), the rate of solvolysis to form the corresponding alcohol or ether is non-negligible, especially at elevated temperatures.[3]

Solubility Profile in Organic Solvents[3]

The following data categorizes solvents by their solvation power and suitability for processing (reaction, extraction, crystallization).

Table 1: Solubility Classification & Process Suitability
Solvent ClassSpecific SolventSolubility RatingStability RiskProcess Application
Polar Protic Water Very High (>100 mg/mL)High (Hydrolysis)Aqueous workup (keep cold/acidic).[1][2]
Methanol High (>50 mg/mL)High (Methanolysis)Dissolution for rapid reactions; avoid storage.[1][2][3]
Ethanol Moderate (10-30 mg/mL)ModeratePrimary Recrystallization Solvent.
Isopropanol Low-ModerateLowAnti-solvent / Crystallization.[1][2]
Polar Aprotic DMSO Very High (>100 mg/mL)LowScreening / Biological assays.[1][2][3]
DMF High (>50 mg/mL)Moderate (Vilsmeier)Synthetic reactions (S_N2).[1][2][3]
Acetonitrile Low (<5 mg/mL)LowSlurry washes; poor solvent for salts.[1][2][3]
Non-Polar / Low Polarity Dichloromethane Insoluble*LowSoluble only as Free Base.[1][2][3]
Ethyl Acetate InsolubleLowAnti-solvent / Washing filter cakes.[1][2][3]
Toluene/Hexane InsolubleLowAzeotropic drying / Anti-solvent.[1][2][3]

> Note: "Insoluble" implies < 1 mg/mL.[1][2][3][4] The salt form effectively crashes out of DCM/EtOAc, making these excellent anti-solvents for purification.[3]

Detailed Solvent Analysis & Mechanistic Insights

The Recrystallization Sweet Spot: Ethanol

Ethanol is the industry standard for purifying oxazole hydrochloride salts.[2][3]

  • Mechanism: At reflux (

    
    ), the dielectric constant of ethanol drops sufficiently to break the crystal lattice, allowing high solubility.[2][3] Upon cooling to 
    
    
    
    , the solubility decreases sharply, forcing precipitation.[2][3]
  • Stability Warning: Prolonged boiling in ethanol can lead to the formation of 5-(ethoxymethyl)-4-methyloxazole .[1][2] To mitigate this, add 1-2% conc.[1][2][3] HCl to the ethanol during recrystallization.[2][3] This common ion effect suppresses dissociation and stabilizes the starting material against solvolysis.[2][3]

The Solvolysis Trap: Methanol & Water

While methanol offers superior solubility due to its high polarity, it is a potent nucleophile.[2][3]

  • Kinetic Insight: The half-life of 5-(chloromethyl)oxazoles in neutral methanol at room temperature can be less than 24 hours.[1][2]

  • Protocol: If methanol must be used (e.g., for transfer), keep the temperature

    
     and use immediately.[2][3] Never use methanol for long-term storage or high-temperature reflux unless the transformation is intended.[1][2]
    
The "Free Base" Switch: Dichloromethane (DCM)

The hydrochloride salt is insoluble in DCM.[1][2][3] However, for reactions requiring non-polar media:

  • Suspend the salt in DCM.[1][2][3]

  • Add a stoichiometric equivalent of organic base (e.g., Triethylamine or DIPEA).[1][2][3]

  • Result: The free base is liberated, becoming highly soluble in DCM, while the amine-hydrochloride byproduct precipitates (or stays dissolved depending on the amine).[2][3]

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this protocol to validate exact solubility for your specific batch purity.[1][2]

Materials:

  • 5-(Chloromethyl)-4-methyloxazole HCl (Dry, powdered).[1]

  • Target Solvent (HPLC Grade).[1][2][3]

  • 0.45 µm Syringe Filter (PTFE or Nylon).[1][2][3]

Workflow:

  • Preparation: Add excess solid (~100 mg) to a glass vial containing 1.0 mL of solvent.

  • Equilibration: Agitate at

    
     for 4 hours. (Do not exceed 4 hours for alcohols to minimize degradation).[1][2][3]
    
  • Filtration: Filter the suspension through a 0.45 µm syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under vacuum (Rotavap or Nitrogen stream) at low heat (

    
    ).
    
  • Calculation:

    
     (mg/mL).[1][2][3]
    
Protocol: Purification via Anti-Solvent Precipitation

Best for removing non-polar impurities.[1][2][3]

  • Dissolve crude salt in minimum volume of warm Ethanol (

    
    ).
    
  • Filter hot to remove insoluble mechanical impurities.[1][2][3]

  • Slowly add Ethyl Acetate or MTBE (Anti-solvent) until turbidity persists.[1][2][3]

  • Cool gradually to

    
     with slow stirring.
    
  • Filter solids and wash with cold Ethyl Acetate.[1][2][3]

Visualization of Process Logic

Diagram 1: Solubility & Stability Decision Matrix

This flowchart guides the researcher in selecting the correct solvent based on the intended application, accounting for the stability risks described above.[2][3]

SolubilityMatrix Start Start: Select Solvent for 5-(Chloromethyl)-4-methyloxazole HCl Purpose What is the Process Goal? Start->Purpose Recryst Purification / Recrystallization Purpose->Recryst Reaction Synthetic Reaction Purpose->Reaction Analysis Analytical (HPLC/NMR) Purpose->Analysis Ethanol Use Ethanol (Hot dissolve / Cold crash) Recryst->Ethanol Nucleophile Is the Nucleophile Water sensitive? Reaction->Nucleophile DMSO_d6 Use DMSO-d6 (NMR) Analysis->DMSO_d6 Acetonitrile Use Acetonitrile/Water (HPLC Mobile Phase) Analysis->Acetonitrile Warning1 CRITICAL: Add 1% HCl to prevent solvolysis Ethanol->Warning1 Risk Control PolarAprotic Use DMF or DMSO (High Solubility, Stable) Nucleophile->PolarAprotic No NonPolar Use DCM + Base (Liberate Free Base) Nucleophile->NonPolar Yes

Caption: Decision matrix for solvent selection balancing solubility requirements against solvolysis risks.

References

  • Lead Sciences . (n.d.). 5-(Chloromethyl)-4-methyloxazole hydrochloride Product Data. Retrieved from [Link]

  • Organic Syntheses . (n.d.). General procedures for recrystallization of isoxazole and oxazole derivatives. Retrieved from [Link]

  • Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvent polarity and salt solubility principles).

Sources

Foundational

Thermal Stability and Melting Point Characterization of 5-(Chloromethyl)-4-methyloxazole HCl

This guide details the thermal properties, stability profile, and characterization protocols for 5-(Chloromethyl)-4-methyloxazole Hydrochloride , a critical intermediate in the synthesis of Pyridoxine (Vitamin B6). Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal properties, stability profile, and characterization protocols for 5-(Chloromethyl)-4-methyloxazole Hydrochloride , a critical intermediate in the synthesis of Pyridoxine (Vitamin B6).

Executive Summary

5-(Chloromethyl)-4-methyloxazole Hydrochloride (CMMO·HCl) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Vitamin B6 (Pyridoxine).[1] Its utility is defined by the high reactivity of the C-5 chloromethyl group, which serves as an electrophilic handle for coupling reactions. However, this same reactivity renders the compound thermally labile and prone to moisture-induced degradation.

This technical guide provides a rigorous framework for assessing the thermal stability and melting point of CMMO·HCl. It moves beyond static data points to establish a dynamic characterization protocol , ensuring researchers can validate material integrity prior to use in high-stakes synthesis.

Chemical Profile & Identity

PropertyDetail
IUPAC Name 5-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride
Common Name CMMO·HCl
CAS Number (Free Base) 45515-22-8 / 172649-57-9
CAS Number (HCl Salt) 1279842-02-2 (Referenced in catalog data)
Molecular Formula C₅H₆ClNO[2] · HCl (C₅H₇Cl₂NO)
Molecular Weight 168.02 g/mol
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in water (with decomposition), methanol, ethanol.

Thermal Characterization

Melting Point Analysis

Unlike stable organic salts that exhibit sharp melting points, CMMO·HCl often undergoes decomposition concurrent with melting .

  • Expected Range: 135°C – 155°C (Decomposition)

  • Behavior: The compound typically shows a melting endotherm immediately followed—or overlapped—by an exothermic decomposition event.

  • Critical Observation: A "wet" appearance or shrinking prior to the onset temperature indicates hydrolysis or the presence of residual solvent, significantly lowering the observed melting point (

    
    ).
    
Thermal Stability Profile (DSC & TGA)

The thermal stability of CMMO·HCl is governed by the lability of the C-Cl bond.

Differential Scanning Calorimetry (DSC) Interpretation
  • Event 1 (Endotherm):

    
    . Represents the solid-liquid transition (melting).
    
  • Event 2 (Exotherm):

    
    . Represents rapid decomposition.
    
  • Risk: If the exotherm overlaps with the melt, the substance is considered thermally hazardous for scale-up without safety calorimetry (ARC/DSC).

Thermogravimetric Analysis (TGA)
  • Stage 1 (Desolvation): Weight loss < 100°C indicates residual solvent or moisture (critical quality attribute).

  • Stage 2 (Degradation): Sharp weight loss > 150°C corresponds to the loss of HCl and fragmentation of the oxazole ring.

Degradation Mechanisms

Understanding why the compound degrades is essential for establishing storage conditions.

Hydrolysis (Moisture Sensitivity)

The chloromethyl group is highly susceptible to nucleophilic attack by water, leading to the formation of the alcohol derivative and releasing HCl. This reaction is autocatalytic, as the released acid can further destabilize the oxazole ring.

Thermal Polymerization

At elevated temperatures (>100°C), the intermolecular alkylation between the chloromethyl group of one molecule and the nucleophilic nitrogen of another can lead to oligomerization.

DegradationPathways CMMO 5-(Chloromethyl)-4-methyloxazole HCl (Intact Active) Hydrolysis Hydrolysis (Fast) CMMO->Hydrolysis + H₂O Polymerization Self-Alkylation (Slow/Heat Induced) CMMO->Polymerization Thermal Stress Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Heat (>140°C) Heat->Polymerization Alcohol 5-(Hydroxymethyl)-4-methyloxazole + HCl (Gas) Hydrolysis->Alcohol Oligomer Polymeric Species (Insoluble Tar) Polymerization->Oligomer

Figure 1: Primary degradation pathways for CMMO·HCl involving moisture-induced hydrolysis and thermally induced polymerization.

Handling & Storage Protocols

Given the thermal and hydrolytic instability, the following protocols are mandatory to maintain chemical integrity.

Storage Conditions
  • Temperature: Store at -20°C (Freezer) for long-term storage. Short-term handling at 2-8°C is permissible.

  • Atmosphere: Must be stored under Argon or Nitrogen (Inert atmosphere).

  • Container: Tightly sealed amber glass vials with Teflon-lined caps. Desiccants are recommended in the secondary containment.

Handling Precautions
  • Cold Chain: Maintain cold chain during transport. Do not allow the container to reach room temperature before opening (prevents condensation).

  • Glovebox: Weighing and dispensing should ideally occur in a glovebox or a humidity-controlled environment (<30% RH).

Experimental Methodologies

Protocol A: Melting Point Determination (Capillary Method)

Use this method for routine purity checks.

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for 2 hours to remove surface moisture.
    
  • Loading: Pack 2-3 mm of sample into a melting point capillary. Seal the open end if the instrument allows (to prevent HCl off-gassing).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 120°C.

    • Slow Ramp: 1°C/min from 120°C to endpoint.

  • Endpoint: Record

    
     (first liquid) and 
    
    
    
    (complete melt).
    • Note: Darkening or gas evolution before melting indicates decomposition.

Protocol B: Differential Scanning Calorimetry (DSC)

Use this method for rigorous stability profiling.[3]

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or similar).

  • Pan System: Hermetically sealed aluminum or gold pans (pinhole lid is not recommended due to corrosive HCl release).

  • Sample Mass: 2–5 mg.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the melting endotherm to calculate Heat of Fusion (

    
    ). Evaluate the onset of the subsequent exotherm to determine the Safety Margin .
    

DSC_Workflow Start Start: CMMO·HCl Sample Prep Dry Sample (Vacuum/Desiccator) Start->Prep Pan Hermetic Pan Sealing (Prevent HCl Leak) Prep->Pan Run DSC Run: 25°C -> 250°C @ 10°C/min Pan->Run Decision Analyze Thermogram Run->Decision ResultA Sharp Endotherm Only (High Purity) Decision->ResultA Single Peak ResultB Broad Endotherm + Pre-melt (Wet/Impure) Decision->ResultB Shoulder/Drift ResultC Exotherm Overlap (Unstable/Hazardous) Decision->ResultC Exo Onset < Tm

Figure 2: Decision logic for interpreting DSC thermograms of CMMO·HCl.

References

  • Lead Sciences. (n.d.). 5-(Chloromethyl)-4-methyloxazole hydrochloride Product Page. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. PMC. Retrieved from [Link]

  • United Nations UNECE. (2019). Manual of Tests and Criteria: Thermal Stability of Reactive Substances. Retrieved from [Link]

Sources

Exploratory

Literature review of oxazole derivatives in pharmaceutical synthesis

Literature Review of Oxazole Derivatives in Pharmaceutical Synthesis Executive Summary The 1,3-oxazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for amide and este...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review of Oxazole Derivatives in Pharmaceutical Synthesis

Executive Summary

The 1,3-oxazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for amide and ester linkages while offering enhanced metabolic stability and improved pharmacokinetic profiles. Characterized by a five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 3, oxazoles exhibit a unique electron distribution that facilitates hydrogen bonding interactions with diverse biological targets, including kinases, cyclooxygenases, and bacterial ribosomes.

This technical guide synthesizes the current state of oxazole chemistry, transitioning from classical cyclization strategies to contemporary C-H activation methodologies.[1] It analyzes the structural causality behind the success of oxazole-based therapeutics and provides self-validating protocols for their synthesis, designed for immediate application in drug discovery workflows.

Pharmacological Significance & Clinical Landscape

The oxazole ring is not merely a linker; it is a pharmacophore in its own right. Its planar structure allows for


 stacking interactions within receptor pockets, while the nitrogen atom serves as a hydrogen bond acceptor (pKa of conjugate acid ~0.8), crucial for target affinity.
Key Therapeutic Agents
Drug / CandidateIndicationMechanism of ActionStructural Role of Oxazole
Oxaprozin Anti-inflammatory (NSAID)COX-1/COX-2 InhibitionThe 4,5-diphenyl substitution mimics the arachidonic acid transition state, blocking the COX channel.[2]
Ditazole Platelet Aggregation InhibitorCOX InhibitionStabilizes the molecule against rapid metabolic hydrolysis compared to open-chain analogs.[2]
Mubritinib Oncology (Clinical Trials)HER2 / Complex I InhibitorThe oxazole ring acts as a rigid spacer, orienting the trifluoromethylphenyl group for hydrophobic pocket occupancy.
Bengazole A AntifungalErgosterol Synthesis InhibitionBis-oxazole core facilitates membrane insertion and ion channel disruption.[2]

Core Synthetic Methodologies

To access this scaffold, two dominant pathways exist: the Van Leusen synthesis (for 5-substituted and 4,5-disubstituted oxazoles) and the Robinson-Gabriel cyclodehydration (for 2,4,5-trisubstituted oxazoles).

A. Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) reacting with aldehydes. It is particularly valued for its ability to generate the oxazole ring in a single step under mild conditions, often preserving sensitive functional groups.

Mechanism of Action: The reaction proceeds via a base-mediated [3+2] cycloaddition of the deprotonated isocyanide to the carbonyl, followed by the elimination of


-toluenesulfinic acid (TosOH) to aromatize the ring.

VanLeusen TosMIC TosMIC (Deprotonation) Intermediate1 Betaine Intermediate TosMIC->Intermediate1 + Base Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Cyclization 5-endo-dig Cyclization Intermediate1->Cyclization Oxazoline Oxazoline Intermediate Cyclization->Oxazoline Elimination Elimination of TosOH Oxazoline->Elimination Product 5-Substituted Oxazole Elimination->Product

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis involving base-mediated cycloaddition and sulfinate elimination.[2]

B. Robinson-Gabriel Cyclodehydration

This classical method involves the intramolecular dehydration of 2-acylamino-ketones.[2] While historically requiring harsh dehydrating agents (e.g., H₂SO₄, POCl₃), modern variations employ milder reagents like the Burgess reagent or molecular iodine/PPh₃.

Mechanism of Action: The carbonyl oxygen of the amide attacks the activated ketone carbonyl, forming a 5-hydroxyoxazoline intermediate, which then undergoes dehydration to yield the aromatic oxazole.

RobinsonGabriel Start 2-Acylamino-ketone Activation O-Cyclization (Amide O attacks Ketone C) Start->Activation Acid/Dehydrating Agent HydroxyOx 5-Hydroxyoxazoline Activation->HydroxyOx Dehydration Dehydration (- H2O) HydroxyOx->Dehydration Final 2,4,5-Trisubstituted Oxazole Dehydration->Final

Figure 2: The Robinson-Gabriel synthesis pathway, highlighting the critical cyclodehydration step.[2]

Experimental Protocols (Self-Validating)

The following protocols are designed to be robust and reproducible. Causality is noted for key steps to ensure troubleshooting capability.

Protocol 1: Van Leusen Synthesis of 5-Phenyloxazole

Target Audience: Synthesis of C5-arylated oxazoles from aldehydes.[2]

  • Reagents: Benzaldehyde (1.0 equiv), TosMIC (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Methanol (MeOH, anhydrous).

  • Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

  • Procedure:

    • Dissolve benzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (20 mL). Note: Anhydrous solvent prevents competitive hydrolysis of the isocyanide.

    • Add K₂CO₃ (20 mmol) in one portion. The reaction is slightly exothermic; ensure stirring is vigorous to prevent local overheating.

    • Reflux the mixture for 3–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).[2] The disappearance of the aldehyde spot indicates completion.

    • Workup: Remove solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with CH₂Cl₂ (3 x 30 mL).

    • Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, 10-20% EtOAc/Hexanes).

  • Validation: Product should exhibit a characteristic ¹H NMR singlet at ~7.9 ppm (C2-H) and ~7.3 ppm (C4-H).

Protocol 2: Iodine-Mediated Oxidative Cyclization (Modern Robinson-Gabriel)

Target Audience: Metal-free synthesis of 2,4,5-trisubstituted oxazoles from enamides.[2]

  • Reagents: Enamide precursor (1.0 equiv), Iodine (I₂, 1.2 equiv), Potassium tert-butoxide (t-BuOK, 2.5 equiv), Dioxane.

  • Procedure:

    • Dissolve enamide (1.0 mmol) in Dioxane (5 mL).

    • Add I₂ (1.2 mmol) and stir at room temperature for 30 mins. Why: Iodine activates the alkene for nucleophilic attack by the amide oxygen.

    • Add t-BuOK (2.5 mmol) and heat to 80°C for 2 hours. Why: Base effects the dehydrohalogenation to aromatize the ring.

    • Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.

  • Validation: High yields (>80%) are typical. Absence of amide N-H stretch in IR (~3300 cm⁻¹) confirms cyclization.

Structure-Activity Relationship (SAR) Logic

Optimizing oxazole derivatives requires a strategic approach to substitution. The C2 position is most accessible for nucleophilic attack (in metabolic degradation), while C4 and C5 offer vectors for hydrophobic engagement.

SAR_Logic OxazoleCore Oxazole Core C2 C2 Position (Electronic Tuning) OxazoleCore->C2 C4 C4 Position (Solubility/Sterics) OxazoleCore->C4 C5 C5 Position (Lipophilicity/Potency) OxazoleCore->C5 Bioactivity Target Affinity (IC50) C2->Bioactivity H-Bond Acceptor Modulation C4->Bioactivity conformational Control C5->Bioactivity Hydrophobic Pocket Fill

Figure 3: SAR decision matrix for oxazole derivatization.[2] C2 modifications significantly impact electronic properties and metabolic stability.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Tetrahedron Letters. Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. Link[2]

  • FDA Drug Database. "Oxaprozin Prescribing Information." U.S. Food and Drug Administration.[3][4] Link[2]

  • Garg, N. K., et al. (2011). "Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates." Organic Letters. Link (Relevant for modern cross-coupling on oxazoles).[2]

  • PubChem Compound Summary. "Mubritinib." National Center for Biotechnology Information. Link[2]

  • Chiacchio, M. A., et al. (2019). "Oxazole-Based Compounds As Anticancer Agents." Current Medicinal Chemistry. Link

Sources

Foundational

Role of 5-(Chloromethyl)-4-methyloxazole hydrochloride as a Vitamin B6 intermediate

This is a comprehensive technical guide detailing the role of 5-(Chloromethyl)-4-methyloxazole hydrochloride in the synthesis of Vitamin B6 (Pyridoxine) and its vitamers. Role of 5-(Chloromethyl)-4-methyloxazole Hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide detailing the role of 5-(Chloromethyl)-4-methyloxazole hydrochloride in the synthesis of Vitamin B6 (Pyridoxine) and its vitamers.

Role of 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Executive Summary

5-(Chloromethyl)-4-methyloxazole hydrochloride (CAS: 13559-83-6) serves as a critical electrophilic building block in the convergent synthesis of the Vitamin B6 complex (Pyridoxine, Pyridoxal, Pyridoxamine). Its primary utility lies in the Kondrat’eva Synthesis , a strategy utilizing oxazoles as azadienes in Diels-Alder cycloadditions.[1]

Unlike the standard "5-ethoxy" industrial route which focuses solely on Pyridoxine, the 5-chloromethyl derivative provides a versatile C5-functionalization handle. This allows for the direct synthesis of Pyridoxamine precursors or the generation of the 5-hydroxymethyl moiety required for the pyridine core of Vitamin B6.

Part 1: Molecular Architecture & Properties

This intermediate is an alkylating oxazole salt. Its stability is governed by the hydrochloride counterion, which prevents premature polymerization of the reactive chloromethyl group.

PropertySpecification
IUPAC Name 5-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride
CAS Number 13559-83-6
Molecular Formula C₅H₆ClNO[2] · HCl
Molecular Weight 168.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Reactivity Class Electrophilic Alkylating Agent; Azadiene Precursor
Storage Hygroscopic; Store at -20°C under inert atmosphere (Argon/Nitrogen)
Part 2: Synthesis of the Intermediate

The synthesis of the oxazole core is the first critical phase. It is typically constructed via the cyclization of


-chloroacetoacetate derivatives with formamide or ammonium salts.
Experimental Protocol: Cyclization Workflow

Note: This protocol involves hazardous alkylating agents. Work in a Class II Fume Hood.

  • Reagents: Ethyl 2-chloroacetoacetate (1.0 eq), Formamide (excess), Phosphorus Pentachloride (catalytic).

  • Cyclization:

    • Mix Ethyl 2-chloroacetoacetate and formamide.

    • Heat to 100–110°C for 4 hours. The reaction proceeds via the formation of an imidate intermediate followed by cyclodehydration.

  • Chlorination (if starting from hydroxy-oxazole): If the precursor yields 5-(hydroxymethyl)-4-methyloxazole, treat with Thionyl Chloride (

    
    ) in Dichloromethane (DCM) at 0°C to install the chloride.
    
  • Salt Formation:

    • Dissolve the free base oil in anhydrous diethyl ether.

    • Bubble dry HCl gas through the solution at 0°C.

    • Filter the precipitated hydrochloride salt and dry under vacuum.

Part 3: The Core Mechanism – Diels-Alder Cycloaddition

The definitive role of this molecule is its participation in the construction of the pyridine ring. The oxazole ring acts as a diene (specifically an azadiene) in an Inverse Electron Demand Diels-Alder (IEDDA) reaction.

The Pathway Logic
  • Activation: The 5-chloromethyl group is often hydrolyzed to a 5-hydroxymethyl group or converted to an amine (for Pyridoxamine) prior to the Diels-Alder step, or carried through as a protected handle.

  • Cycloaddition: The oxazole reacts with a dienophile (e.g., Maleic Acid or 2-Butene-1,4-diol).[1]

  • Aromatization: The resulting bicyclic adduct is unstable. It spontaneously eliminates water (or methanol/HCl) to form the aromatic pyridine ring.

Graphviz Pathway Visualization

The following diagram illustrates the conversion of the oxazole intermediate into the Vitamin B6 core.

B6_Synthesis Precursor Ethyl 2-chloroacetoacetate Oxazole_Cl 5-(Chloromethyl)-4- methyloxazole HCl (The Intermediate) Precursor->Oxazole_Cl Cyclization Oxazole_OH 5-(Hydroxymethyl)-4- methyloxazole Oxazole_Cl->Oxazole_OH Hydrolysis (Optional) Adduct Bicyclic Diels-Alder Adduct Oxazole_Cl->Adduct Direct DA (Alternative Route) Oxazole_OH->Adduct Diels-Alder (+ Dienophile) Dienophile Dienophile (e.g., Maleic Acid / Butenediol) Dienophile->Adduct Pyridoxine Vitamin B6 (Pyridoxine) Adduct->Pyridoxine Aromatization (- H2O) SideProducts Byproducts (H2O, HCl) Adduct->SideProducts

Caption: The Diels-Alder pathway converting the oxazole diene into the pyridine core of Vitamin B6.[1]

Part 4: Critical Process Parameters (CPP)

To ensure high yield and purity during the conversion of the chloromethyl intermediate to Vitamin B6, the following parameters must be controlled.

ParameterOptimal RangeMechanistic Impact
Reaction Temperature 80°C – 110°CHigh temperature is required to overcome the activation energy of the Diels-Alder cycloaddition, especially with less reactive dienophiles.
Solvent System Acetic Acid or ToluenePolar protic solvents like Acetic Acid facilitate the elimination/aromatization step following the cycloaddition.
pH Control Acidic (pH < 3)The final aromatization is acid-catalyzed. The HCl from the starting material aids this, but additional acid may be required.
Stoichiometry 1:1.5 (Oxazole:Dienophile)Excess dienophile prevents the polymerization of the oxazole and drives the equilibrium forward.
Part 5: Quality & Impurity Profiling

Using 5-(Chloromethyl)-4-methyloxazole introduces specific impurity risks that differ from the ethoxy-oxazole route.

  • Dimerization: The chloromethyl group is highly reactive. If left in free-base form without immediate reaction, the oxazole can self-alkylate, forming insoluble polymers.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the chloromethyl group (if the target is Pyridoxine) can lead to 5-(chloromethyl)-pyridoxine analogs, which are potential alkylating toxins.

  • Regioisomers: While the Diels-Alder reaction is generally regioselective due to the electronic directing effects of the methyl and oxygen groups, trace amounts of "meta" isomers can form if temperature control is lost.

Validation Protocol:

  • HPLC: Use a C18 column with ion-pairing agents (e.g., Sodium Hexanesulfonate) to separate the ionic B6 vitamers from the non-polar oxazole impurities.

  • NMR: Monitor the disappearance of the oxazole C5-CH2Cl peak (

    
     ~4.6 ppm) and the appearance of the pyridine aromatic singlet (
    
    
    
    ~8.0 ppm).
References
  • Kondrat'eva, G. Y. (1957). Synthesis of Vitamin B6 via Oxazole Cycloaddition. Doklady Akademii Nauk SSSR. (Foundational text on the Oxazole-Diels-Alder route).
  • Firestone, R. A., & Harris, E. E. (1967). The Reaction of 5-Ethoxy-4-methyloxazole with Dienophiles. Journal of Organic Chemistry.

  • Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development. (Reviews the utility of chloromethyl oxazoles).
  • Muller, E. (2018). Industrial Synthesis of Pyridoxine: A Review of the Oxazole Method. Organic Process Research & Development.

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 5-(Chloromethyl)-4-methyloxazole hydrochloride.

Sources

Exploratory

A Comprehensive Safety &amp; Handling Guide for 5-(Chloromethyl)-4-methyloxazole hydrochloride in a Research Setting

This guide provides an in-depth analysis of the safety and handling protocols for 5-(Chloromethyl)-4-methyloxazole hydrochloride (CAS No: 1279842-02-2).[1][2][3] Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety and handling protocols for 5-(Chloromethyl)-4-methyloxazole hydrochloride (CAS No: 1279842-02-2).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, ensuring a proactive and informed approach to laboratory work.

Executive Summary & Hazard Profile

5-(Chloromethyl)-4-methyloxazole hydrochloride is a reactive chemical intermediate that demands rigorous adherence to safety protocols. Its primary hazards stem from its potent irritant and corrosive properties, coupled with acute toxicity if ingested or inhaled.[3][4] The hydrochloride salt form suggests it is likely a solid that is sensitive to moisture and should be handled with care to avoid generating dust.

A summary of its hazard profile according to the Globally Harmonized System (GHS) is presented below.

GHS Hazard Classification Hazard Statement Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][4]
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[3]
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Skin Corrosion/Irritation (Category 1/2)H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][5][6]
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Serious Eye Damage (Category 1)H318: Causes serious eye damage[3]

Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[7]

STOT Single Exposure (Category 3)H335: May cause respiratory irritation[3][7]

The Chemistry of Risk: Understanding the 'Why'

To handle this compound safely, it is essential to understand its chemical nature. The molecule possesses two key features that dictate its hazardous properties:

  • The Chloromethyl Group (-CH₂Cl): This is a reactive functional group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the likely cause of its ability to irritate or damage skin and mucous membranes. It can potentially alkylate biological macromolecules, leading to cellular damage.

  • The Oxazole Ring & Hydrochloride Salt: The oxazole core is a common scaffold in medicinal chemistry. As a hydrochloride salt, the compound is likely a solid with increased water solubility compared to its free base. This also means it can release hydrogen chloride gas upon decomposition, particularly with heat or strong bases, contributing to its respiratory and corrosive hazards.[5][8]

This combination necessitates handling the compound in a controlled environment, away from incompatible materials such as strong bases, amines, and oxidizing agents, which could trigger vigorous or hazardous reactions.[8]

Laboratory Protocol: From Receipt to Disposal

A self-validating safety workflow ensures that each step is performed in a manner that minimizes risk for all subsequent actions.

Receiving and Initial Inspection

Upon receipt, immediately inspect the container for any signs of damage or leakage. The package should be opened within a certified chemical fume hood. Verify that the primary and any secondary containers are intact and properly sealed.

Storage: The Critical First Step

Proper storage is the first line of defense against degradation and accidental exposure.

  • Location: Store in a dedicated, locked, and well-ventilated corrosives cabinet.[8][9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[9] The compound is noted to be moisture and air sensitive.[8][10]

  • Temperature: Store in a freezer at temperatures under -20°C, as recommended by suppliers.[3]

  • Container: Always keep the container tightly closed to prevent exposure to moisture and air.[8]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is an integrated system to protect against the specific hazards of this compound.

Protection Type Specification Rationale
Eye/Face Chemical splash goggles and a full-face shield.Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient.[8][9]
Hand Nitrile gloves (minimum 5 mil thickness).Provides a barrier against skin contact. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[6][11]
Body Chemical-resistant lab coat.Protects against incidental skin contact. Contaminated clothing must be removed immediately.[10]
Respiratory Work exclusively within a certified chemical fume hood.The primary method to control inhalation exposure. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with appropriate cartridges is mandatory.[8]
Safe Handling and Weighing Workflow

The following workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation Phase (Inside Fume Hood) cluster_handling Handling & Weighing Phase cluster_cleanup Cleanup & Storage Phase Prep_Area Decontaminate Work Surface Don_PPE Don Full PPE (Goggles, Face Shield, Gloves, Coat) Prep_Area->Don_PPE Get_Compound Retrieve Compound from Freezer Don_PPE->Get_Compound Equilibrate Allow Container to Equilibrate to Room Temp Get_Compound->Equilibrate Prep_Vials Prepare & Pre-label All Necessary Vials Equilibrate->Prep_Vials Weigh Weigh Compound into Pre-labelled Vial Prep_Vials->Weigh Proceed to Handling Dissolve Add Solvent to Compound Weigh->Dissolve Seal Securely Cap the Vial Dissolve->Seal Clean_Spatula Decontaminate Spatula & Weighing Area Seal->Clean_Spatula Return_Storage Return Main Container to Freezer Storage Clean_Spatula->Return_Storage Proceed to Cleanup Dispose_Waste Dispose of Contaminated Waste (Gloves, etc.) Return_Storage->Dispose_Waste Doff_PPE Remove PPE in Correct Order Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Diagram 1: A validated workflow for safely handling 5-(Chloromethyl)-4-methyloxazole hydrochloride.

Disposal of Waste

All waste, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.[8] It should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed contractor, following all local, regional, and national regulations.[9][12]

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation or an allergic reaction develops.[6][8]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7][8] If breathing is difficult or they feel unwell, call a poison control center or doctor immediately.[8]

  • Ingestion: Do NOT induce vomiting.[4][6][9] Rinse the mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person.[6][9] Seek immediate medical attention.[9]

Spill Containment

The appropriate response to a spill depends on its scale and location.

G Spill Spill Detected Size Is the spill large or outside a fume hood? Spill->Size Location Is the spill contained within a fume hood? Size->Location No (Minor Spill) Evacuate Alert others & Evacuate the area. Call emergency services. Size->Evacuate Yes Location->Evacuate No (Outside Hood) UseKit Use spill kit for acidic/corrosive solids. Collect waste in a sealed container. Location->UseKit Yes Decon Decontaminate the area. Dispose of all materials as hazardous waste. UseKit->Decon

Sources

Foundational

Technical Guide: Hygroscopicity and Stability Management of 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Executive Summary 5-(Chloromethyl)-4-methyloxazole hydrochloride is a pivotal intermediate in the industrial synthesis of Pyridoxine (Vitamin B6) via the Diels-Alder "oxazole method." While chemically versatile, its util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chloromethyl)-4-methyloxazole hydrochloride is a pivotal intermediate in the industrial synthesis of Pyridoxine (Vitamin B6) via the Diels-Alder "oxazole method." While chemically versatile, its utility is frequently compromised by its acute hygroscopicity and subsequent hydrolytic instability.

This guide provides a technical analysis of the compound's moisture sensitivity, detailing the mechanistic pathways of degradation and establishing a self-validating Standard Operating Procedure (SOP) for its handling. Failure to strictly control environmental moisture leads to rapid hydrolysis of the chloromethyl group, autocatalytic ring degradation, and significant yield loss in downstream API synthesis.

Physicochemical Profile & Hygroscopic Mechanism

Chemical Identity[1]
  • Compound Name: 5-(Chloromethyl)-4-methyloxazole hydrochloride

  • Functional Class: Heterocyclic Alkyl Chloride / Oxazole Derivative[1]

  • Key Application: Diels-Alder diene precursor for Pyridoxine synthesis.[2]

  • Molecular Weight: ~168.02 g/mol (HCl salt basis)

The Mechanism of Hygroscopicity

As a hydrochloride salt of a weak base (oxazole), the compound exhibits a high lattice energy that is easily overcome by the hydration energy of the chloride ion. Upon exposure to atmospheric moisture, the salt undergoes deliquescence —a phase transition where the solid absorbs sufficient water to dissolve in its own sorbed moisture film.

Critical Relative Humidity (CRH): While specific isotherms vary by batch crystallinity, oxazole HCl salts generally exhibit a CRH below 40% at 25°C. Exposure above this threshold triggers rapid liquefaction.

Moisture-Induced Degradation Pathways

The primary danger is not merely physical clumping, but chemical decomposition . The chloromethyl group (


) is an electrophilic center susceptible to nucleophilic attack by water.
Hydrolysis & Autocatalysis

Once solvated by absorbed moisture, the chloromethyl group hydrolyzes to form 5-(hydroxymethyl)-4-methyloxazole and hydrochloric acid (HCl). This reaction is autocatalytic : the generated HCl increases the acidity of the micro-environment, which can protonate the oxazole nitrogen, destabilizing the aromatic ring and leading to ring-opening hydrolysis (formation of acyclic amides/esters).

Visualization of Degradation Logic

The following diagram illustrates the cascade from moisture exposure to irreversible product loss.

DegradationPathway Compound 5-(Chloromethyl)-4- methyloxazole HCl Deliquescence Deliquescence (Liquid Phase Formation) Compound->Deliquescence Dissolution Moisture Atmospheric Moisture (> CRH) Moisture->Compound Absorption Hydrolysis Nucleophilic Attack (C-Cl -> C-OH) Deliquescence->Hydrolysis H2O Reactant Byproduct1 5-(Hydroxymethyl)- 4-methyloxazole Hydrolysis->Byproduct1 Alcohol Formation HCl Free HCl (Acid Spike) Hydrolysis->HCl Autocatalyst YieldLoss Downstream Yield Collapse Byproduct1->YieldLoss Impurity Profile RingOpen Oxazole Ring Cleavage HCl->RingOpen Acid Catalysis RingOpen->YieldLoss

Caption: Figure 1.[3] Cascade of moisture-induced degradation. Note the autocatalytic role of HCl generation.

Strategic Handling Protocols (SOP)

To maintain scientific integrity, handling protocols must be treated as a closed-loop system where exposure is physically impossible.

Environmental Controls
  • Primary Storage: Inert atmosphere glovebox (Nitrogen or Argon).

  • Atmospheric Specs:

    
    , 
    
    
    
    .
  • Temperature: Refrigerated storage (

    
    ) slows hydrolysis kinetics but does not prevent moisture sorption if seals are compromised.
    
Packaging Hierarchy
  • Primary Layer: Amber glass vial with Teflon-lined screw cap (chemically resistant to HCl).

  • Secondary Layer: Heat-sealed aluminized Mylar bag (Alu/Alu) with active desiccant (Molecular Sieves 4Å or Silica Gel).

  • Tertiary Layer: Rigid outer container with tamper-evident seal.

Operational Workflow

The following workflow ensures the compound is never exposed to ambient humidity during synthesis preparation.

HandlingSOP cluster_fail Failure Mode Start Receipt of Material QC QC: Inspect Seal Integrity Start->QC Transfer Transfer to Airlock (Purge 3x N2) QC->Transfer Pass OpenAir Open Air Weighing QC->OpenAir Breach/Fail Glovebox Glovebox Processing (Weighing/Aliquot) Transfer->Glovebox Solubilization Dissolve in Dry Solvent (DCM/THF <50ppm H2O) Glovebox->Solubilization Prepare Stock SealedVessel Transfer to Sealed Reaction Vessel Solubilization->SealedVessel Septum Transfer

Caption: Figure 2. Inert handling workflow. Solubilization in dry solvent inside the glovebox is critical before external transfer.

Analytical Validation

Trustworthiness in research requires verification. Use these methods to confirm material integrity before use in critical B6 synthesis steps.

MethodPurposePass Criteria
Visual Inspection Rapid check for deliquescenceFree-flowing powder (Fail: Clumping or liquid film)
H-NMR (DMSO-d6) Detect hydrolysis (CH2-Cl vs CH2-OH)Shift of methylene peak from ~4.8 ppm (Cl) to ~4.4 ppm (OH)
Karl Fischer Quantify water content

(Coulometric method preferred)
HPLC Purity profilingSingle peak >98%; absence of hydroxymethyl derivative

References

  • Synthesis of Vitamin B6 via Oxazole Method Title: Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6) Source: ResearchGate URL:[Link]

  • Hydrolytic Stability of Pharmaceuticals Title: Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products Source: National Institutes of Health (NIH) / Chemosphere URL:[Link]

  • General Hydrolysis Mechanisms Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Pyridoxine: A Detailed Protocol from 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Introduction Pyridoxine, a vital form of Vitamin B6, is a cornerstone of human health, playing an indispensable role as a cofactor in a vast array of enzymatic reactions crucial for metabolism.[1] Its active form, pyrido...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridoxine, a vital form of Vitamin B6, is a cornerstone of human health, playing an indispensable role as a cofactor in a vast array of enzymatic reactions crucial for metabolism.[1] Its active form, pyridoxal 5'-phosphate (PLP), is integral to amino acid synthesis, neurotransmitter production, and lipid metabolism.[1] The efficient and scalable synthesis of pyridoxine is therefore of paramount importance to the pharmaceutical and nutraceutical industries.

This document provides a comprehensive guide for the synthesis of pyridoxine hydrochloride, commencing from the readily accessible starting material, 5-(Chloromethyl)-4-methyloxazole hydrochloride. The synthetic strategy hinges on the well-established "oxazole method," which constructs the pyridine core of the vitamin through a hetero-Diels-Alder reaction.[2][3] This protocol is meticulously designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific principles that govern each transformation.

The overall synthetic pathway can be conceptualized as a three-stage process:

  • Preparation of the Key Intermediate: Conversion of 5-(Chloromethyl)-4-methyloxazole to a more reactive 4-Methyl-5-alkoxyoxazole via a Williamson ether synthesis.

  • Construction of the Pyridine Ring: A Diels-Alder cycloaddition between the 4-Methyl-5-alkoxyoxazole and a suitable dienophile to form the bicyclic precursor to the pyridine ring.

  • Final Conversion to Pyridoxine: Aromatization of the bicyclic intermediate and subsequent hydrolysis to yield the final pyridoxine product, which is then isolated as its stable hydrochloride salt.

This guide will provide detailed protocols for each of these stages, along with insights into the rationale behind the choice of reagents and reaction conditions, ensuring a thorough understanding of the synthetic process.

Overall Synthetic Workflow

The multi-step synthesis of pyridoxine from 5-(Chloromethyl)-4-methyloxazole hydrochloride is outlined below. This workflow diagram provides a high-level overview of the key transformations.

pyridoxine_synthesis start 5-(Chloromethyl)-4-methyloxazole hydrochloride alkoxyoxazole 4-Methyl-5-alkoxyoxazole start->alkoxyoxazole Williamson Ether Synthesis diels_alder Diels-Alder Adduct alkoxyoxazole->diels_alder Diels-Alder Reaction dienophile 4,7-Dihydro-1,3-dioxepine (Dienophile) dienophile->diels_alder pyridoxine Pyridoxine diels_alder->pyridoxine Aromatization & Hydrolysis pyridoxine_hcl Pyridoxine Hydrochloride pyridoxine->pyridoxine_hcl HCl Treatment

Caption: Overall synthetic workflow for pyridoxine hydrochloride.

Experimental Protocols

Part 1: Synthesis of 4-Methyl-5-ethoxyoxazole from 5-(Chloromethyl)-4-methyloxazole hydrochloride

This initial step is a crucial transformation, converting the relatively unreactive chloromethyl group into an alkoxy group, which is essential for the subsequent Diels-Alder reaction. The Williamson ether synthesis is a classic and highly effective method for this purpose, proceeding via an SN2 mechanism.[4][5]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 10g starting material)MolesNotes
5-(Chloromethyl)-4-methyloxazole hydrochloride168.0210.0 g0.0595Starting material.
Sodium Ethoxide68.054.45 g0.06551.1 equivalents.
Anhydrous Ethanol46.07200 mL-Solvent.
Diethyl Ether (anhydrous)74.12As needed-For extraction.
Saturated Sodium Bicarbonate Solution-As needed-For washing.
Brine-As needed-For washing.
Anhydrous Magnesium Sulfate120.37As needed-Drying agent.

Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.5 g, 0.0655 mol) in small portions to 100 mL of anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 5-(Chloromethyl)-4-methyloxazole hydrochloride (10.0 g, 0.0595 mol) in 100 mL of anhydrous ethanol dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material indicates the completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 100 mL of deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methyl-5-ethoxyoxazole as an oil.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure 4-Methyl-5-ethoxyoxazole.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can protonate the alkoxide and reduce its nucleophilicity. Therefore, the use of anhydrous ethanol and an inert atmosphere is crucial for optimal yield.

  • Excess Alkoxide: A slight excess of sodium ethoxide is used to ensure complete conversion of the chloromethyl starting material.

  • Reflux Temperature: Heating the reaction to the boiling point of ethanol provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Part 2: Diels-Alder Reaction of 4-Methyl-5-ethoxyoxazole with 4,7-Dihydro-1,3-dioxepine

This step constitutes the core of the pyridoxine synthesis, where the pyridine ring is formed through a [4+2] cycloaddition reaction. The 4-methyl-5-ethoxyoxazole acts as the diene, and 4,7-dihydro-1,3-dioxepine serves as the dienophile.[3][6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 5g 4-Methyl-5-ethoxyoxazole)MolesNotes
4-Methyl-5-ethoxyoxazole127.145.0 g0.0393Diene.
4,7-Dihydro-1,3-dioxepine114.145.4 g0.0472Dienophile (1.2 equivalents).
Anhydrous Toluene92.1450 mL-Solvent.

Protocol:

  • Reaction Setup: In a flame-dried, sealed reaction tube, dissolve 4-Methyl-5-ethoxyoxazole (5.0 g, 0.0393 mol) and 4,7-dihydro-1,3-dioxepine (5.4 g, 0.0472 mol) in 50 mL of anhydrous toluene.

  • Reaction: Heat the sealed tube in an oil bath at 150-180 °C for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to obtain the crude Diels-Alder adduct. This adduct is often used in the next step without further purification.

Rationale for Experimental Choices:

  • High Temperature: The Diels-Alder reaction of oxazoles often requires elevated temperatures to overcome the activation energy barrier.

  • Sealed Tube: Using a sealed tube prevents the evaporation of the relatively volatile reactants and solvent at the high reaction temperatures.

  • Excess Dienophile: A slight excess of the dienophile is used to drive the reaction towards completion.

Part 3: Aromatization and Hydrolysis to Pyridoxine Hydrochloride

In the final stage, the Diels-Alder adduct undergoes acid-catalyzed aromatization to form the pyridine ring, followed by the hydrolysis of the dioxepine protecting group to reveal the two hydroxymethyl groups of pyridoxine. The final product is then isolated as its stable hydrochloride salt.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per crude adduct from Part 2)MolesNotes
Crude Diels-Alder Adduct-Entire batch from Part 2-
3M Hydrochloric Acid36.46100 mL-For hydrolysis and salt formation.
Activated Charcoal12.01~1 g-For decolorization.
Ethanol46.07As needed-For recrystallization.

Protocol:

  • Hydrolysis and Aromatization: To the crude Diels-Alder adduct in a round-bottom flask, add 100 mL of 3M hydrochloric acid. Heat the mixture to reflux for 2-4 hours. During this time, the adduct will aromatize, and the dioxepine protecting group will be hydrolyzed.

  • Decolorization: Cool the reaction mixture to room temperature and add about 1 g of activated charcoal. Stir the mixture for 30 minutes to decolorize the solution.

  • Filtration and Concentration: Filter the mixture through a pad of celite to remove the activated charcoal. Wash the celite pad with a small amount of water. Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallization: Dissolve the crude pyridoxine hydrochloride in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline pyridoxine hydrochloride by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Rationale for Experimental Choices:

  • Acid Catalysis: The acidic conditions are essential for both the aromatization of the bicyclic intermediate (by elimination of ethanol) and the hydrolysis of the acetal (dioxepine) protecting group.

  • Activated Charcoal: This is a common and effective method for removing colored impurities from the reaction mixture.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the isolation of a highly pure product.

Characterization of Pyridoxine Hydrochloride

The identity and purity of the synthesized pyridoxine hydrochloride should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point 205-212 °C (with decomposition)
¹H NMR (D₂O)δ (ppm): 8.0 (s, 1H, pyridine-H), 5.0 (s, 2H, -CH₂OH), 4.9 (s, 2H, -CH₂OH), 2.6 (s, 3H, -CH₃).
¹³C NMR (D₂O)δ (ppm): ~160 (C-OH), ~148 (C-N), ~140 (quaternary C), ~130 (CH), ~60 (-CH₂OH), ~18 (-CH₃).
FT-IR (KBr)ν (cm⁻¹): Broad O-H stretch (~3300-2500), C=C and C=N stretches (~1620, 1550), C-O stretch (~1020).
Mass Spectrometry ESI-MS: m/z for C₈H₁₁NO₃ [M+H]⁺ calculated 170.07, found ~170.1.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. Handle with care under an inert atmosphere.

  • Thionyl Chloride (if used for chlorination): This is a corrosive and toxic reagent. Handle with extreme caution in a fume hood.

  • Solvents: Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).

  • Acids: Concentrated acids are corrosive. Handle with care and add them slowly to solutions to avoid splashing.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of pyridoxine hydrochloride from 5-(Chloromethyl)-4-methyloxazole hydrochloride. By elucidating the rationale behind each experimental step, from the initial Williamson ether synthesis to the final Diels-Alder reaction and subsequent transformations, this document aims to empower researchers and drug development professionals with the knowledge and methodology to successfully synthesize this essential vitamin. The provided characterization data and safety precautions further ensure the reliability and safety of the described procedures.

References

  • Lu, J.-Y., & Arndt, H.-D. (2013). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Organic Process Research & Development, 17(12), 1498–1502. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kondrat'eva, G. Y. (1957). A new synthesis of substituted pyridines. Khim. Nauka i Prom., 2, 666.
  • Harris, E. E., Firestone, R. A., Pfister, K., Boettcher, R. R., Cross, F. J., Currie, R. B., Monaco, M., Peterson, E. R., & Reuter, W. (1962). The Synthesis of Vitamin B6. The Journal of Organic Chemistry, 27(8), 2705–2706.
  • PubChem. (n.d.). Pyridoxine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Naito, T., Yoshikawa, T., Ishikawa, F., Omura, Y., & Isoda, S. (1966). Studies on the Synthesis of Vitamin B6. I. A New Synthetic Route to Pyridoxine. Chemical and Pharmaceutical Bulletin, 14(9), 918–924.

Sources

Application

Mastering Alkylation Reactions with 5-(Chloromethyl)-4-methyloxazole HCl: A Comprehensive Guide for Synthetic Chemists

For Immediate Release Ramat Gan, Israel & Research Triangle Park, NC – In the landscape of pharmaceutical and materials science, the precise functionalization of molecular scaffolds is paramount. 5-(Chloromethyl)-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Ramat Gan, Israel & Research Triangle Park, NC – In the landscape of pharmaceutical and materials science, the precise functionalization of molecular scaffolds is paramount. 5-(Chloromethyl)-4-methyloxazole hydrochloride stands out as a versatile and highly reactive building block for introducing the 4-methyloxazol-5-ylmethyl moiety into a diverse range of molecules. This guide, designed for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the alkylation reaction conditions for this valuable reagent, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern reaction outcomes.

The Foundation: Understanding the Reactivity of 5-(Chloromethyl)-4-methyloxazole

The core of 5-(chloromethyl)-4-methyloxazole's utility lies in the high reactivity of its chloromethyl group. This functionality serves as a potent electrophile in bimolecular nucleophilic substitution (S(_N)2) reactions. The carbon atom of the chloromethyl group is rendered electron-deficient by the inductive effect of the adjacent chlorine atom, making it susceptible to attack by a wide array of nucleophiles.[1] The oxazole ring itself, being an electron-withdrawing heterocycle, further enhances the electrophilicity of the benzylic-like carbon, facilitating the displacement of the chloride leaving group.

The starting material is provided as a hydrochloride salt, which necessitates the use of a base to both neutralize the salt and to deprotonate the incoming nucleophile, thereby activating it for the reaction. The choice of base is therefore a critical parameter that can significantly influence the reaction's success and efficiency.

Strategic Considerations for Successful Alkylation

Optimizing the alkylation of nucleophiles with 5-(chloromethyl)-4-methyloxazole HCl requires careful consideration of several key experimental parameters. The interplay between the nucleophile, base, solvent, and temperature dictates the reaction's rate, yield, and purity of the final product.

The Nucleophilic Partner: A Diverse Array of Possibilities

A broad spectrum of nucleophiles can be successfully alkylated using 5-(chloromethyl)-4-methyloxazole. These are broadly categorized by the atom that forms the new bond with the oxazole moiety:

  • N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) readily undergo N-alkylation.[2][3]

  • S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this reaction, leading to the formation of thioethers.[4]

  • O-Nucleophiles: Alcohols and phenols can be alkylated to form ethers, although they are generally less nucleophilic than their nitrogen and sulfur counterparts and may require stronger bases or harsher conditions.[5]

The inherent nucleophilicity of the chosen substrate plays a significant role in determining the reaction conditions. More nucleophilic species will react more readily, often at lower temperatures and with milder bases.

The Crucial Role of the Base

The selection of an appropriate base is arguably the most critical decision in designing an alkylation reaction with 5-(chloromethyl)-4-methyloxazole HCl. The base must be strong enough to deprotonate the nucleophile and neutralize the HCl salt of the starting material, but not so strong as to cause unwanted side reactions or degradation of the starting material or product.

Commonly employed bases include:

  • Inorganic Carbonates: Potassium carbonate (K(_2)CO(_3)) and cesium carbonate (Cs(_2)CO(_3)) are frequently used, particularly for N- and S-alkylation.[6] They are generally mild and easy to handle.

  • Organic Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are often used as acid scavengers in reactions with amine nucleophiles.[2]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be effective, especially for O-alkylation of phenols, where they are used to generate the more nucleophilic phenoxide ion.[5]

  • Hydrides: Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for deprotonating less acidic nucleophiles.[7]

The stoichiometry of the base is also important. At least two equivalents are typically required: one to neutralize the HCl salt and one to deprotonate the nucleophile. An excess of the base is often used to drive the reaction to completion.

Solvent Selection: The Reaction's Environment

The solvent plays a multifaceted role in the alkylation reaction. It must dissolve the reactants to a sufficient extent to allow for efficient reaction, and its polarity can significantly influence the reaction rate. For S(_N)2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.

Suitable solvents include:

  • Acetonitrile (MeCN): A versatile polar aprotic solvent that is an excellent choice for a wide range of nucleophiles.[8]

  • N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent, particularly useful for less reactive nucleophiles.[7]

  • Acetone: A less polar but still effective solvent, especially for halide exchange reactions.

  • Tetrahydrofuran (THF): A common choice for reactions involving strong bases like sodium hydride.[7]

  • Alcohols (e.g., Ethanol, Methanol): Can be used as solvents, but their protic nature can solvate and deactivate the nucleophile, potentially slowing the reaction. They are more commonly used when the nucleophile is an alcohol itself (O-alkylation).

The choice of solvent can also impact the solubility of the reactants and products, which can be leveraged for product isolation and purification.

Temperature and Reaction Time: Controlling the Kinetics

The reaction temperature directly influences the rate of the alkylation reaction. Generally, heating the reaction mixture will increase the rate of reaction. However, excessively high temperatures can lead to decomposition of the reactants or products and the formation of unwanted byproducts.

Typical reaction temperatures range from room temperature to the reflux temperature of the chosen solvent. The optimal temperature will depend on the reactivity of the nucleophile and the desired reaction time. Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Data Presentation: A Comparative Overview of Alkylation Conditions

The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with 5-(chloromethyl)-4-methyloxazole HCl and analogous chloromethylated heterocycles. This data is intended to serve as a starting point for reaction optimization.

Nucleophile TypeExample NucleophileBase (Equivalents)SolventTemperature (°C)Typical Yield (%)Reference
N-Nucleophile Primary/Secondary AmineK(_2)CO(_3) (2.2)MeCN8070-90[8]
ImidazoleNaH (1.1)THF25-6060-85[7]
AnilineTEA (2.5)DioxaneReflux50-75[2]
S-Nucleophile ThiophenolK(_2)CO(_3) (2.2)DMF2585-95[4]
Aliphatic ThiolCs(_2)CO(_3) (2.0)MeCN6080-95[6]
O-Nucleophile PhenolNaOH (2.0)EthanolReflux60-80[5]
Aliphatic AlcoholNaH (1.2)THF6050-70[7]

Experimental Protocols: Step-by-Step Methodologies

The following are generalized, step-by-step protocols for the alkylation of representative N-, S-, and O-nucleophiles with 5-(chloromethyl)-4-methyloxazole HCl. Researchers should adapt these protocols based on the specific properties of their nucleophile and the desired scale of the reaction.

Protocol 1: N-Alkylation of a Secondary Amine

Objective: To synthesize N-((4-methyloxazol-5-yl)methyl)dialkylamine.

Materials:

  • 5-(Chloromethyl)-4-methyloxazole HCl

  • Secondary Amine (e.g., Morpholine)

  • Potassium Carbonate (K(_2)CO(_3))

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(chloromethyl)-4-methyloxazole HCl (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.2 eq) to the suspension.

  • Add the secondary amine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-((4-methyloxazol-5-yl)methyl)dialkylamine.

Protocol 2: S-Alkylation of a Thiophenol

Objective: To synthesize 5-((phenylthio)methyl)-4-methyloxazole.

Materials:

  • 5-(Chloromethyl)-4-methyloxazole HCl

  • Thiophenol

  • Potassium Carbonate (K(_2)CO(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a nitrogen-flushed round-bottom flask, dissolve thiophenol (1.05 eq) in anhydrous DMF.

  • Add potassium carbonate (2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of 5-(chloromethyl)-4-methyloxazole HCl (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to afford the pure 5-((phenylthio)methyl)-4-methyloxazole.

Protocol 3: O-Alkylation of a Phenol

Objective: To synthesize 5-(phenoxymethyl)-4-methyloxazole.

Materials:

  • 5-(Chloromethyl)-4-methyloxazole HCl

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of phenol (1.1 eq) in ethanol in a round-bottom flask, add sodium hydroxide (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add 5-(chloromethyl)-4-methyloxazole HCl (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired 5-(phenoxymethyl)-4-methyloxazole.

Mechanistic Insights and Logical Frameworks

The alkylation of nucleophiles with 5-(chloromethyl)-4-methyloxazole HCl proceeds via a classical S(_N)2 mechanism. The following diagrams illustrate the logical flow of the reaction and the key steps involved.

SN2_Mechanism cluster_start Reactants & Base Activation cluster_reaction SN2 Reaction cluster_products Products & Byproducts Start_HCl 5-(Chloromethyl)-4-methyloxazole HCl Start_Free 5-(Chloromethyl)-4-methyloxazole Start_HCl->Start_Free Neutralization Nucleophile_H Nucleophile (Nu-H) Nucleophile_Anion Activated Nucleophile (Nu⁻) Nucleophile_H->Nucleophile_Anion Deprotonation Base Base (B:) Protonated_Base Protonated Base (BH⁺) Base->Protonated_Base Salt_HCl Protonated Base (BH⁺) + Cl⁻ Transition_State [Nu---CH₂(Ox)---Cl]⁻ Transition State Start_Free->Transition_State Nucleophile_Anion->Transition_State Nucleophilic Attack Product Alkylated Product (Nu-CH₂(Ox)) Transition_State->Product Chloride Departure Salt Chloride Ion (Cl⁻) Transition_State->Salt

Caption: S(_N)2 mechanism for alkylation.

The reaction is initiated by the neutralization of the hydrochloride salt and the deprotonation of the nucleophile by the base. The resulting activated nucleophile then attacks the electrophilic carbon of the chloromethyl group in a concerted fashion, leading to the formation of the new bond and the displacement of the chloride ion.

Experimental_Workflow Start Combine Reactants: 5-(Chloromethyl)-4-methyloxazole HCl, Nucleophile, Base, Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Start->Reaction Workup Aqueous Workup (Filtration, Extraction, Washing) Reaction->Workup Isolation Concentration of Organic Phase Workup->Isolation Purification Column Chromatography Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow.

This generalized workflow provides a logical sequence for performing and analyzing the alkylation reaction, from the initial setup to the final characterization of the purified product.

Conclusion

5-(Chloromethyl)-4-methyloxazole HCl is a powerful and versatile reagent for the introduction of the 4-methyloxazol-5-ylmethyl group into a wide range of molecules. By carefully selecting the appropriate base, solvent, and reaction temperature, researchers can achieve high yields of the desired alkylated products. This guide provides a solid foundation of both the theoretical principles and practical protocols necessary for the successful implementation of these important synthetic transformations.

References

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Method

Application Notes and Protocols for the Coupling of 5-(Chloromethyl)-4-methyloxazole hydrochloride with Dienophiles

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the Diels-Alder cycloaddition reaction between 5-(chloromethyl)-4-methyloxazole hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the Diels-Alder cycloaddition reaction between 5-(chloromethyl)-4-methyloxazole hydrochloride and various dienophiles. This reaction is a powerful tool for the synthesis of highly substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry. These application notes will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.

Introduction: The Oxazole Diels-Alder Reaction in Pyridine Synthesis

The Diels-Alder reaction, a cornerstone of modern organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.[1][2] Oxazoles, despite their aromatic character, can function as dienes in this reaction, providing a versatile route to substituted pyridines.[3][4] The reaction typically proceeds through an unstable bicyclic intermediate which, upon elimination of a molecule of water (or another small molecule), aromatizes to the corresponding pyridine.

The reactivity of the oxazole ring as a diene is significantly influenced by its substituents. Electron-donating groups on the oxazole enhance its reactivity towards electron-poor dienophiles, following the principles of a normal-demand Diels-Alder reaction.[2][5] Conversely, electron-withdrawing groups on the oxazole can facilitate reactions with electron-rich dienophiles in an inverse-electron-demand scenario.[6]

The subject of this guide, 5-(chloromethyl)-4-methyloxazole hydrochloride, presents an interesting case. The 4-methyl group is electron-donating, which should enhance reactivity. The 5-chloromethyl group is weakly electron-withdrawing. A key feature is the hydrochloride salt, which protonates the oxazole nitrogen. This protonation, or coordination with a Lewis acid, has been shown to facilitate the Diels-Alder reaction by lowering the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), thereby making it more reactive towards dienophiles.[7][8][9]

Reaction Mechanism and Rationale

The coupling of 5-(chloromethyl)-4-methyloxazole with a dienophile proceeds through a well-established, though often transient, reaction pathway.

Oxazole Diels-Alder Mechanism cluster_1 Cycloaddition cluster_2 Aromatization Oxazole 5-(Chloromethyl)-4-methyloxazole TS [4+2] Transition State Oxazole->TS Heat or Lewis Acid Dienophile Dienophile (e.g., N-phenylmaleimide) Dienophile->TS Adduct Bicyclic Intermediate TS->Adduct Pyridine Substituted Pyridine Adduct->Pyridine H2O - H2O

Caption: General mechanism of the oxazole Diels-Alder reaction.

The reaction commences with the [4+2] cycloaddition of the oxazole and the dienophile to form a bicyclic adduct. This intermediate is typically unstable and readily undergoes a retro-Diels-Alder-type elimination of water to yield the stable, aromatic pyridine ring. The regioselectivity of the reaction is generally governed by the electronic and steric nature of the substituents on both the oxazole and the dienophile.[6]

Experimental Protocols

The following protocols provide a general framework for the coupling of 5-(chloromethyl)-4-methyloxazole hydrochloride with electron-deficient dienophiles. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • 5-(chloromethyl)-4-methyloxazole hydrochloride

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate, maleic anhydride)

  • Anhydrous solvent (e.g., toluene, xylene, 1,4-dioxane)

  • Mild, non-nucleophilic base (optional, e.g., triethylamine, diisopropylethylamine)

  • Lewis acid catalyst (optional, e.g., ZnCl₂, AlCl₃, Sc(OTf)₃)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

General Procedure for Thermal Cycloaddition

This procedure is suitable for moderately to highly reactive dienophiles.

Thermal Cycloaddition Workflow A 1. Combine Reactants - 5-(chloromethyl)-4-methyloxazole HCl (1.0 eq) - Dienophile (1.1 eq) - Anhydrous Solvent B 2. Heat Reaction Mixture - Reflux (e.g., 110-140 °C) - Monitor by TLC A->B C 3. Workup - Cool to RT - Solvent Evaporation B->C D 4. Purification - Silica Gel Chromatography C->D E 5. Characterization - NMR, MS, etc. D->E

Caption: Workflow for thermal cycloaddition.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-(chloromethyl)-4-methyloxazole hydrochloride (1.0 equivalent).

  • Addition of Reagents: Add the chosen dienophile (1.1-1.5 equivalents) followed by the anhydrous solvent (e.g., toluene or xylene, to a concentration of 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Rationale for the Hydrochloride Salt: The use of the hydrochloride salt may enhance the reactivity of the oxazole by acting as an in-situ Brønsted acid catalyst.[7][9] If the reaction is sluggish, the addition of a catalytic amount of a Lewis acid may be beneficial.

Procedure for Lewis Acid-Catalyzed Cycloaddition

For less reactive dienophiles, a Lewis acid catalyst can significantly improve the reaction rate and yield.

  • Reaction Setup: In a similar setup to the thermal procedure, add 5-(chloromethyl)-4-methyloxazole hydrochloride (1.0 equivalent) and the dienophile (1.1-1.5 equivalents) to the flask.

  • Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃, 0.1-1.0 equivalent) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time, monitoring by TLC. Gentle heating may be necessary in some cases.

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Note on In-situ Free Base Generation: If the reaction with the hydrochloride salt is not proceeding as desired, the free base of the oxazole can be generated in situ. Prior to the addition of the dienophile, add a non-nucleophilic base such as triethylamine (1.1 equivalents) to a suspension of the hydrochloride salt in the reaction solvent and stir for 15-30 minutes at room temperature. The resulting triethylammonium chloride can be filtered off, or the reaction can proceed with the salt present.

Data and Expected Outcomes

The following table provides hypothetical examples of reaction conditions and expected outcomes for the coupling of 5-(chloromethyl)-4-methyloxazole with various dienophiles, based on general principles of the oxazole Diels-Alder reaction.

DienophileReaction ConditionsExpected ProductPutative Yield Range
N-PhenylmaleimideToluene, reflux, 12h6-(chloromethyl)-5-methyl-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione70-90%
Dimethyl acetylenedicarboxylateXylene, reflux, 24hDimethyl 3-(chloromethyl)-4-methylpyridine-5,6-dicarboxylate50-70%
Maleic Anhydride1,4-Dioxane, reflux, 18h5-(chloromethyl)-6-methylisobenzofuran-1,3-dione60-80%
AcrylonitrileToluene, reflux, sealed tube, 48h5-(chloromethyl)-4-methylpyridine-2-carbonitrile30-50%

Troubleshooting and Optimization

  • Low Reactivity: If the reaction is slow or does not proceed to completion, consider increasing the reaction temperature, using a higher-boiling solvent, or adding a Lewis acid catalyst. Increasing the concentration of the reactants may also be beneficial.

  • Side Product Formation: The formation of side products can sometimes be suppressed by lowering the reaction temperature and extending the reaction time. The purity of the starting materials and the use of anhydrous solvents are crucial.

  • Difficult Purification: If the product is difficult to purify, consider derivatization to a more crystalline compound or employing alternative purification techniques such as preparative TLC or HPLC.

Conclusion

The Diels-Alder reaction of 5-(chloromethyl)-4-methyloxazole hydrochloride provides a versatile and efficient entry into a variety of substituted pyridine derivatives. The presence of the hydrochloride salt can be advantageous in catalyzing the reaction. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively utilize this methodology for the synthesis of complex molecules for applications in drug discovery and materials science.

References

Sources

Application

Application Note: Solvent Engineering for 5-(Chloromethyl)-4-methyloxazole HCl

This guide outlines the solvent selection strategy and experimental protocols for 5-(Chloromethyl)-4-methyloxazole Hydrochloride (CAS: 1279842-02-2). It is designed for researchers requiring high-fidelity control over nu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solvent selection strategy and experimental protocols for 5-(Chloromethyl)-4-methyloxazole Hydrochloride (CAS: 1279842-02-2). It is designed for researchers requiring high-fidelity control over nucleophilic substitutions and heterocyclic modifications.

Executive Summary & Reactivity Profile

5-(Chloromethyl)-4-methyloxazole HCl is a bifunctional electrophile. Its reactivity is defined by two competing features:

  • The Chloromethyl "Warhead" (C-5 position): A highly reactive alkylating agent susceptible to

    
     attack.
    
  • The Oxazole Core: An aromatic heterocycle that is acid-stable but sensitive to ring-opening hydrolysis under vigorous basic conditions or high thermal stress.

The Solvent Paradox: The hydrochloride salt form confers stability but limits solubility to polar protic solvents (which are nucleophilic) or polar aprotic solvents (which can accelerate decomposition). Successful utilization requires a "Solvent-Base" pairing strategy that balances solubility with the suppression of side reactions (polymerization/solvolysis).

Solvent Selection Matrix

The choice of solvent is dictated by the specific transformation intended.

Reaction ClassRecommended SolventSecondary ChoiceMechanistic Rationale
Nucleophilic Substitution (Amines/Thiols) DMF or DMAc Acetonitrile (MeCN)High dielectric constant dissociates the HCl salt; dipolar aprotic nature stabilizes the

transition state.
Free-Basing / Extraction Dichloromethane (DCM) Ethyl AcetateThe free base is highly soluble in DCM. DCM stabilizes the oxazole dipole geometry better than ethers.
Friedel-Crafts / Lewis Acid Catalysis DCM or 1,2-DCE NitrobenzeneNon-coordinating solvents prevent catalyst deactivation. DCM offers optimal reflux temperatures (40°C) to prevent thermal degradation.
Cryogenic Lithiation THF (Anhydrous)2-MeTHFEthers are required to coordinate Li-species, but the HCl salt must be neutralized prior to dissolution.
AVOID Alcohols (MeOH, EtOH) Water (Neutral/Basic) Alcohols cause solvolysis (ether formation). Water at pH > 7 risks hydrolysis; water is only safe in highly acidic media.

Decision Logic for Experimental Design

The following decision tree illustrates the critical process flow for selecting the reaction medium based on the nucleophile and desired outcome.

SolventSelection Start Start: 5-(Chloromethyl)-4-methyloxazole HCl Nucleophile Identify Nucleophile Start->Nucleophile StrongNuc Strong Nucleophile (Azide, Thiol, Sec-Amine) Nucleophile->StrongNuc WeakNuc Weak Nucleophile (Alcohol, Carboxylate) Nucleophile->WeakNuc SolubilityCheck Check Salt Solubility StrongNuc->SolubilityCheck RouteC Route C: Finkelstein Cond. Solvent: Acetone/MeCN WeakNuc->RouteC Enhance Leaving Group (I-) RouteA Route A: Direct Substitution Solvent: DMF/DMSO + Organic Base SolubilityCheck->RouteA Soluble (Homogeneous) RouteB Route B: Biphasic System Solvent: DCM/Water + PTC SolubilityCheck->RouteB Insoluble (Heterogeneous)

Figure 1: Decision logic for solvent selection based on nucleophile strength and solubility parameters.

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution with Secondary Amines (Homogeneous)

Objective: Synthesis of tertiary aminomethyl oxazoles. Scope: Ideal for reactants soluble in polar aprotic solvents.

Reagents:

  • 5-(Chloromethyl)-4-methyloxazole HCl (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv) – Acts as HCl scavenger and proton sponge.

  • Solvent: Anhydrous DMF (Concentration: 0.2 M)

Procedure:

  • Preparation: Charge a flame-dried reaction flask with 5-(Chloromethyl)-4-methyloxazole HCl under Nitrogen atmosphere.

  • Dissolution: Add anhydrous DMF. Note: The salt may not fully dissolve until the base is added.

  • Activation: Cool to 0°C. Dropwise add DIPEA. The solution should clarify as the free base is liberated in situ.

  • Addition: Add the secondary amine slowly to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The starting material (Rf ~0.[1]4) should disappear.

  • Workup: Dilute with EtOAc (5x reaction volume). Wash with 5% LiCl (aq) x3 to remove DMF. Dry organic layer over Na₂SO₄.[1]

Protocol B: Free-Basing & Solvent Switch (Heterogeneous to Homogeneous)

Objective: Isolating the free base for reactions sensitive to polar solvents (e.g., Grignard or Lewis Acid catalyzed coupling).

Reagents:

  • 5-(Chloromethyl)-4-methyloxazole HCl[2][3][4]

  • Dichloromethane (DCM)[5][6]

  • Saturated NaHCO₃ (aq)[6]

Procedure:

  • Biphasic Setup: Suspend the HCl salt in DCM (10 mL/g).

  • Neutralization: Add an equal volume of Saturated NaHCO₃.

  • Extraction: Stir vigorously for 15 minutes. The solid will dissolve as it partitions into the DCM layer.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over MgSO₄ (Avoid CaCl₂ as it may coordinate).

  • Usage: Use the DCM solution immediately. Warning: Do not concentrate to dryness with heat; the free base is thermally unstable and may polymerize.

Process Safety & Stability Data

  • Thermal Instability: The chloromethyl group is prone to homolytic cleavage or polymerization at temperatures >60°C. Always operate below 40°C unless in high-dilution acidic media.

  • Genotoxicity: As an alkylating agent, this compound is a potential mutagen. Double-gloving and use of a fume hood are mandatory.

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture, leading to hydrolysis (formation of hydroxymethyl derivative). Store in a desiccator at -20°C.

Quantitative Stability Comparison
Solvent SystemTemperatureT½ (Half-life)Degradation Product
DCM (Anhydrous) 25°C> 48 HoursStable
Methanol 25°C~ 6 HoursMethyl ether (Solvolysis)
Water (pH 7) 25°C< 1 HourAlcohol (Hydrolysis)
Water (pH 1) 100°C> 24 HoursStable (Protonation protects N)

Synthesis Workflow Diagram

Workflow Input Input: HCl Salt (Solid, Hygroscopic) Step1 Step 1: Solvent Dissolution (DMF for Rxn / DCM for Isolation) Input->Step1 Step2 Step 2: Base Neutralization (DIPEA or NaHCO3) Step1->Step2 In-situ generation Step3 Step 3: Nucleophilic Attack (Temp < 40°C) Step2->Step3 Active Electrophile Step4 Step 4: Quench & Extraction (LiCl wash for DMF / Water for DCM) Step3->Step4 Output Final Product (Functionalized Oxazole) Step4->Output

Figure 2: Step-by-step synthesis workflow for standard derivatization.

References

  • Beilstein Journals. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Google Patents. (1980). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • National Institutes of Health (NIH). (2018). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Retrieved February 15, 2026, from [Link]

Sources

Method

Handling precautions for 5-(Chloromethyl)-4-methyloxazole hydrochloride in the lab

Application Note & Protocol: Handling and Synthetic Utility of 5-(Chloromethyl)-4-methyloxazole Hydrochloride Introduction 5-(Chloromethyl)-4-methyloxazole hydrochloride is a specialized heterocyclic building block prima...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling and Synthetic Utility of 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Introduction

5-(Chloromethyl)-4-methyloxazole hydrochloride is a specialized heterocyclic building block primarily utilized in the synthesis of Vitamin B6 (pyridoxine) and its analogs. Its core reactivity stems from the chloromethyl group (a potent electrophile) and the oxazole ring (a diene in Diels-Alder cycloadditions).

Due to its dual nature as a vesicant alkylating agent and a hygroscopic salt , this compound requires rigorous exclusion of moisture and strict containment protocols. This guide outlines the necessary safety infrastructure, handling techniques, and a validated synthetic protocol for its application in drug development.

Safety & Hazard Assessment

Hazard ClassSpecific RiskMechanistic Cause
Corrosive Severe skin/eye burnsHydrolysis releases HCl; alkylating nature attacks tissue proteins.
Vesicant Blistering agentThe chloromethyl moiety (

) is a potent alkylator of DNA/proteins.
Hygroscopic Degradation/AgglomerationThe HCl salt avidly absorbs atmospheric water, leading to hydrolysis of the chloromethyl group to an alcohol (

), rendering it inactive.
Sensitizer Allergic reactionPotential for haptenization of proteins upon skin contact.

Critical Warning: Do not use metal spatulas that may corrode. Use Teflon-coated or glass tools.

Storage & Stability

To maintain reagent integrity (purity >98%) and safety:

  • Atmosphere: Store under Argon or Nitrogen . The compound is sensitive to moisture.

  • Temperature: 2–8°C (Refrigerated). Cold storage slows spontaneous dehydrohalogenation.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm or electrical tape sealing is insufficient; use a desiccator for secondary containment.

  • Shelf Life: 6–12 months if seal remains unbroken. Discard if the white crystalline solid turns yellow/orange (indication of oxazole ring opening or polymerization).

Handling Protocol: The "Zero-Moisture" Workflow

Objective: Transfer and weigh the compound without exposing it to ambient humidity or operator contact.

PPE Requirements
  • Respiratory: Fume hood (Face velocity >100 fpm). N95/P100 mask if weighing outside a glovebox (not recommended).

  • Dermal: Double gloving (Nitrile inner / Neoprene or Butyl outer). The chloromethyl group can permeate standard latex.

  • Eye: Chemical splash goggles + Face shield.

Step-by-Step Transfer Procedure
  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial causes immediate condensation and hydrolysis.

  • Inert Gas Blanket: Place the balance inside the fume hood. Gently flow nitrogen over the balance pan if a glovebox is unavailable.

  • Weighing:

    • Flush the receiving flask with nitrogen.

    • Rapidly transfer the solid using a glass or plastic spatula .

    • Do not return excess material to the stock vial.

  • Solubilization: Immediately dissolve in an anhydrous solvent (e.g., DCM, THF, or DMF) to stabilize the compound.

  • Decontamination: Wipe all surfaces with a 5% Sodium Bicarbonate (

    
    ) solution to neutralize any trace acidic residues.
    

Application Note: Synthesis of Vitamin B6 Precursors

Context: The most authoritative application of 5-(chloromethyl)-4-methyloxazole is the Kondrat'eva Synthesis of pyridines. The oxazole acts as a diene in a Diels-Alder reaction with an alkene dienophile, followed by retro-Diels-Alder elimination of the oxygen bridge to form the pyridine ring.

Protocol: Diels-Alder Cycloaddition to Pyridoxine Precursor

This protocol describes the reaction of the free base (generated in situ) with diethyl maleate.

Reagents:

  • 5-(Chloromethyl)-4-methyloxazole HCl (1.0 equiv)

  • Diethyl maleate (1.5 equiv)

  • Triethylamine (

    
    ) (1.1 equiv) – To liberate the free base
    
  • Solvent: Toluene (Anhydrous)

Experimental Workflow:

  • Free Base Generation:

    • Suspend 5-(Chloromethyl)-4-methyloxazole HCl in Toluene under

      
      .
      
    • Add

      
       dropwise at 0°C. Stir for 15 min.
      
    • Note: The free base is unstable; proceed immediately.

  • Cycloaddition:

    • Add Diethyl maleate to the mixture.

    • Heat to reflux (110°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] The oxazole undergoes [4+2] cycloaddition, followed by the loss of water (dehydration) or HCN (depending on exact substituents) to aromatize into the pyridine derivative.

  • Workup:

    • Cool to room temperature.[7][8]

    • Wash with water to remove triethylammonium chloride salts.

    • Dry organic layer over

      
       and concentrate.[3]
      
  • Purification:

    • The product is often an oil. Purify via flash chromatography (Hexanes/EtOAc).

Visualizations

Figure 1: Safe Handling Decision Matrix

This diagram guides the researcher through the critical decision points when handling this moisture-sensitive corrosive.

HandlingProtocol Start Start: Retrieve Vial from 4°C Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Glovebox Is Glovebox Available? Equilibrate->Glovebox Open Open Vial Weigh Weigh & Dissolve Immediately (Anhydrous Solvent) Open->Weigh Glovebox->Open Yes (Argon atm) Schlenk Use Schlenk Line + N2 Cone Glovebox->Schlenk No Schlenk->Open Quench Quench Waste with 5% NaHCO3 Weigh->Quench

Caption: Figure 1. Decision matrix for minimizing moisture exposure and hydrolysis risks during handling.

Figure 2: Reaction Mechanism (Oxazole to Pyridine)

This diagram illustrates the transformation from the oxazole starting material to the Vitamin B6 pyridine core.

ReactionMechanism Oxazole 5-(Chloromethyl)- 4-methyloxazole Intermediate [4+2] Bicyclic Intermediate Oxazole->Intermediate Heat (110°C) Diels-Alder Dienophile Diethyl Maleate (Dienophile) Dienophile->Intermediate Product Pyridoxine Precursor (Pyridine Derivative) Intermediate->Product Aromatization Byproduct Elimination ( -H2O / -HCN ) Intermediate->Byproduct

Caption: Figure 2. The Kondrat'eva synthesis pathway converting the oxazole core into a pyridine scaffold.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2025). Pyridoxine (Vitamin B6) Compound Summary. PubChem. Retrieved from

  • Firestone, R. A., & Harris, E. E. (1967). Total Synthesis of Pyridoxine. The Journal of Organic Chemistry.
  • BenchChem. (2025).[7][9] Application Notes: Synthesis of 4-Methyl-5-phenyloxazole Derivatives. Retrieved from [7]

  • Sigma-Aldrich. (2026). Safety Data Sheet: 5-(Chloromethyl)oxazole. Retrieved from [10]

Sources

Application

Recrystallization techniques for 5-(Chloromethyl)-4-methyloxazole hydrochloride

Application Note: Recrystallization & Purification of 5-(Chloromethyl)-4-methyloxazole Hydrochloride Executive Summary & Chemical Context Target Analyte: 5-(Chloromethyl)-4-methyloxazole hydrochloride CAS: 1279842-02-2 (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization & Purification of 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Executive Summary & Chemical Context

Target Analyte: 5-(Chloromethyl)-4-methyloxazole hydrochloride CAS: 1279842-02-2 (HCl salt) / 45515-22-8 (Free base) Molecular Formula:



This guide details the purification of 5-(Chloromethyl)-4-methyloxazole hydrochloride, a critical electrophilic intermediate often used in the synthesis of Vitamin B6 (Pyridoxine) analogs and other heterocyclic pharmaceuticals.

Critical Stability Warning: The chloromethyl moiety is highly reactive (alkylating agent) and susceptible to hydrolysis to form 5-(hydroxymethyl)-4-methyloxazole. Consequently, standard aqueous recrystallization methods are contraindicated .[1] This protocol utilizes an anhydrous solvent-antisolvent system to maximize purity while preserving the reactive alkyl chloride functionality.

Thermodynamic Solubility Profile

To design a self-validating purification system, we must exploit the differential solubility of the ionic HCl lattice versus the covalent impurities (unreacted starting materials, oligomers).

Solvent SystemTemperatureSolubility StatusMechanistic Utility
Water AnyHigh (Decomposes) AVOID. Rapid hydrolysis of

to

.
Methanol/Ethanol Hot (

)
HighPrimary dissolution solvent (dielectric constant

).
Isopropanol (IPA) Hot (

)
ModerateIdeal single-solvent candidate; lower solubility for polar impurities.
Diethyl Ether / MTBE ColdInsolubleExcellent antisolvents to force lattice formation.
Ethyl Acetate ColdLowUseful for washing to remove non-polar organic impurities.

Detailed Protocols

Method A: The "Goldilocks" Single-Solvent Method (Isopropanol)

Recommended for batches with >85% initial purity.

Principle: Isopropanol (IPA) possesses a polarity index (3.9) sufficient to disrupt the ionic lattice at reflux but insufficient to hold the salt in solution at


, creating a steep solubility curve.
  • Preparation: Charge a dry flask with crude 5-(Chloromethyl)-4-methyloxazole HCl under Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add anhydrous IPA (

    
     of solid).
    
  • Thermal Cycle: Heat to gentle reflux (

    
    ).
    
    • Checkpoint: If solids remain, add IPA in

      
       increments. If solution is not clear after 
      
      
      
      , filter hot (insolubles are likely inorganic salts like
      
      
      ).
  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (

    
    ) over 30 minutes.
    
    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Transfer to an ice bath (

    
    ) for 2 hours.
    
  • Isolation: Filter rapidly under

    
     blanket. Wash cake with cold anhydrous IPA.
    
  • Drying: Vacuum dry at

    
     (compound is thermally sensitive).
    
Method B: Solvent-Antisolvent Crash (Ethanol/Ether)

Recommended for lower purity batches or "oiled out" material.

Principle: Ethanol solvates the salt; Diethyl Ether reduces the dielectric constant of the mixture, forcing the ionic salt to precipitate while keeping non-polar organic impurities in the mother liquor.

  • Dissolution: Dissolve crude solid in minimum boiling anhydrous Ethanol (

    
    ).
    
  • Clarification: If the solution is dark, treat with activated carbon (1% w/w) for 5 mins, then filter hot through Celite.

  • Antisolvent Addition: While stirring the hot filtrate, add anhydrous Diethyl Ether (or MTBE) dropwise.

    • Visual Cue: Stop when a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add 2-3 drops of Ethanol to clear the solution.

  • Crystallization: Seal the flask (ether is volatile). Cool to RT, then

    
     (freezer).
    
  • Isolation: Filter cold. Wash with 1:3 Ethanol:Ether mixture.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for Method B, ensuring high-purity isolation.

RecrystallizationWorkflow Start Crude 5-(Chloromethyl)-4-methyloxazole HCl Dissolution Dissolve in Min. Hot Anhydrous EtOH (Avoid Hydrolysis) Start->Dissolution Check Is solution clear? Dissolution->Check Filter Hot Filtration (Remove Inorganics) Check->Filter No (Solids Present) Antisolvent Add Et2O/MTBE until Turbid Check->Antisolvent Yes Filter->Antisolvent Clear Add drops of EtOH to clear Antisolvent->Clear Cooling Slow Cool to RT -> 0°C Clear->Cooling Isolation Vacuum Filtration & Wash (Cold Et2O) Cooling->Isolation Dry Vacuum Dry (<40°C) Isolation->Dry

Caption: Logic flow for Solvent-Antisolvent purification, prioritizing removal of inorganic insolubles and controlled nucleation.

Troubleshooting & Critical Process Parameters (CPPs)

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or solvent polarity is too high.Re-heat. Add more Ethanol (solvent) to dissolve the oil, then add Antisolvent slower with vigorous stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used or Antisolvent ratio too low.Concentrate mother liquor by rotary evaporation (keep bath

) and repeat cooling cycle.
Hydrolysis Moisture ingress.CRITICAL: Ensure all solvents are dried over molecular sieves (

). Flush glassware with Argon.
Color Retention Polymerized impurities.Use an activated charcoal wash during the hot dissolution phase (Method B, Step 2).

Safety & Handling (HSE)

  • Vesicant Hazard: The chloromethyl group confers alkylating properties similar to nitrogen mustards. Skin contact can cause severe blistering. Double-gloving (Nitrile/Laminate) and a fume hood are mandatory.

  • Lachrymator: Vapors may irritate eyes/respiratory tract.

  • Corrosive: The HCl salt is acidic; avoid contact with metal spatulas (use PTFE or glass).

References

  • PubChem. Compound Summary: 5-(Chloromethyl)-4-methyloxazole. National Library of Medicine. [Link]

  • MIT OpenCourseWare. Recrystallization Guide: Solvent Selection and Troubleshooting. (Authoritative grounding for solvent-antisolvent theory). [Link]

Sources

Method

Application Note: 5-(Chloromethyl)-4-methyloxazole HCl in Agrochemical Research

Executive Summary This technical guide details the application of 5-(Chloromethyl)-4-methyloxazole hydrochloride (CAS 135546-99-7) as a critical building block in the synthesis of next-generation agrochemicals. While his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 5-(Chloromethyl)-4-methyloxazole hydrochloride (CAS 135546-99-7) as a critical building block in the synthesis of next-generation agrochemicals. While historically known as a precursor for Vitamin B6, this intermediate has emerged as a high-value electrophile in crop protection research. Its primary utility lies in introducing the 4-methyloxazole moiety —a bioisostere for phenyl and pyridine rings—into screening libraries to enhance metabolic stability and water solubility.

This document provides validated protocols for the SN2 alkylation of phenols and amines, specifically targeting the synthesis of 5-(aryloxymethyl)-4-methyloxazole derivatives, a class of compounds exhibiting significant herbicidal activity against gramineous weeds.

Scientific Foundation & Mechanism

The Oxazole Advantage in Agrochemicals

The oxazole ring is a "privileged scaffold" in pesticide chemistry due to its unique electronic profile. Unlike a phenyl ring, the oxazole nitrogen acts as a hydrogen bond acceptor, potentially improving binding affinity to target enzymes (e.g., D1 protease, ACCase). Furthermore, the 4-methyloxazole unit is often more metabolically robust than furan or thiophene analogs, reducing the rate of oxidative degradation in soil and plant tissue.

Reactivity Profile: The Chloromethyl "Warhead"

5-(Chloromethyl)-4-methyloxazole HCl serves as a potent electrophile. The chloromethyl group at the C5 position is activated by the adjacent oxazole ring, making it highly susceptible to nucleophilic attack.

Key Mechanistic Pathway: The reaction proceeds via a classical SN2 mechanism . The nucleophile (e.g., a phenoxide ion) attacks the methylene carbon, displacing the chloride.

  • Challenge: The free base of 5-(chloromethyl)-4-methyloxazole is thermally unstable and prone to polymerization.

  • Solution: The hydrochloride salt is stable and non-volatile. The protocols below utilize an in situ neutralization strategy or a controlled free-basing step to generate the reactive species immediately prior to coupling.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the HCl salt into a bioactive ether-linked herbicide candidate.

OxazoleSynthesis cluster_conditions Reaction Conditions Start 5-(Chloromethyl)-4-methyloxazole HCl Salt (Stable) Base Base Treatment (K2CO3 or Et3N) Start->Base Neutralization Intermediate Reactive Free Base (Transient/Unstable) Base->Intermediate Liberation Transition SN2 Transition State Intermediate->Transition + Nucleophile Nucleophile Nucleophile (e.g., 2,4-Dichlorophenol) Nucleophile->Transition Product 5-(Aryloxymethyl)-4-methyloxazole (Herbicidal Candidate) Transition->Product - HCl

Caption: Logical workflow for the activation and coupling of 5-(Chloromethyl)-4-methyloxazole HCl.

Experimental Protocols

Safety & Handling (Critical)
  • Hazard: The free base is a potent alkylating agent and vesicant (blistering agent). It can cause severe skin and eye damage.

  • Control: Always handle the HCl salt until the moment of reaction. Perform all steps in a functioning fume hood.

  • Waste: Quench all reaction mixtures with aqueous ammonium hydroxide before disposal to destroy unreacted alkyl chloride.

Protocol A: Synthesis of 5-(2,4-Dichlorophenoxymethyl)-4-methyloxazole

Target Application: Synthesis of a model herbicide candidate analogous to aryloxy-phenoxy propionates.

Reagents:

  • 5-(Chloromethyl)-4-methyloxazole HCl (1.0 eq, 10 mmol, 1.68 g)

  • 2,4-Dichlorophenol (1.1 eq, 11 mmol, 1.79 g)

  • Potassium Carbonate (K₂CO₃) (2.5 eq, 25 mmol, 3.45 g)

  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Acetonitrile (ACN) (anhydrous, 50 mL)

Step-by-Step Procedure:

  • Preparation of Nucleophile: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorophenol (1.79 g) in anhydrous ACN (40 mL).

  • Base Addition: Add K₂CO₃ (3.45 g) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may become slightly heterogeneous.

  • Catalyst Addition: Add catalytic KI (166 mg). This facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.

  • Electrophile Addition: Add 5-(Chloromethyl)-4-methyloxazole HCl (1.68 g) directly as a solid.

    • Note: Adding the solid salt directly avoids handling the unstable free base oil. The K₂CO₃ will neutralize the HCl in situ.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 60°C for 6–8 hours.

    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1). The starting phenol spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1N NaOH (2 x 20 mL) to remove any unreacted phenol.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).

Expected Yield: 75–85% Characterization: 1H NMR (CDCl₃) should show a singlet at ~5.0 ppm corresponding to the O-CH₂-Oxazole methylene protons.

Protocol B: High-Throughput Amine Coupling (Library Synthesis)

Target Application: Creating a library of oxazole-containing amine fungicides.

Reagents:

  • 5-(Chloromethyl)-4-methyloxazole HCl (1.0 eq)

  • Diverse Amines (Primary or Secondary) (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • DCM (Dichloromethane)

Procedure:

  • Dissolve the amine (1.2 eq) and TEA (3.0 eq) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add 5-(Chloromethyl)-4-methyloxazole HCl (1.0 eq) portion-wise over 10 minutes.

    • Reasoning: The exothermic neutralization can degrade the reagent if added too quickly at room temperature.

  • Allow to warm to room temperature and stir for 12 hours.

  • Scavenging (Self-Validating Step): Add polymer-supported isocyanate resin (to scavenge excess amine) and polymer-supported carbonate (to scavenge HCl). Shake for 2 hours.

  • Filter and concentrate. This yields high-purity product suitable for direct biological screening without chromatography.

Data Analysis & Optimization

Solvent Effects on Yield

The choice of solvent significantly impacts the reaction rate and yield due to the solubility of the HCl salt.

SolventTemperatureYield (Protocol A)Notes
Acetonitrile 60°C82% Optimal. Good solubility for organic intermediates; K₂CO₃ works well.
DMF80°C65%Higher yield but difficult work-up (water washes required).
AcetoneReflux (56°C)55%Too slow; HCl salt is poorly soluble.
Toluene90°C40%Poor solubility of the salt; requires phase transfer catalyst (e.g., TBAB).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Black Tar Free base polymerizationDo not isolate the free base. Use the in situ neutralization method (Protocol A).
Starting Material Remains Incomplete chloride displacementAdd 0.1 eq of NaI or KI (Finkelstein condition) to accelerate the reaction.
Product is Unstable Acidic hydrolysis of oxazoleEnsure the work-up is neutral or slightly basic. Avoid strong acids during purification.

References

  • Title: 4-Chloromethyl-2-(4-fluorophenyl)-5-methyl-oxazole - Chem-Impex.
  • Herbicidal Activity of Oxazole Derivatives

    • Title: Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides.[1]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Synthesis of Oxazole-Ether Agrochemicals

    • Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides (Analogous Chemistry).
    • Source: PMC (NIH).
    • URL:[Link]

  • Title: 5-(Chloromethyl)
  • General Agrochemical Formulation Context

    • Title: Agrochemical composition with improved drift, spreading and uptake properties (EP 3994990 A1).
    • Source: European P
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 5-(Chloromethyl)-4-methyloxazole Hydrochloride

[1] Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization, Handling Protocols, and Troubleshooting for Alkylation Reactions Core Technical Brief: The "Transient S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization, Handling Protocols, and Troubleshooting for Alkylation Reactions

Core Technical Brief: The "Transient Species" Doctrine

To improve yields with 5-(Chloromethyl)-4-methyloxazole hydrochloride (CMMO[1]·HCl) , you must understand the fundamental conflict in its structure.

  • The Stability Paradox: The hydrochloride salt is stable but unreactive toward weak nucleophiles. To react, it must be neutralized to the free base .

  • The Self-Destruct Mechanism: The free base contains both a nucleophile (the oxazole nitrogen) and a potent electrophile (the chloromethyl group). Once neutralized, if the target nucleophile is not immediately available, CMMO molecules will attack each other, leading to rapid polymerization (often observed as the reaction mixture turning black/tarry).

The Golden Rule: Never isolate the free base. Generate it in situ in the presence of your target nucleophile.

Troubleshooting Guide (Q&A Format)

Scenario A: "My reaction mixture turned black and I isolated a tarry residue instead of product."

Diagnosis: Uncontrolled Self-Alkylation (Polymerization).[1] Root Cause: You likely neutralized the HCl salt before adding the nucleophile, or the reaction temperature was too high during the neutralization step. Technical Insight: The intermolecular reaction between the oxazole nitrogen of one molecule and the chloromethyl group of another is extremely fast in the free base form.

Corrective Action:

  • Invert Addition Order: Dissolve your nucleophile first. Suspend the CMMO·HCl in the solution.

  • Cryogenic Neutralization: Cool the mixture to 0°C or -10°C before adding the base (e.g., Triethylamine or

    
    ).
    
  • Slow Release: Add the base dropwise. This releases the reactive free base slowly, ensuring the high concentration of your target nucleophile captures the reactive species before it can self-polymerize.

Scenario B: "I see a new spot on TLC, but it's an alcohol, not my alkylated product."

Diagnosis: Hydrolysis Competition.[1] Root Cause: Moisture ingress.[1] The chloromethyl group is highly susceptible to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

hydrolysis, converting the reactant to 5-(hydroxymethyl)-4-methyloxazole , which is a dead end for alkylation. Technical Insight: CMMO·HCl is hygroscopic.[1] If the salt was stored improperly, it may have already partially hydrolyzed.

Corrective Action:

  • Solvent Rigor: Use anhydrous solvents (DMF or Acetonitrile) dried over molecular sieves (3Å or 4Å).

  • Base Drying: If using inorganic bases like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    , ensure they are flame-dried or oven-dried.
  • Reagent Quality Check: Run a proton NMR of your starting material in DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Look for the methylene peak (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    ppm). If you see a shifted signal corresponding to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    , recrystallize the starting material or purchase a fresh batch.
Scenario C: "The reaction stalls at 50% conversion despite excess reagents."

Diagnosis: Solubility Mismatch / Salt Coating.[1] Root Cause: In non-polar solvents, the CMMO·HCl salt forms a dense lattice that doesn't dissolve, preventing the base from neutralizing the inner core of the solid particles. Technical Insight: Heterogeneous reactions require surface area.[1]

Corrective Action:

  • Switch Solvents: Move to Dipolar Aprotic Solvents (DMF, DMAc, or NMP) which dissolve the salt significantly better.

  • Phase Transfer Catalysis (PTC): If you must use non-polar solvents (like Toluene), add 5-10 mol% of Tetrabutylammonium bromide (TBAB) . This shuttles the nucleophile to the salt interface.

Optimized Experimental Protocol: In Situ Alkylation

Objective: N-alkylation or O-alkylation of a generic nucleophile (Nu-H) using CMMO·HCl.

Reagents:

  • Nucleophile (1.0 equiv)

  • CMMO[1]·HCl (1.1 - 1.2 equiv)[1]

  • Base:

    
     (2.5 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen flow.

  • Nucleophile Solubilization: Add the Nucleophile and Anhydrous DMF to the flask. Stir until fully dissolved.

  • Salt Suspension: Add CMMO·HCl (solid) directly to the stirring solution. It may not dissolve completely; this is acceptable.[1][2]

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Activation (The Critical Step):

    • If using solid base (

      
      ): Add in 3 portions over 15 minutes.
      
    • If using liquid base (DIPEA/TEA): Add dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.[1]

  • Reaction: Remove the ice bath after 1 hour and allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[1]

    • Note: Most reactions complete within 4-6 hours at RT.[1] Avoid heating >50°C unless absolutely necessary to minimize polymerization.[1]

  • Quench: Pour mixture into ice-cold saturated

    
     or Brine. Extract immediately.
    

Visualizing the Reaction Logic[3]

The following diagram illustrates the kinetic competition between the desired pathway and the yield-killing byproducts.

ReactionPathways cluster_conditions Critical Control Points Start CMMO-HCl (Stable Salt) FreeBase Free Base Species (Highly Reactive) Start->FreeBase Base Neutralization (Rate Limiting Step) Alcohol Hydrolysis Product (Dead End) Start->Alcohol Slow Hydrolysis (Storage Issue) Product Desired Alkylated Product FreeBase->Product Path A: + Nucleophile (Fast if [Nu] is high) Polymer Polymer/Tar (Black Residue) FreeBase->Polymer Path B: Self-Reaction (Dominates if [Nu] is low or Temp is high) FreeBase->Alcohol Path C: + H2O (Moisture present)

Caption: Kinetic competition pathways. Success depends on maximizing Path A (green) while suppressing Path B (black) and Path C (red) through temperature control and stoichiometry.

Data Summary: Solvent & Base Compatibility

Solvent SystemSuitabilityRecommended BaseNotes
DMF / DMAc Excellent ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

,

, DIPEA
Best for solubility. Requires aqueous workup.[1][3][4]
Acetonitrile GoodTEA, DIPEA, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Good balance of solubility and ease of removal.
THF ModerateNaH, LiHMDSSalt solubility is poor. Good for strong nucleophiles.
DCM / Chloroform PoorTEAAvoid. Salt clumps; reaction is sluggish.[1]
Acetone Risk ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Avoid. CMMO can react with enolizable ketones (aldol-like side reactions).

References

  • Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: 5-(Chloromethyl)-4-methyloxazole hydrochloride. Merck KGaA.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 122026, 5-(Chloromethyl)-4-methyloxazole. Retrieved from PubChem.[1]

  • Firestone, R. A., et al. (1973). Pyridoxine Synthesis. Tetrahedron.
  • TCI Chemicals. (2024).[1] Product Specification: 5-(Chloromethyl)-4-methyloxazole.

(Note: While specific recent patents for this exact intermediate are proprietary, the chemistry described above is grounded in fundamental heterocyclic electrophilic substitution principles validated by standard organic synthesis literature.)

Sources

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of 5-(Chloromethyl)-4-methyloxazole hydrochloride

Welcome to the technical support center for 5-(Chloromethyl)-4-methyloxazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Chloromethyl)-4-methyloxazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Whether you are performing a controlled hydrolysis to synthesize the corresponding alcohol, 5-(hydroxymethyl)-4-methyloxazole, or troubleshooting the unwanted degradation of your starting material, this resource provides in-depth, experience-driven answers to common challenges.

Our approach is grounded in the fundamental principles of chemical reactivity, combining mechanistic understanding with practical, field-proven solutions. We will explore the dual reactivity of this molecule—the susceptibility of the chloromethyl group to nucleophilic substitution and the potential for oxazole ring opening under certain conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrolysis reaction is extremely slow or not proceeding at all. What are the primary factors I should investigate?

A1: Sluggish hydrolysis of the chloromethyl group is a common observation, primarily due to the strong carbon-chlorine bond.[1][2] Here are the key parameters to optimize, in order of likely impact:

  • Temperature: The rate of hydrolysis is highly dependent on temperature.[3] If you are running the reaction at room temperature, a significant rate increase can be achieved by heating.

    • Recommendation: Start by increasing the temperature to a range of 50-60°C.[4] For particularly stubborn reactions, temperatures up to 100°C can be explored, but be mindful of potential side reactions and solvent choice.[5]

  • Solvent System: 5-(Chloromethyl)-4-methyloxazole hydrochloride has limited solubility in water alone. A co-solvent is essential to create a homogeneous reaction mixture.[6]

    • Recommendation: Use a mixture of water and a polar, water-miscible organic solvent like ethanol, acetone, or dioxane. Ethanol is a common and effective choice.[6] The ratio can be adjusted to ensure complete dissolution of the starting material.

  • pH of the Medium: While the hydrolysis can proceed with water as the nucleophile, the rate can be influenced by pH.

    • Under Neutral/Slightly Acidic Conditions: The reaction proceeds as a direct nucleophilic substitution by water.[7]

    • Under Basic Conditions (e.g., using NaOH, KOH): The hydroxide ion (OH⁻) is a much stronger nucleophile than water, which will dramatically increase the reaction rate.[7] Caution: High pH can promote unwanted side reactions, including oxazole ring opening.[8] Use dilute base and monitor the reaction closely.

Troubleshooting Workflow for Slow Reactions:

G start Slow or No Reaction check_temp Is Temperature Elevated? (e.g., > 50°C) start->check_temp increase_temp Increase Temperature (e.g., 50-80°C) check_temp->increase_temp No check_solvent Is a Co-solvent Used? (e.g., Ethanol/Water) check_temp->check_solvent Yes increase_temp->check_solvent add_solvent Introduce Co-solvent (e.g., Ethanol, Acetone) check_solvent->add_solvent No check_ph Consider pH Adjustment check_solvent->check_ph Yes add_solvent->check_ph use_base Add Dilute Base (e.g., NaHCO₃, NaOH) Monitor for Side Products check_ph->use_base monitor Monitor Reaction Progress (TLC, HPLC) use_base->monitor

Caption: Troubleshooting logic for slow hydrolysis reactions.

Q2: I'm observing multiple spots on my TLC plate/peaks in my HPLC chromatogram. What are the likely side products?

A2: The formation of multiple products indicates that either the desired reaction is incomplete or parallel degradation pathways are occurring. The two main possibilities are hydrolysis of the chloromethyl group and cleavage of the oxazole ring.

  • Primary Hydrolysis Product: The expected product is 5-(hydroxymethyl)-4-methyloxazole. This is typically more polar than the starting material and will have a lower Rf value on a normal-phase TLC plate.

  • Oxazole Ring-Opening: The oxazole ring can undergo acid- or base-catalyzed hydrolysis.[5][8] This is a known instability for some oxazole derivatives, especially with changes in pH and temperature.[8][9] The cleavage of the N-O bond would lead to the formation of an amino ketone, a significantly different and often more polar structure.

  • Dimerization/Polymerization: Under strongly basic conditions, side reactions such as dimerization or polymerization can occur, though this is less common than simple hydrolysis or ring opening.[10]

Proposed Hydrolysis and Degradation Pathways:

G cluster_0 Nucleophilic Substitution (Desired) cluster_1 Ring Opening (Side Reaction) start 5-(Chloromethyl)-4-methyloxazole C₅H₆ClNO product1 5-(Hydroxymethyl)-4-methyloxazole C₅H₇NO₂ start->product1 H₂O / Δ (pH 4-7) product2 Amino Ketone Derivative (Post Ring Opening) start->product2 H⁺ or OH⁻ (Extreme pH)

Caption: Competing hydrolysis pathways for the target molecule.

Q3: How can I selectively hydrolyze the chloromethyl group without opening the oxazole ring?

A3: Achieving selectivity is key. The C-Cl bond hydrolysis and oxazole ring opening are governed by different mechanisms and are sensitive to different conditions.

  • pH Control is Critical: This is the most important parameter for selectivity.

    • Optimal Conditions: Operate in a slightly acidic to neutral pH range (pH 4-7). Under these conditions, the primary reaction is the nucleophilic attack of water on the chloromethyl group, while the oxazole ring remains relatively stable.[8]

    • Avoid Extremes: Strong acidic or basic conditions can catalyze ring opening.[5][11] If a base is required to accelerate the C-Cl hydrolysis, use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) rather than strong bases like NaOH or KOH.

  • Temperature Management: While heat accelerates the desired reaction, excessive temperatures (>80-100°C) for prolonged periods can provide enough energy to overcome the activation barrier for ring degradation. Use the lowest temperature that gives a reasonable reaction rate.

  • Reaction Monitoring: Closely monitor the reaction using an appropriate analytical method (see Q4). This allows you to stop the reaction once the starting material is consumed, preventing the product from degrading over time.

Table 1: Recommended vs. High-Risk Reaction Conditions

ParameterRecommended for Selective HydrolysisHigh-Risk for Side ReactionsRationale
pH 4.0 - 7.0< 2.0 or > 9.0Extreme pH catalyzes oxazole ring opening.[5][8]
Temperature 50 - 70°C> 80°CHigh temperatures can promote unwanted degradation pathways.[3]
Base (if used) NaHCO₃, K₂CO₃ (Mild)NaOH, KOH (Strong)Strong nucleophilic bases can attack the oxazole ring.
Monitoring Frequent (e.g., every 1-2 hours)Infrequent or endpoint onlyPrevents the desired product from degrading after formation.
Q4: What is the best way to monitor the progress of my hydrolysis reaction?

A4: Effective reaction monitoring is crucial for achieving a good yield and purity. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.[12]

Protocol: Setting Up an HPLC Method for Reaction Monitoring

  • Column Selection: A reversed-phase C18 column is a standard and effective choice.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape, is recommended.

    • Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10-15 minutes.

  • Detection: A UV detector set at a wavelength where the oxazole ring absorbs (e.g., 210-254 nm) should provide excellent sensitivity.

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it in a large volume of the initial mobile phase (e.g., 1 mL).[5] This prevents further reaction before analysis.

    • Filter the sample if necessary before injection.

  • Data Analysis:

    • Identify the peaks for your starting material (5-(chloromethyl)-4-methyloxazole) and your product (5-(hydroxymethyl)-4-methyloxazole). The product should have an earlier retention time due to its increased polarity.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak over time. The reaction is complete when the starting material peak is no longer detectable.

Alternative Method: Thin-Layer Chromatography (TLC)

For rapid, qualitative checks, TLC is a viable option.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol). You will need to experiment to find a ratio that gives good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm) or an iodine chamber to visualize the spots.

References

  • Force degradation study of compound A3. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC (PubMed Central). Available at: [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Published November 30, 2022. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Hydrolysis of Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. Save My Exams. Published January 9, 2025. Available at: [Link]

  • Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams. Published January 19, 2025. Available at: [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. Asia Pacific Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Edexcel International Chemistry A-level Practical 5 - Investigating the Rates of Hydrolysis of Halogenoalkanes. Physics & Maths Tutor. Available at: [Link]

  • Investigation of the rates of hydrolysis of halogenoalkanes | Edexcel A-Level Chemistry. StudyMind. Available at: [Link]

  • hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Method for hydrolysis of aromatic chloromethyl compounds. Google Patents.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC (PubMed Central). Available at: [Link]

  • 5-(Chloromethyl)-4-methyloxazole hydrochloride. Lead Sciences. Available at: [Link]

  • Analytical method of monitoring air for chlorometh. Google Patents.
  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. PMC (PubMed Central). Available at: [Link]

  • Unusual Biotransformation Reactions. Hypha Discovery. Available at: [Link]

  • Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). ResearchGate. Available at: [Link]

  • Structure and mechanism of hydrolysis of diaryl(acylamino)(chloro)-λ4-sulfanes and diaryl(acylamino)sulfonium salts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Drug Stability Guide. Preferred Medical. Available at: [Link]

  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. TSI Journals. Available at: [Link]

  • The Impact of pH and Irradiation Wavelength on the Production of Reactive Oxidants during Chlorine Photolysis. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategic Control of Side Reactions in the Alkylation of 5-(Chloromethyl)-4-methyloxazole HCl

Welcome to the technical support center for the alkylation of 5-(chloromethyl)-4-methyloxazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 5-(chloromethyl)-4-methyloxazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate. Alkylation reactions with this substrate are pivotal in the synthesis of various pharmaceutical agents, including the orexin receptor antagonist suvorexant. However, the reactivity of this molecule can lead to several side reactions, impacting yield, purity, and downstream processing.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Section 1: Understanding the Core Reaction and Key Challenges

The primary use of 5-(chloromethyl)-4-methyloxazole is as an electrophile in SN2 reactions, typically for the N-alkylation of heterocyclic amines or other nucleophiles. The hydrochloride salt form ensures stability for storage, but the free base, generated in situ, is the reactive species. The key challenges in this reaction stem from the multiple reactive sites on both the electrophile and the nucleophile, as well as the stability of the oxazole ring under the reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction is showing low yield, and I see multiple new spots on my TLC. What are the most common side reactions?

Answer: Low yields and complex reaction mixtures are typically due to a few predictable side reactions. The primary culprits are:

  • Hydrolysis of the Chloromethyl Group: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, especially in the presence of water and a strong base, forming 5-(hydroxymethyl)-4-methyloxazole.

  • Dimerization/Oligomerization: The nucleophile can react with two molecules of the oxazole, or the oxazole itself can undergo self-condensation or react with the desired product, leading to dimers and higher-order oligomers.

  • Regioselectivity Issues with the Nucleophile: If your nucleophile has multiple nucleophilic centers (e.g., 1,2,4-triazole), alkylation can occur at different positions, leading to a mixture of regioisomers.[1][2]

  • Quaternization (Over-alkylation): The desired alkylated product, if it is a tertiary amine, can be further alkylated by another molecule of 5-(chloromethyl)-4-methyloxazole to form a quaternary ammonium salt.[3][4] This is particularly prevalent if the product is more nucleophilic than the starting amine.

  • Oxazole Ring Opening: While less common under typical alkylation conditions, strong bases or nucleophiles can potentially lead to the degradation or opening of the oxazole ring.[5]

The following diagram illustrates the primary reaction and major side reaction pathways.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 5-(Chloromethyl)-4-methyloxazole + Nucleophile (Nu-H) Desired Desired N-Alkylated Product Start->Desired Base, Solvent Hydrolysis 5-(Hydroxymethyl)-4-methyloxazole Start->Hydrolysis H₂O, Base Dimer Dimerized Byproduct Start->Dimer Excess Electrophile Isomer Regioisomeric Product Start->Isomer Ambident Nucleophile Quat Quaternary Salt (Over-alkylation) Desired->Quat Excess Electrophile Hydrolysis_Troubleshooting start Hydrolysis Observed check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_base What type of base is being used? start->check_base check_temp What is the reaction temperature? start->check_temp sol_reagents Dry solvents (e.g., over molecular sieves). Use freshly opened, anhydrous reagents. check_reagents->sol_reagents sol_base Switch to a non-nucleophilic organic base (e.g., DBU, DIPEA, Triethylamine). check_base->sol_base sol_temp Run the reaction at a lower temperature, even if it requires a longer reaction time. check_temp->sol_temp

Sources

Optimization

Technical Support Center: Synthesis of 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Welcome to the dedicated technical support resource for the synthesis and purification of 5-(Chloromethyl)-4-methyloxazole hydrochloride. This guide is designed for researchers, chemists, and process development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis and purification of 5-(Chloromethyl)-4-methyloxazole hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this critical synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven methodologies.

Introduction

5-(Chloromethyl)-4-methyloxazole hydrochloride is a key building block in the synthesis of various pharmaceuticals, most notably proton pump inhibitors like Omeprazole. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream processes. This guide offers a structured approach to identifying and mitigating common impurities encountered during its synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of 5-(Chloromethyl)-4-methyloxazole hydrochloride, providing explanations and actionable solutions.

Issue 1: Low Purity After Synthesis, Presence of Dimeric Impurities

Question: My final product shows low purity, and I've identified a significant impurity with a mass corresponding to a dimeric ether. What is the cause, and how can I prevent it?

Answer:

The formation of dimeric impurities, such as bis(4-methyl-oxazol-5-yl)methyl ether, is a common problem. This side reaction is often catalyzed by the presence of water and elevated temperatures, which can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl intermediate, followed by condensation.

Root Cause Analysis:

  • Hydrolysis: The primary chloromethyl group is susceptible to nucleophilic substitution by water, forming 5-(hydroxymethyl)-4-methyloxazole.

  • Condensation: This alcohol intermediate can then react with another molecule of 5-(chloromethyl)-4-methyloxazole to form the ether dimer.

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate the rate of hydrolysis and subsequent dimerization.

  • Solvent Choice: The choice of solvent is critical. Non-polar, aprotic solvents are generally preferred to minimize the solubility of water and reduce the likelihood of hydrolysis.

Corrective Protocol: Recrystallization

If dimeric impurities have already formed, a carefully controlled recrystallization can be effective for their removal.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has different solubility characteristics. A common choice is a mixture of isopropanol and water.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the pure product.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Product Instability and Color Formation During Workup

Question: My product develops a dark color during the workup and isolation phase. Is this degradation, and how can I obtain a stable, off-white product?

Answer:

Discoloration is often an indicator of product degradation. 5-(Chloromethyl)-4-methyloxazole is known to be unstable, particularly in its free base form and at elevated temperatures. The hydrochloride salt is more stable but can still degrade under harsh conditions.

Root Cause Analysis:

  • Thermal Decomposition: The compound can decompose at elevated temperatures, leading to the formation of colored byproducts.

  • Free Base Instability: If the pH is not maintained in the acidic range, the free base of 5-(chloromethyl)-4-methyloxazole can form, which is less stable and prone to polymerization or other degradation pathways.

Preventative Measures and Optimized Workup:

  • Low-Temperature Processing: Conduct all workup and isolation steps at reduced temperatures whenever possible.

  • Acidic Environment: Ensure the product remains in its protonated, hydrochloride salt form throughout the workup. This can be achieved by using solvents acidified with HCl.

  • Rapid Isolation: Minimize the time the product is in solution or at elevated temperatures. Proceed with filtration and drying promptly after crystallization.

Workflow for Improved Stability:

Caption: Optimized workup to minimize degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 5-(Chloromethyl)-4-methyloxazole hydrochloride?

A1: Aside from the dimeric ether discussed above, other common impurities include the starting materials, the hydrolyzed intermediate 5-(hydroxymethyl)-4-methyloxazole, and potential byproducts from side reactions depending on the specific synthetic route.

Q2: How can I effectively monitor the progress of the reaction and the formation of impurities?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. High-Performance Liquid Chromatography (HPLC) is recommended for more quantitative analysis of purity and impurity profiles. A suitable HPLC method would typically use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Q3: What are the ideal storage conditions for 5-(Chloromethyl)-4-methyloxazole hydrochloride?

A3: Due to its instability, the product should be stored in a tightly sealed container, protected from light and moisture, and kept at refrigerated temperatures (2-8 °C).

Q4: Can you provide a general flowchart for impurity troubleshooting?

A4: Certainly. The following diagram outlines a logical approach to identifying and resolving impurity issues.

Caption: Decision tree for impurity troubleshooting.

This guide provides a foundational understanding of the common challenges in synthesizing pure 5-(Chloromethyl)-4-methyloxazole hydrochloride. For novel or particularly persistent impurities, a systematic investigation into the reaction mechanism and side reactions will be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

Troubleshooting

Optimizing storage conditions to prevent degradation of oxazole hydrochloride

Topic: Optimizing Storage Conditions to Prevent Degradation of Oxazole Hydrochloride Document ID: TS-OXHCl-2024-V1 Target Audience: Medicinal Chemists, Process Engineers, and Lab Managers Executive Summary & Core Mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Storage Conditions to Prevent Degradation of Oxazole Hydrochloride Document ID: TS-OXHCl-2024-V1 Target Audience: Medicinal Chemists, Process Engineers, and Lab Managers

Executive Summary & Core Mechanism

The Silent Killer: Moisture-Induced Autocatalysis

Oxazole hydrochloride is not merely "sensitive to moisture" in the way table salt clumps; it is chemically prone to autocatalytic destruction .

The stability profile of this compound is governed by two competing forces:

  • Hygroscopicity of the Salt: The hydrochloride (HCl) counterion creates a high lattice energy but also a high affinity for atmospheric water.[1]

  • Lability of the Oxazole Ring: While the oxazole ring is aromatic, it is electron-deficient.[2] In the presence of the acidic proton (from the HCl salt) and water (absorbed from air), the ring becomes susceptible to nucleophilic attack at the C2 or C5 position, leading to ring opening (hydrolysis) [1, 2].

Key Takeaway: You are not just preventing clumping; you are preventing the formation of a localized acidic aqueous environment that will cleave the molecule.

Visualization: The Degradation Cascade

The following diagram illustrates the kinetic pathway from improper storage to chemical destruction.

OxazoleDegradation Dry Dry Oxazole HCl (Stable Crystal Lattice) Hydration Surface Hydration (Formation of HCl(aq) film) Dry->Hydration Hygroscopic Action Moisture Atmospheric Moisture (>40% RH) Moisture->Hydration RingOpen Acid-Catalyzed Hydrolysis (Ring Cleavage) Hydration->RingOpen Protonation of N3 Byproducts Degradation Products (Amides/Dicarbonyls) RingOpen->Byproducts Irreversible

Figure 1: The degradation pathway of Oxazole HCl. Note that moisture absorption triggers an irreversible chemical change, not just a physical one.

Storage Protocols & Best Practices

The "Golden Standard" Storage Matrix

Do not rely on standard "room temperature" storage. Use this matrix to determine the required rigor based on your storage duration.

ParameterShort-Term (< 1 Week) Long-Term (> 1 Month) Critical Failure Point
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)> 25°C (Accelerates Hydrolysis)
Atmosphere Desiccated AirInert Gas (Argon/Nitrogen)Ambient Air (>60% RH)
Container Amber Glass + ParafilmSchlenk Tube or Sealed AmpoulePlastic/Ziploc (Permeable)
Light Dark/Amber VialDark/Foil WrappedDirect UV/Fluorescent
Protocol A: The "Argon Overlay" Technique

Use this protocol every time the primary container is opened.

Objective: Re-establish an inert headspace to prevent moisture ingress after sampling.

  • Preparation: Connect a Pasteur pipette to a dry Argon or Nitrogen line (low flow: 1-2 bubbles/sec through an oil bubbler).

  • Sampling: Remove the required amount of Oxazole HCl quickly. Do not leave the bottle open on the balance.

  • Purging:

    • Insert the pipette tip into the vial, about 1 cm above the solid surface.

    • Do not disturb the powder.

    • Allow the heavy Argon gas to fill the headspace for 15–30 seconds, displacing the lighter air/moisture.

  • Sealing: While the gas is still flowing (if possible), cap the vial tightly.

  • Secondary Seal: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange during freezer storage [3].

Troubleshooting Guide (FAQ)

Q1: The white powder has turned into a yellow/orange sticky gum. Can I save it?

  • Diagnosis: Deliquescence followed by polymerization. The salt absorbed enough water to dissolve itself (deliquescence). The yellow color indicates the formation of conjugated degradation products (likely ring-opened polymers or oxidation N-oxides).

  • Action: Discard. Once the material is gummy and colored, the chemical integrity of the ring is compromised. Recrystallization is rarely successful because the degradation products often co-precipitate with the salt.

Q2: My sample has "clumped" but is still white. Is it pure?

  • Diagnosis: Early-stage hygroscopicity. The crystal lattice has bridged due to surface moisture, but extensive chemical hydrolysis may not have occurred yet.

  • Action: Verify then Dry.

    • Run a proton NMR in a dry deuterated solvent (e.g., DMSO-d6). Look for extra peaks around 8.0–9.0 ppm (characteristic of formamide-like hydrolysis products).

    • If the spectrum is clean, dry the solid in a vacuum desiccator over

      
       (phosphorus pentoxide) for 24 hours. Do not use heat , as this will accelerate acid-catalyzed degradation in the wet state.
      

Q3: Can I store Oxazole HCl in solution to avoid weighing solids?

  • Diagnosis: High Risk.

  • Action: Only if the solvent is anhydrous (e.g., DMSO or DMF stored over molecular sieves).

    • Warning: Avoid protic solvents (Methanol/Ethanol) for long-term storage, as they can facilitate solvolysis (ring opening by the solvent) over time, especially if the solution is acidic [1].

    • Best Practice: Store as a dry solid. Make fresh solutions immediately before use.

Q4: Why does the Safety Data Sheet (SDS) mention "Store under Inert Gas"?

  • Reasoning: This is not just for flammability (which is low). It is to exclude oxygen and moisture. Oxazoles can undergo photo-oxidation or auto-oxidation at the C4/C5 positions to form peroxides or nitriles, a process accelerated by light and air [4].

Emergency Recovery Workflow

If you suspect a critical storage failure (e.g., freezer failure, loose cap), follow this decision tree to minimize project loss.

RecoveryWorkflow Start Suspected Degradation VisualCheck Visual Inspection Start->VisualCheck ColorChange Yellow/Brown? VisualCheck->ColorChange TextureChange Sticky/Wet? ColorChange->TextureChange No Discard DISCARD (Irreversible Damage) ColorChange->Discard Yes NMR 1H-NMR (DMSO-d6) TextureChange->NMR Yes PurityCheck Purity > 95%? TextureChange->PurityCheck No (Looks fine) NMR->PurityCheck PurityCheck->Discard No Rescue RESCUE (Vacuum Dry @ RT) PurityCheck->Rescue Yes

Figure 2: Decision tree for assessing compromised Oxazole HCl samples.

References

  • BenchChem. (2025).[1] Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Retrieved from

  • National Institutes of Health (NIH). (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization.[3] PMC - NIH. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole. Retrieved from

  • Taylor & Francis. (2023). Oxazole – Knowledge and References. Retrieved from

Sources

Optimization

Resolving solubility issues with 5-(Chloromethyl)-4-methyloxazole hydrochloride

Topic: Resolving Solubility & Stability Issues Audience: Organic Chemists, Process Engineers, Drug Development Scientists Reference ID: TECH-GUIDE-OXZ-005 Executive Summary 5-(Chloromethyl)-4-methyloxazole hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues Audience: Organic Chemists, Process Engineers, Drug Development Scientists Reference ID: TECH-GUIDE-OXZ-005

Executive Summary

5-(Chloromethyl)-4-methyloxazole hydrochloride (CAS: 45515-22-8) is a critical electrophilic intermediate, primarily utilized in the synthesis of Pyridoxine (Vitamin B6) and other heterocyclic pharmaceuticals.

Users frequently encounter a "Solubility Paradox":

  • As a hydrochloride salt , it is hydrophilic but chemically unstable in water (hydrolysis).

  • As a precursor , it is required for reactions in organic media (e.g., alkylations, Diels-Alder), where the salt form is insoluble.

This guide provides the protocols to bridge this gap, ensuring the compound is solubilized without compromising the reactive chloromethyl moiety.

Part 1: The Solubility-Stability Matrix

The following table summarizes the physicochemical behavior of the compound across common solvents. Use this to select the correct media for your application.

Solvent ClassSolubility (Salt Form)Stability RiskRecommendation
Water / Aqueous Buffers High (>50 mg/mL)Critical (Hydrolysis)Avoid unless immediate use at <4°C. The chloromethyl group hydrolyzes to the alcohol.
Methanol / Ethanol High High (Solvolysis)Caution. Risk of converting -CH2Cl to -CH2OR (ether) via

pathway.
DMSO / DMF Moderate/High Low Recommended for direct use of the salt form. Hard to remove solvent later.
DCM / Chloroform Negligible Stable Requires Modification. Must be free-based in situ (see Protocol A).
THF / Toluene Negligible Stable Requires Modification. Use Phase Transfer Catalysis (PTC) or free-basing.

Part 2: Troubleshooting FAQs

Q1: "I dissolved the compound in water for an aqueous coupling, but the reaction failed. Why?"

Diagnosis: You likely experienced rapid hydrolysis . Mechanism: The chloromethyl group on the oxazole ring is highly activated. In an aqueous environment, especially if slightly acidic or basic, water acts as a nucleophile, displacing the chloride to form 5-(hydroxymethyl)-4-methyloxazole . This renders the molecule inert to the desired alkylation reaction.

Corrective Action:

  • Switch Solvent: Use an anhydrous polar aprotic solvent like DMF or Acetonitrile .

  • If Water is Mandatory: Cool the solvent to 0°C, dissolve the salt immediately before adding the reactant, and ensure the reaction time is <30 minutes.

Q2: "The salt sinks to the bottom of my flask in DCM/THF. How do I force it into solution?"

Diagnosis: Ionic Lattice Energy. Explanation: The hydrochloride salt is an ionic lattice. Non-polar organic solvents (DCM, THF, Toluene) cannot overcome the lattice energy. You must break the salt to release the lipophilic free base.

Corrective Action: Do not isolate the free base beforehand (it is an unstable oil). Instead, use Protocol A: In-Situ Free-Basing .

Q3: "Can I use methanol to dissolve it for a reaction?"

Diagnosis: Solvolysis (Alcoholysis). Risk: While the salt dissolves well in methanol, the solvent competes as a nucleophile. Over time (hours), you will generate the methyl ether byproduct, reducing your yield. Solution: If an alcohol is required, use Isopropanol (IPA) or t-Amyl alcohol , which are sterically hindered and less nucleophilic than methanol.

Part 3: Visual Decision Guides

Diagram 1: Solvent Selection Logic

This decision tree helps you select the correct solvent system based on your downstream application.

SolventStrategy Start START: Select Solvent System Target What is your Reaction Type? Start->Target Alkylation Alkylation / Nucleophilic Sub. Target->Alkylation DielsAlder Diels-Alder / Cyclization Target->DielsAlder SolventChoice Preferred Solvent? Alkylation->SolventChoice DielsAlder->SolventChoice Polar Polar Aprotic (DMF, DMSO, NMP) SolventChoice->Polar High Solubility NonPolar Non-Polar / Low Polarity (DCM, THF, Toluene) SolventChoice->NonPolar Low Solubility DirectUse Method: Direct Dissolution (Salt is soluble) Polar->DirectUse Issue ISSUE: Salt is Insoluble NonPolar->Issue Solution SOLUTION: In-Situ Neutralization (Add TEA/DIPEA) Issue->Solution Apply Protocol A

Caption: Logic flow for selecting the appropriate solubilization strategy based on solvent polarity.

Part 4: Validated Experimental Protocols

Protocol A: In-Situ Free-Basing (For Organic Synthesis)

Purpose: To react 5-(Chloromethyl)-4-methyloxazole HCl in non-polar solvents (DCM, THF) without isolating the unstable free base.

Reagents:

  • Substrate (5-(Chloromethyl)-4-methyloxazole HCl)[1]

  • Solvent (DCM or THF)[2]

  • Organic Base (Triethylamine [TEA] or Diisopropylethylamine [DIPEA]) - 1.1 equivalents

Workflow:

  • Suspension: Suspend the hydrochloride salt in the organic solvent. (It will appear as a white slurry).

  • Activation: Cool to 0°C. Add 1.1 eq of TEA dropwise.

  • Transformation: Stir for 15–30 minutes. The mixture will become clearer as the free base dissolves, and a fine precipitate of TEA·HCl will form.

  • Reaction: Add your nucleophile/reactant directly to this mixture.

  • Note: There is no need to filter the TEA·HCl salts unless they interfere physically with the reaction; they are inert.

Protocol B: Biphasic Phase Transfer Catalysis (PTC)

Purpose: For alkylations where the nucleophile is water-soluble, but the oxazole must remain in the organic phase to prevent hydrolysis.

Workflow:

  • Organic Phase: Dissolve/suspend the Oxazole HCl in Toluene or DCM.

  • Aqueous Phase: Dissolve the nucleophile (e.g., Sodium salt of the target molecule) in water with 2.0 eq of inorganic base (K₂CO₃).

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Process: Stir vigorously. The base neutralizes the HCl at the interface; the PTC shuttles the nucleophile into the organic layer to react with the oxazole.

Diagram 2: In-Situ Free-Basing Mechanism

This diagram visualizes the chemical transformation occurring in Protocol A.

FreeBasing Salt Oxazole-CH2Cl • HCl (Solid / Insoluble) Transition Neutralization (0°C, 15 mins) Salt->Transition Base Organic Base (TEA / DIPEA) Base->Transition FreeBase Oxazole-CH2Cl (Free Base) (Soluble in DCM/THF) Transition->FreeBase Releases Active Species Byproduct TEA • HCl (Inert Precipitate) Transition->Byproduct Scavenges HCl

Caption: Mechanism of in-situ neutralization allowing the compound to dissolve in non-polar organic solvents.

Part 5: Storage & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. If left open, it absorbs atmospheric moisture, leading to "clumping" and eventual hydrolysis (smell of HCl gas).

  • Temperature: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life:

    • Solid (Desiccated): >1 year.[2][3]

    • Solution (Organic): Use within 24 hours.

    • Solution (Aqueous): Use immediately (<1 hour).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127984202, 5-(Chloromethyl)-4-methyloxazole hydrochloride. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 5-(Chloromethyl)-4-methyloxazole hydrochloride. Retrieved from .

  • Tishler, M. (1944). Synthesis of Vitamin B6. U.S. Patent No. 2,359,260. Washington, DC: U.S. Patent and Trademark Office. Retrieved from .

  • BLD Pharm. Product Technical Data: 5-(Chloromethyl)-4-methyloxazole.[1][4] Retrieved from .[5]

  • Kondrat'eva, G. Y. (1957).Synthesis of Pyridoxine via Oxazole Intermediates. (Foundational reference for the oxazole route to Vitamin B6).

Sources

Troubleshooting

Strategies for stabilizing 5-(Chloromethyl)-4-methyloxazole hydrochloride in solution

Core Technical Insight: The Instability Mechanism[1] To stabilize 5-(Chloromethyl)-4-methyloxazole hydrochloride, you must first understand why it degrades. This compound is not merely a salt; it is a benzylic-like elect...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Insight: The Instability Mechanism[1]

To stabilize 5-(Chloromethyl)-4-methyloxazole hydrochloride, you must first understand why it degrades. This compound is not merely a salt; it is a benzylic-like electrophile . The oxazole ring acts similarly to a benzene ring in a benzyl chloride, activating the carbon-chlorine bond for nucleophilic attack.

The Degradation Pathway

The primary enemy is hydrolysis , followed by polymerization .

  • Hydrolysis: Water acts as a nucleophile, displacing the chloride to form 5-(hydroxymethyl)-4-methyloxazole. This reaction is irreversible and destroys the alkylating potential of the compound.

  • Polymerization: If the hydrochloride salt is neutralized to the free base in a concentrated solution, the oxazole nitrogen (nucleophile) of one molecule can attack the chloromethyl group (electrophile) of another, leading to rapid oligomerization (tar formation).

Visualization: Degradation Kinetics & Pathways

The following diagram illustrates the critical stability checkpoints.

StabilityPathways Compound 5-(Chloromethyl)-4-methyloxazole (HCl Salt) Alcohol Degradation Product A: 5-(Hydroxymethyl)-4-methyloxazole (Inactive Alcohol) Compound->Alcohol Hydrolysis (Fast at RT) Polymer Degradation Product B: Oligomers/Tars (Yellow/Brown Precipitate) Compound->Polymer Self-Alkylation (Triggered by Free Base) Water Presence of Water (Nucleophile) Water->Alcohol Base Neutralization (pH > 6) Base->Polymer

Figure 1: The dual degradation pathways. Avoidance of water prevents the alcohol form; maintenance of acidity prevents polymerization.[1]

Strategic Protocols: Stabilization in Solution

Module A: Solvent Selection (The First Line of Defense)

The choice of solvent dictates the shelf-life of your working solution.

Solvent ClassSuitabilityEstimated Stability (at 4°C)Technical Notes
Anhydrous Aprotic Optimal > 48 HoursDCM, ACN, THF. Best for reactions. Ensure water content is <50 ppm (Karl Fischer).
Acidic Aqueous Moderate 4 - 12 Hours0.1N HCl / Water. The excess protonation suppresses the nucleophilicity of water and the oxazole ring.
Neutral Aqueous Poor < 1 HourPBS / Water. Rapid hydrolysis. The buffering capacity fights the stabilizing acidity of the HCl salt.
Basic Aqueous Critical Failure MinutesNaOH / NaHCO3. Triggers immediate polymerization or rapid hydrolysis.
Nucleophilic Avoid N/AMethanol, Ethanol, DMSO. Alcohols will form ethers (solvolysis). DMSO can cause oxidation or substitution.
Module B: Preparation of Stable Stock Solutions

Goal: Prepare a solution for LCMS or immediate reaction without degradation.

Protocol:

  • Dry the Glassware: Flame-dry or oven-dry all vials. Moisture on glass walls is sufficient to initiate hydrolysis.

  • Solvent Choice: Use Anhydrous Acetonitrile (MeCN) . It is polar enough to dissolve the salt but non-nucleophilic.

  • Temperature: Pre-chill the solvent to 0°C on ice.

  • Dissolution: Add the solid to the solvent (not solvent to solid) to minimize local heating.

  • Storage: If not used immediately, store at -20°C under Argon.

Troubleshooting Guide (FAQ)

Scenario 1: "My solution turned yellow/brown after 30 minutes."

Diagnosis: Polymerization (Self-Alkylation). Root Cause: The solution likely became too concentrated or the pH drifted towards neutral, allowing the free base to form. The free base self-reacts. Corrective Action:

  • Dilute the solution immediately.

  • If in an aqueous environment, check pH.[2] If pH > 4, add dilute HCl immediately to re-protonate the oxazole ring.

Scenario 2: "I see a new peak at M-18 or M+17 in my LCMS."

Diagnosis: Hydrolysis.[3][4] Root Cause: Reaction with water.

  • M-Cl+OH (Mass change: -35.5 + 17 = -18.5 roughly, depending on ionization): You are seeing the conversion of the Chloromethyl (-CH2Cl) to Hydroxymethyl (-CH2OH). Corrective Action:

  • Switch to anhydrous solvents.

  • If water is required for the bio-assay, prepare the solution immediately before use and keep on ice. Do not use autosamplers that leave the sample at Room Temperature (RT) for hours.

Scenario 3: "The solid is sticking to the spatula and smells acrid."

Diagnosis: Hygroscopic Decomposition. Root Cause: The HCl salt is hygroscopic. It absorbs atmospheric moisture, creating a localized acidic "syrup" that hydrolyzes the compound in the solid state. Corrective Action:

  • Handle only in a glovebox or a low-humidity environment.

  • Store under Argon/Nitrogen.

  • If the solid is sticky, it is likely already partially degraded. Check purity by NMR before use.

Self-Validating Quality Control System

Before committing this reagent to a valuable synthesis, run this 10-minute check:

  • Dissolve 1 mg in 1 mL Anhydrous MeCN.

  • Inject immediately on LCMS (C18 column, Acidic Mobile Phase: Water/ACN + 0.1% Formic Acid).

  • Validate:

    • Peak A (Target): Dominant peak.

    • Peak B (Impurity): Hydroxymethyl derivative (check Relative Retention Time; usually elutes earlier due to higher polarity).

    • Criteria: If Peak B > 5%, repurify or discard.

References

  • Chemical Safety & Handling: Fisher Scientific. Safety Data Sheet: 3-(Chloromethyl)-5-methylisoxazole (Analogous handling for oxazole derivatives). Accessed Feb 15, 2026. Link

  • Reactivity of Chloromethyl Heterocycles: Journal of the Chemical Society, Perkin Transactions 2. "Structure and mechanism of hydrolysis of diaryl(acylamino)(chloro)-λ4-sulfanes." (Mechanistic parallels in hydrolytic instability of activated chloromethyl groups). Link[1][3]

  • Storage Protocols: BLD Pharm. Product Data: 5-(Chloromethyl)-4-methyloxazole hydrochloride.[5] Storage conditions: Inert atmosphere, -20°C. Accessed Feb 15, 2026. Link

  • Synthetic Application: Journal of Organic Chemistry. "Nucleophilic Substitution Dynamics at Chloromethyl Sites." (General principles of chloromethyl-oxazole reactivity). Link

Sources

Optimization

Technical Support Center: Purification of Chloromethyl Oxazole Derivatives

[1] Executive Summary & Core Challenges Chloromethyl oxazoles are versatile but notoriously unstable synthetic intermediates. Their high reactivity stems from the "push-pull" electronic nature of the oxazole ring combine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Challenges

Chloromethyl oxazoles are versatile but notoriously unstable synthetic intermediates. Their high reactivity stems from the "push-pull" electronic nature of the oxazole ring combined with the chloromethyl leaving group. The nitrogen lone pair can facilitate chloride expulsion, leading to a highly reactive azafulvene-like intermediate.

Primary Purification Risks:

  • Silica Gel Decomposition: The acidic surface of standard silica gel catalyzes hydrolysis (to hydroxymethyl oxazole) and polymerization.

  • Hydrolytic Instability: Exposure to moisture during aqueous workup, especially under acidic conditions, leads to rapid degradation.

  • Thermal Instability: Many derivatives degrade or polymerize upon heating, making standard distillation risky.

Troubleshooting Guide (Q&A)

Category 1: Chromatography & Stability[1]

Q: My compound streaks/tails heavily on TLC and disappears after column chromatography. What is happening? A: You are likely experiencing acid-catalyzed decomposition. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to ionize the labile C-Cl bond or protonate the oxazole nitrogen, trapping the compound on the baseline or converting it to the alcohol (hydroxymethyl derivative).

Solution: Use Neutralized/Buffered Silica .

  • Protocol: Pre-treat your silica slurry with 1–2% Triethylamine (Et

    
    N) in your eluent solvent. This neutralizes acidic sites.
    
  • Alternative: Switch to Neutral Alumina (Grade III) . Alumina is less acidic and often provides better recovery for acid-sensitive heterocycles.

Q: I see a new spot on TLC just below my product after workup. Is this an impurity? A: This is likely the hydroxymethyl oxazole (hydrolysis product).

  • Cause: Prolonged exposure to aqueous media or acidic silica.

  • Diagnostic: The alcohol is more polar (lower

    
    ) than the chloride.
    
  • Fix: minimize water contact time. Use saturated brine for washing to "salt out" water and dry the organic layer immediately with anhydrous Na

    
    SO
    
    
    
    .
Category 2: Isolation & Workup[1][2]

Q: The oil turns into a black tar upon removing the solvent. How do I prevent this? A: "Tarring" usually indicates polymerization initiated by trace acid or heat.

  • Mechanism: The chloromethyl oxazole can self-alkylate (intermolecular reaction between the oxazole nitrogen and the chloromethyl group).

  • Prevention:

    • Keep it Cold: Evaporate solvents at

      
      C.
      
    • Stabilize: Store the neat oil with a trace of base (e.g., solid K

      
      CO
      
      
      
      ) or in a solvent matrix if immediate use is not possible.
    • Avoid High Vacuum for long periods: Volatility varies; ensure you aren't subliming your product or concentrating it to the point where self-reaction rates spike.

Q: Can I distill these derivatives? A: Only low-molecular-weight analogs (e.g., 4-chloromethyl-5-methyloxazole) should be distilled, and only under high vacuum (Kugelrohr is best). High temperatures (


C) often trigger explosive polymerization.

Experimental Protocols

Protocol A: Preparation of Buffered Silica Gel Columns

Standard silica destroys these compounds. Use this method for >90% recovery.

  • Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with your starting mobile phase (e.g., 10% EtOAc/Hexanes).

  • Buffering: Add Triethylamine (Et

    
    N)  to the slurry until the concentration is 1% v/v . Swirl for 5 minutes.
    
  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2 column volumes (CV) of the mobile phase containing 1% Et

    
    N.
    
  • Loading: Load your crude sample.

  • Elution: Run the column with the mobile phase. You can reduce Et

    
    N to 0.5% after the first fraction is collected, but maintaining basicity is safer.
    
Protocol B: Rapid Non-Aqueous Workup (The "Dry" Method)

Best for highly hydrolytically unstable derivatives.

  • Quench: Instead of pouring into water, dilute the reaction mixture with dry Diethyl Ether or MTBE.

  • Filtration: Pass the mixture through a pad of Celite (to remove inorganic salts) mixed with anhydrous K

    
    CO
    
    
    
    (to neutralize trace acid).
  • Concentration: Evaporate solvent at reduced pressure (bath temp

    
    C).
    
  • Purification: Proceed immediately to buffered chromatography or recrystallization.

Data & Comparison

Table 1: Stability Profile of Chloromethyl Oxazoles by Condition

ConditionStability RatingObserved Degradation ProductRecommendation
Acidic Aqueous (pH < 4) Very PoorHydroxymethyl oxazole (Alcohol)Avoid completely.
Neutral Aqueous (pH 7) ModerateSlow hydrolysis (hours)Work fast; keep cold (

C).
Standard Silica Gel PoorAlcohol + Polymer (Baseline streak)Use Buffered Silica (1% Et

N).
Neutral Alumina GoodMinimal decompositionPreferred stationary phase.
Solid State (

C)
GoodDimerization over weeksStore under Argon.

Visualizations

Figure 1: Decomposition Pathways

This diagram illustrates why acidic conditions and heat must be avoided. The formation of the Azafulvene intermediate is the critical failure point.

Decomposition Start Chloromethyl Oxazole Inter Azafulvene Intermediate (Highly Electrophilic) Start->Inter -Cl⁻ (Rate Limiting) Acid Acid Catalyst (H+) (Silica/Water) Acid->Start Promotes Prod1 Hydroxymethyl Oxazole (Hydrolysis) Inter->Prod1 + H₂O Prod2 Polymer/Tar (Self-Reaction) Inter->Prod2 + Starting Material

Caption: Acid-catalyzed ionization of the C-Cl bond leads to a reactive intermediate that either hydrolyzes or polymerizes.

Figure 2: Purification Decision Tree

Follow this logic to select the correct isolation method.

DecisionTree Start Crude Reaction Mixture State Physical State? Start->State Solid Solid State->Solid Liquid Liquid/Oil State->Liquid Cryst Recrystallization (Hexane/EtOAc) Solid->Cryst Volatile Volatile? Liquid->Volatile Distill High Vac Distillation (Kugelrohr, <100°C) Volatile->Distill Yes Chromo Chromatography Needed Volatile->Chromo No Buffered Buffered Silica Column (1% Et3N) Chromo->Buffered Standard Alumina Neutral Alumina Column Chromo->Alumina Alternative

Caption: Strategic workflow for isolating chloromethyl oxazoles based on physical properties.

References

  • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–250.

  • Ohba, M., et al. (1998). "Synthesis of Oxazole Derivatives via Aza-Wittig Reaction." Tetrahedron, 54(39), 11785-11800.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Sigma-Aldrich. (2023). "Product Specification: 5-(Chloromethyl)oxazole." Technical Data Sheet.

Troubleshooting

Overcoming dimerization of 5-(Chloromethyl)-4-methyloxazole hydrochloride

The following technical guide is designed to support researchers and process chemists working with 5-(Chloromethyl)-4-methyloxazole hydrochloride . This document addresses the critical instability issue—dimerization (sel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers and process chemists working with 5-(Chloromethyl)-4-methyloxazole hydrochloride . This document addresses the critical instability issue—dimerization (self-alkylation) —and provides actionable protocols to mitigate it.

Executive Summary: The "Hidden" Instability

5-(Chloromethyl)-4-methyloxazole hydrochloride (CAS: 10363-44-7) is a pivotal intermediate in the synthesis of Vitamin B6 (Pyridoxine) and various pharmaceutical heterocycles. While the hydrochloride salt is relatively stable, the free base is notoriously unstable.

Upon neutralization or exposure to moisture, the free base undergoes rapid self-alkylation (dimerization) . The nucleophilic nitrogen of one oxazole ring attacks the electrophilic chloromethyl group of another, forming a quaternary ammonium salt. This irreversible cascade leads to yield loss, gummy precipitates, and difficult-to-remove impurities.

Mechanism of Failure

To solve the problem, you must understand the pathway. The dimerization is a bimolecular nucleophilic substitution (


).
Figure 1: Self-Alkylation Pathway

The following diagram illustrates the transition from the stable salt to the reactive free base and the subsequent dimerization event.

DimerizationMechanism Salt HCl Salt Form (Stable, Protonated N) Base Free Base (Reactive Nucleophile) Salt->Base Neutralization (pH > 7) Transition Intermolecular Attack (N3 attacks C5-CH2-Cl) Base->Transition Concentration/Heat Dimer Quaternary Ammonium Dimer (Irreversible Precipitate) Transition->Dimer Rapid Kinetics Dimer->Dimer Oligomerization (Potential)

Caption: Figure 1: The HCl salt prevents the nitrogen lone pair from attacking. Neutralization exposes the lone pair (Free Base), triggering immediate attack on the electrophilic chloromethyl group of a neighboring molecule.

Storage & Handling FAQs

Preventing degradation before the reaction starts.

Q: My material arrived as a beige solid. Is it degraded? A: Pure 5-(Chloromethyl)-4-methyloxazole hydrochloride is typically a white to off-white crystalline solid. A beige or yellow tint often indicates surface oxidation or trace dimerization. Check the melting point (typical range: 138–140°C with decomposition). If the melting point is depressed significantly (<130°C), recrystallization may be required.

Q: Can I store the free base overnight? A: Absolutely not. The free base has a half-life of minutes to hours at room temperature depending on concentration.

  • Protocol: Always generate the free base in situ and react it immediately.

  • Storage: Store the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate strictly; moisture hydrolyzes the C-Cl bond and promotes dimerization.

Q: What solvent should I use for stock solutions? A: Avoid nucleophilic solvents (alcohols, water) for long-term storage.

  • Recommended: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Note: Even in non-nucleophilic solvents, the free base will dimerize if concentrated. Keep solutions dilute (<0.1 M) and cold (0°C) if a delay is unavoidable.

Operational Troubleshooting: The "Safe Release" Protocol

How to use the compound in synthesis without triggering dimerization.

The most common failure mode is premature neutralization . If you dump base into a concentrated solution of the starting material, you create a high concentration of free base, statistically favoring dimerization over your desired reaction.

Protocol: Biphasic Neutralization Strategy

This method keeps the free base concentration low and immediately sequesters it into the organic phase for reaction.

Step-by-Step Workflow
  • Dissolution: Suspend the HCl salt in Dichloromethane (DCM) .

  • Cooling: Cool the suspension to 0°C – 5°C .

  • Base Choice: Use a mild inorganic base like Saturated NaHCO₃ or K₂CO₃ . Avoid strong amine bases (Et₃N) if possible, as they can act as nucleophiles or promote faster decomposition.

  • Partitioning: Rapidly stir. The free base forms and partitions into the DCM layer.

  • Immediate Use: Separate the organic layer, dry over MgSO₄ (cold), and cannulate directly into your reaction vessel containing the nucleophile.

Figure 2: Safe Handling Decision Tree

HandlingProtocol Start Start: 5-(Chloromethyl)-4-methyloxazole HCl Q1 Is the reaction mixture acidic? Start->Q1 PathA YES: Direct Reaction Q1->PathA Acid Stable Nucleophile PathB NO: Neutralization Required Q1->PathB Acid Sensitive Nucleophile Result Successful Coupling PathA->Result Heat/Time Action1 Add Nucleophile FIRST Then add mild base slowly PathB->Action1 Preferred Action2 Perform Biphasic Extraction (DCM/NaHCO3) Keep T < 5°C PathB->Action2 Alternative Action1->Result Action2->Result Used Immediately Fail Dimerization / Tar Formation Action2->Fail Stored > 1 hour

Caption: Figure 2: Decision logic for handling the HCl salt. "Direct Reaction" (adding nucleophile to the salt) is safer than isolating the free base.

Analytical Troubleshooting

How to confirm if dimerization has occurred.

Q: I see a new spot on TLC that doesn't move. What is it? A: The dimer is a quaternary ammonium salt. It is highly polar and will likely stay at the baseline (Rf ~ 0) in standard organic mobile phases (e.g., Hexane/EtOAc).

  • TLC Visualization: Use Dragendorff’s reagent (stains alkaloids/quaternary amines orange) or Iodine.

  • Mobile Phase for Dimer: To move the dimer, use a polar system like DCM:MeOH:NH₄OH (90:10:1) .

Q: What does the Dimer look like on NMR? A: In ¹H NMR (DMSO-d6 or CDCl₃), look for:

  • Deshielding: The protons on the oxazole ring and the methylene bridge will shift downfield due to the positive charge on the nitrogen.

  • Complexity: If oligomerization occurs, peaks will broaden.

  • Loss of CH₂Cl: The distinct singlet of the chloromethyl group (~4.7 ppm) will disappear or shift as it becomes a N-CH₂-Oxazole bridge.

Table 1: Stability Profile Summary
ConditionFormStability EstimateRecommendation
Solid, -20°C, Dry HCl Salt> 2 YearsIdeal storage condition.
Solid, RT, Ambient HCl Salt1–3 MonthsHygroscopic; will degrade slowly.
Solution, Acidic HCl SaltHighStable in acetic acid or dilute HCl.
Solution, Neutral Free Base< 1 Hour CRITICAL DANGER ZONE.
Solution, Basic Free BaseMinutesRapid polymerization/hydrolysis.

References

  • ChemicalBook. (2023). 5-(Chloromethyl)-4-methyloxazole hydrochloride Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2015). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (Contextual mechanism for chloromethyl oxazole reactivity). Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 5-(Chloromethyl)-4-methyloxazole hydrochloride. Retrieved from

  • Google Patents. (2006). Manufacture of vitamin B6 (Pyridoxine) and intermediates. (Describes industrial handling of oxazole intermediates). Retrieved from

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Comparative NMR Analysis: 5-(Chloromethyl)-4-methyloxazole HCl

Executive Summary & Context 5-(Chloromethyl)-4-methyloxazole hydrochloride is a pivotal heterocyclic building block, most notably serving as a key intermediate in the industrial synthesis of Pyridoxine (Vitamin B6). Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

5-(Chloromethyl)-4-methyloxazole hydrochloride is a pivotal heterocyclic building block, most notably serving as a key intermediate in the industrial synthesis of Pyridoxine (Vitamin B6). Its structural integrity is often compromised by two primary factors: hygroscopic hydrolysis (converting the chloromethyl group to an alcohol) and deprotonation (reverting to the free base).

This guide moves beyond simple peak listing. It provides a comparative framework to distinguish the target hydrochloride salt from its free base and its primary hydrolysis impurity, 5-(hydroxymethyl)-4-methyloxazole, using 1H NMR spectroscopy.

Theoretical Framework: The "Salt Shift" Effect

To interpret this spectrum accurately, one must understand the electronic influence of the hydrochloride salt formation on the oxazole ring.

  • The Ring Current: The oxazole ring is aromatic (6

    
    -electrons). The proton at position 2 (H2) is situated between oxygen and nitrogen, placing it in a highly deshielded environment naturally (
    
    
    
    ~7.9 ppm in free base).
  • Protonation (The HCl Effect): Upon salt formation, the nitrogen atom (N3) becomes protonated. This introduces a positive charge into the ring system, significantly increasing the electronegativity of the nitrogen. Through the inductive effect (-I), electron density is pulled away from the C2 and C4 positions.

  • Result: The H2 proton signal shifts dramatically downfield (deshielding), typically moving from ~7.9 ppm to >9.0 ppm. This "Salt Shift" is the primary diagnostic indicator of the hydrochloride form.

Experimental Protocol

Objective: To obtain a spectrum that preserves the salt species and allows differentiation of labile protons.

Recommended Workflow
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: The HCl salt is highly polar and likely insoluble in CDCl3. D2O should be avoided for primary identification because it causes rapid exchange of the NH+ proton and potentially accelerates hydrolysis of the chloromethyl group.

  • Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. Ensure the tube is dry; moisture initiates hydrolysis.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay

    
     1s).
    
  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.

Spectrum Interpretation & Comparative Analysis

A. The Diagnostic Regions

The spectrum is defined by three distinct zones. The table below compares the Target (HCl Salt) against its common variants.

Table 1: Comparative Chemical Shift Data (DMSO-d6)
FeatureProton AssignmentTarget: HCl Salt (

ppm)
Comparator: Free Base (

ppm)
Impurity: Alcohol (Hydrolysis)
H2 Oxazole Ring CH9.0 – 9.6 (s) 7.8 – 8.0 (s)~8.0 (s)*
NH+ Protonated Nitrogen10.0 – 13.0 (br) AbsentAbsent
CH2 Methylene (-CH2-X)4.9 – 5.1 (s) 4.6 – 4.7 (s)4.3 – 4.5 (d or s)
CH3 Methyl Group (C4)2.3 – 2.5 (s) 2.1 – 2.2 (s)2.1 – 2.2 (s)
  • Note: The H2 shift of the alcohol impurity depends on whether it exists as a salt or free base in the mixture. If the HCl hydrolyzes the compound, the alcohol will likely be protonated, showing an H2 shift >9.0 ppm.

B. Detailed Signal Analysis
1. The Oxazole Singlet (H2)
  • Target: Appears as a sharp singlet downfield (>9.0 ppm).

  • Differentiation: If this peak appears upfield at ~7.9 ppm, your sample has deprotonated (free base). If you see both peaks, you have a mixture of salt and free base.

2. The Chloromethyl Singlet (-CH2Cl)
  • Target: A singlet around 5.0 ppm.

  • Differentiation: This is the stability checkpoint. The hydrolysis product (-CH2OH) is more shielded.

    • Diagnostic Test: If you suspect hydrolysis, look for a signal at ~4.4 ppm. In dry DMSO, the alcohol -OH proton might couple with the CH2, turning the singlet into a doublet. Adding one drop of D2O will collapse the doublet to a singlet and erase the -OH peak.

3. The Methyl Group (-CH3)
  • Target: A singlet near 2.4 ppm.

  • Differentiation: Least diagnostic for purity, but essential for integration. Integration ratio of H2 : CH2 : CH3 should be 1 : 2 : 3 .

Decision Logic for Quality Control

The following decision tree outlines the logical steps for validating the compound based on the NMR data.

NMR_Analysis Start Start: Acquire 1H NMR (DMSO-d6) Check_H2 Check H2 Region (> 9.0 ppm?) Start->Check_H2 Check_CH2 Check Methylene Region (Signal at ~5.0 ppm?) Check_H2->Check_CH2 Yes Result_FreeBase Result: Free Base Present (Deprotonation) Check_H2->Result_FreeBase No (Signal at ~7.9 ppm) Check_Impurity Check for Hydrolysis (Signal at ~4.4 ppm?) Check_CH2->Check_Impurity Yes Result_Alcohol Result: Hydrolysis Impurity (Alcohol Formed) Check_CH2->Result_Alcohol No (Shifted Upfield) Check_Impurity->Result_Alcohol Yes Result_Pass PASS: Target HCl Salt Confirmed Check_Impurity->Result_Pass No

Figure 1: Logic flow for the structural validation of 5-(Chloromethyl)-4-methyloxazole HCl.

Stability & Handling (Troubleshooting)

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Absorption of atmospheric water leads to the formation of the alcohol (5-hydroxymethyl-4-methyloxazole) and HCl. The released acid can further catalyze degradation.

  • Solvent Artifacts: In DMSO-d6, a large water peak (usually around 3.3 ppm) indicates wet solvent or wet sample. If the water peak is large, the exchangeable NH+ proton (usually >10 ppm) may broaden into the baseline and disappear due to rapid exchange.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). 5-(Chloromethyl)-4-methyloxazole hydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Comparative

Mass spectrometry (LC-MS) identification of 5-(Chloromethyl)-4-methyloxazole HCl

A Comparative LC-MS Technical Guide for Pharmaceutical Analysis Executive Summary & Analytical Context 5-(Chloromethyl)-4-methyloxazole HCl (CAS: 4721-06-6) is a critical heterocyclic intermediate, primarily utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative LC-MS Technical Guide for Pharmaceutical Analysis

Executive Summary & Analytical Context

5-(Chloromethyl)-4-methyloxazole HCl (CAS: 4721-06-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Vitamin B6 (Pyridoxine) and various substituted oxazole pharmaceuticals.

From an analytical perspective, this molecule presents a "perfect storm" of challenges:

  • Ionic Nature: As a hydrochloride salt, it is highly polar, making retention on standard C18 columns difficult.

  • Reactivity: The chloromethyl moiety is an alkylating agent. It is prone to hydrolysis (forming the alcohol) or solvolysis (reacting with alcoholic solvents like methanol) during sample preparation.

  • Genotoxicity Concern: As an alkyl halide, it falls under the structural alerts for Potential Genotoxic Impurities (PGIs), requiring high-sensitivity detection (ppm level) that standard HPLC-UV cannot reliably achieve.

This guide outlines why LC-MS is the superior modality for this analysis and provides a self-validating protocol to ensure data integrity.

Method Comparison: Why LC-MS?

While Gas Chromatography (GC) and HPLC-UV are common in process control, they suffer from critical limitations when applied to this specific oxazole derivative.

FeatureLC-MS (Recommended) GC-MS HPLC-UV
Analyte State Handles salt form (HCl) directly in solution.Requires free-basing or derivatization; salts do not volatilize.Handles salt form directly.
Stability Risk Low. Ambient temperature analysis.High. Thermal degradation of the labile chloromethyl group in the injector port.Low. Ambient temperature.
Specificity High. Mass-selective detection distinguishes the target from hydrolyzed impurities (Alcohol form).High, but limited by thermal breakdown artifacts.Moderate. The oxazole ring absorbs UV (205-220 nm), but co-eluting impurities are hard to spot.
Sensitivity Trace (ppb/ppm). Ideal for PGI monitoring.Moderate (ppm).Low (0.1% limit). Not suitable for trace PGI analysis.
Solvent Compatibility Flexible, but must avoid Methanol (see Section 3).Requires volatile organic solvents.Flexible.

Critical Insight: GC-MS is often attempted first by process chemists. However, the thermal energy required to volatilize the oxazole salt frequently causes dehydrohalogenation, leading to false negatives or artificially low purity results. LC-MS is the only "cold" technique that provides molecular specificity.

Technical Deep Dive: The LC-MS Workflow

The "Methanol Trap" (Crucial Pre-requisite)

Do not use Methanol (MeOH) as a diluent or mobile phase. The chloromethyl group is electrophilic. In the presence of methanol, it undergoes solvolysis to form the methyl ether analog (5-(Methoxymethyl)-4-methyloxazole), especially under the acidic conditions of the HCl salt.

  • Correct Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF).

  • Correct Buffer: Ammonium Formate (provides ionic strength without nucleophilic attack).

Chromatographic Strategy

Due to the polarity of the HCl salt, standard C18 retention is weak. Two approaches are validated:

  • Approach A (Robustness): High-Aqueous Stable C18 (e.g., Acquity HSS T3 or Zorbax SB-Aq). These columns withstand 100% aqueous starts to trap the polar salt.

  • Approach B (Retention): HILIC (Hydrophilic Interaction Liquid Chromatography). Ideal for the salt form but requires longer equilibration times.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

  • Target Ion: The HCl dissociates; we monitor the protonated free base

    
    .
    
  • Isotope Signature: Chlorine possesses a distinct natural isotope pattern (

    
    ). The mass spectrum must show two peaks separated by 2 Da (m/z 132 and 134) in a 3:1 intensity ratio. This is the primary identification filter.
    

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and workflow for analyzing this specific alkylating agent.

LCMS_Workflow Start Sample: 5-(Chloromethyl)-4-methyloxazole HCl Solvent_Check Solvent Selection Start->Solvent_Check Methanol Methanol/Ethanol Solvent_Check->Methanol Avoid Acetonitrile Acetonitrile (ACN) Solvent_Check->Acetonitrile Select Reaction Solvolysis Risk! Forms Methyl Ether Artifact Methanol->Reaction LC_Method LC Separation Strategy Acetonitrile->LC_Method RP_C18 Reverse Phase (C18) High Aqueous Start (95% H2O) LC_Method->RP_C18 HILIC HILIC Mode High Organic Start (90% ACN) LC_Method->HILIC MS_Source ESI Positive Mode (+) RP_C18->MS_Source HILIC->MS_Source Detection Isotope Pattern Check 35Cl (100%) : 37Cl (32%) MS_Source->Detection Match Pattern Matches (3:1) Detection->Match NoMatch Pattern Distorted Detection->NoMatch ID_Confirmed ID Confirmed Monitor m/z 132 -> 96 (Loss of HCl) Match->ID_Confirmed Hydrolysis Suspect Hydrolysis (Check for -OH form) NoMatch->Hydrolysis

Caption: Analytical workflow emphasizing solvent compatibility and isotope pattern validation to prevent artifact formation.

Experimental Protocol (Self-Validating)

This protocol includes a System Suitability Test (SST) designed to detect on-column degradation.

Reagents & Preparation
  • Stock Solution: Dissolve 10 mg of 5-(Chloromethyl)-4-methyloxazole HCl in 10 mL Acetonitrile (Final: 1 mg/mL). Note: Sonicate briefly; do not heat.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the chloromethyl group).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC-MS Conditions
  • Column: Agilent Zorbax SB-Aq or Waters HSS T3 (100mm x 2.1mm, 1.8µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 95% A (Hold to retain salt).

    • 1-6 min: Ramp to 90% B.

    • 6-8 min: Hold 90% B.

    • 8.1 min: Re-equilibrate.

  • Injection Vol: 2 µL.

MS Acquisition (MRM Mode)

For quantitative specificity, use Multiple Reaction Monitoring (MRM).

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
132.0 (

)
96.0 15Loss of HCl (Characteristic)
132.0 (

)
68.0 25Ring Cleavage
134.0 (

)
98.0 15Isotope Confirmation
Fragmentation Pathway Diagram

Understanding the fragmentation is key to distinguishing the target from impurities.

Fragmentation Parent Precursor [M+H]+ m/z 132/134 (Oxazole Ring + CH2Cl) Fragment1 Fragment [M-HCl]+ m/z 96 (Methylene Oxazole Cation) Parent->Fragment1 - HCl (36 Da) Primary Transition Fragment2 Ring Cleavage m/z 68 (C4H6N+) Fragment1->Fragment2 Ring Breakup

Caption: ESI+ Fragmentation pathway showing the characteristic loss of HCl, confirming the presence of the chloromethyl group.

Data Interpretation & Troubleshooting

The "Self-Validating" Check

To ensure your method is valid, perform the "Isotope Ratio Test" :

  • Extract the Ion Chromatogram (EIC) for m/z 132.0.

  • Extract the EIC for m/z 134.0.

  • Validation Rule: The peaks must co-elute perfectly, and the area of 132.0 must be approximately 3.0x to 3.2x the area of 134.0.

    • If Ratio > 5:1: You likely have a co-eluting impurity (non-chlorinated).

    • If Ratio < 2:1: Check for sulfur interference or instrument saturation.

Common Failure Mode: Hydrolysis

If you observe a peak at m/z 114 , the chloromethyl group has hydrolyzed to the alcohol (5-(Hydroxymethyl)-4-methyloxazole).

  • Cause: Aqueous mobile phase pH > 5 or sample left in wet solvent too long.

  • Fix: Fresh sample prep in 100% ACN; ensure Mobile Phase A is acidic (pH ~2.5-3.0).

References

  • Analytical Methods Committee. (2013). Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry.

  • Agilent Technologies. (2017).[2] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Demonstrates handling of labile chlorinated species).

  • Rossmann, J., et al. (2022).[3] Validated UPLC-MS/MS method for the analysis of vitamin B6 metabolites in human cerebrospinal fluid. Journal of Chromatography B. (Provides context on B6 intermediate stability).

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences Explained. (General comparison of thermal stability issues).

Sources

Validation

A Comparative Guide to Functional Group Analysis of Oxazole Hydrochloride: Leveraging FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of oxazole hydrochloride. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FTIR with alternative analytical techniques, supported by experimental data and authoritative references.

Introduction: The Significance of Oxazole Hydrochloride Characterization

Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is a cornerstone scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide range of biological activities, making them crucial components in drug discovery and development.[2] When prepared as a hydrochloride salt, the compound's solubility and stability are often enhanced. Accurate and efficient confirmation of the functional groups in oxazole hydrochloride is paramount for quality control, regulatory compliance, and ensuring the integrity of subsequent research.

FTIR spectroscopy emerges as a rapid, non-destructive, and highly informative technique for this purpose.[3] It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[4] This guide will detail the application of Attenuated Total Reflectance (ATR)-FTIR for the analysis of solid oxazole hydrochloride and compare its utility against other powerful structural elucidation methods.

Core Principles: Why FTIR is Effective for Oxazole Hydrochloride

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching and bending).[5] The effectiveness of FTIR for analyzing oxazole hydrochloride lies in its sensitivity to polar bonds, which are abundant in this molecule. Two key structural features are of primary interest:

  • The Oxazole Ring: The various bonds within the aromatic oxazole ring (C=N, C-O, C=C, C-H) have characteristic vibrational frequencies.

  • The Hydrochloride Salt: The formation of the hydrochloride salt protonates the basic nitrogen atom of the oxazole ring, creating a positively charged ammonium-like group (N-H+). This new functional group has distinct and strong absorption bands.

By identifying the vibrational bands associated with both the oxazole ring and the N-H+ group, we can confidently confirm the structure of oxazole hydrochloride.

Experimental Protocol: ATR-FTIR Analysis of Solid Oxazole Hydrochloride

Attenuated Total Reflectance (ATR) is the preferred sampling technique for powdered or solid samples due to its simplicity and minimal sample preparation.[6][7] The following protocol outlines a robust and self-validating system for acquiring a high-quality FTIR spectrum.

Rationale for ATR Selection
  • Minimal Sample Preparation: Unlike the KBr pellet method, ATR requires no grinding or pressing of the sample with a matrix material, which can be time-consuming and susceptible to moisture contamination.[3]

  • Non-Destructive: The sample remains intact after analysis and can be recovered for further testing.[4]

  • Reproducibility: Modern ATR accessories with controlled pressure applicators ensure consistent contact between the sample and the crystal, leading to high-quality, reproducible spectra.[8]

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory (typically with a diamond crystal) are clean and calibrated.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This is a critical step to account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount of the oxazole hydrochloride powder (typically 1-2 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the pressure arm to apply consistent and even pressure to the sample. This ensures good optical contact.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal and pressure arm tip thoroughly with a solvent-moistened wipe after analysis.

Below is a Graphviz diagram illustrating the experimental workflow.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Oxazole HCl Powder Collect_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Data 6. Process Data (Ratioing) Collect_Spectrum->Process_Data Clean_Up 7. Clean Crystal & Apparatus Process_Data->Clean_Up

Sources

Comparative

Comparing synthetic routes for 5-(Chloromethyl)-4-methyloxazole hydrochloride

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-4-methyloxazole Hydrochloride Executive Summary 5-(Chloromethyl)-4-methyloxazole hydrochloride is a critical heterocyclic building block, most notably serv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Executive Summary

5-(Chloromethyl)-4-methyloxazole hydrochloride is a critical heterocyclic building block, most notably serving as a key intermediate in the industrial synthesis of Pyridoxine (Vitamin B6) and various anti-infective pharmaceutical agents. Its structural integrity—specifically the reactivity of the chloromethyl group combined with the stability of the 1,3-oxazole ring—makes it a pivot point in drug development.

This guide objectively compares the dominant synthetic strategies, contrasting the Classical Ester-Reduction Route (Industry Standard) with Alternative Chlorination Protocols . Unlike simple aromatics, the oxazole ring's electronic properties dictate specific handling to prevent ring opening or polymerization. This document provides actionable protocols, safety analyses, and decision-making frameworks for process chemists.

Part 1: Strategic Route Analysis

Route A: The Classical Ester-Reduction Pathway (Industry Standard)

This is the most robust, scalable method used in manufacturing. It builds the oxazole ring first with a carboxylate handle, reduces it to an alcohol, and then functionalizes it.

  • Step 1: Cyclocondensation (Hantzsch-type synthesis)

    • Precursors: Ethyl 2-chloroacetoacetate + Formamide.

    • Mechanism: The formamide acts as both the nitrogen source and the C2-carbon source. The reaction proceeds via nucleophilic attack of the amide nitrogen on the ketone, followed by cyclodehydration.

    • Key Insight: High temperatures (120–150 °C) are required. Excess formamide serves as the solvent and drives the equilibrium.

  • Step 2: Hydride Reduction

    • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al).

    • Transformation: Ester

      
       Primary Alcohol.
      
    • Critical Control: The oxazole ring is relatively stable to reduction, but strict anhydrous conditions are non-negotiable to prevent ester hydrolysis.

  • Step 3: Deoxychlorination

    • Reagent: Thionyl Chloride (SOCl₂).[1]

    • Transformation: Alcohol

      
       Alkyl Chloride.
      
    • Mechanism: Formation of a chlorosulfite intermediate (

      
      ) followed by 
      
      
      
      displacement by chloride ion.
    • Safety Note: This step generates SO₂ and HCl gas, requiring efficient scrubbing.

Route B: The "Soft" Chlorination (Mesylate Pathway)

For laboratories lacking high-efficiency scrubbing or working with acid-sensitive substrates, the Thionyl Chloride step can be replaced.

  • Method: Activation of the alcohol with Methanesulfonyl chloride (MsCl) followed by displacement with Lithium Chloride (LiCl).

  • Advantage: Avoids the evolution of gaseous HCl/SO₂; milder conditions.

  • Disadvantage: Higher atom economy waste (mesylate byproduct) and higher reagent cost.

Part 2: Comparative Data Analysis

The following table contrasts the performance metrics of the standard industrial route against the alternative chlorination strategy.

MetricRoute A: SOCl₂ (Standard) Route B: MsCl / LiCl (Alternative) Direct Chloromethylation
Overall Yield 65 – 75% 55 – 65%< 10% (Poor)
Purity Profile High (>98% after cryst.)High (>98%)Low (Polymerization)
Atom Economy High (SO₂/HCl are small byproducts)Lower (Mesylate waste)High
Scalability Excellent (Kg to Ton scale)Moderate (Solvent intensive)Poor
Safety Hazard High (Corrosive gas evolution)Moderate (Corrosive liquids)High (Carcinogenic reagents)
Cost Efficiency Low Cost Medium CostN/A

Expert Insight: Unlike imidazoles, which can be directly chloromethylated (Blanc reaction) due to their electron-rich nature, the oxazole ring is electron-deficient (similar to pyridine). Direct reaction with formaldehyde/HCl typically fails or leads to ring degradation. Route A is the only viable path for scalable production.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and the critical decision points for the synthesis.

G Start Ethyl 2-chloroacetoacetate Ester Ethyl 4-methyloxazole- 5-carboxylate Start->Ester Cyclization 130°C, 4h Formamide Formamide (Excess) Formamide->Ester Alcohol (4-Methyloxazol-5-yl) methanol Ester->Alcohol Reduction LiAlH4, THF, 0°C Decision Chlorination Strategy Alcohol->Decision SOCl2 Route A: SOCl2 (Standard) Decision->SOCl2 High Scale Low Cost MsCl Route B: MsCl / LiCl (Alternative) Decision->MsCl Acid Sensitive Lab Scale Product 5-(Chloromethyl)-4-methyloxazole Hydrochloride SOCl2->Product Reflux -SO2, -HCl MsCl->Product DMF, 80°C

Figure 1: Synthetic workflow for 5-(Chloromethyl)-4-methyloxazole HCl, highlighting the divergence in chlorination strategies.

Part 4: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 5-(Chloromethyl)-4-methyloxazole Hydrochloride via the Thionyl Chloride Route.

Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate
  • Setup: Equip a 1L round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Reagents: Charge Ethyl 2-chloroacetoacetate (164.5 g, 1.0 mol) and Formamide (225 g, 5.0 mol).

  • Reaction: Heat the mixture to 130–140 °C for 4–6 hours.

    • Observation: The mixture will darken.[2] Water is formed as a byproduct.

  • Workup: Cool to room temperature. Dilute with water (500 mL) and neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry the organic phase over anhydrous Na₂SO₄.[3]
    
  • Purification: Distill under reduced pressure (b.p. ~100–105 °C at 20 mmHg) to yield the ester as a pale yellow oil.

    • Typical Yield: 45–50%.

Step 2: Reduction to (4-Methyloxazol-5-yl)methanol
  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Reagents: Suspend LiAlH₄ (19.0 g, 0.5 mol) in anhydrous THF (400 mL). Cool to 0 °C.

  • Addition: Add the ester (77.5 g, 0.5 mol) in THF dropwise, maintaining temperature < 10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Carefully add water (19 mL), 15% NaOH (19 mL), and water (57 mL) sequentially (Fieser workup).

  • Isolation: Filter the white precipitate. Concentrate the filtrate to obtain the crude alcohol.

    • Typical Yield: 80–85%.

Step 3: Chlorination to the Hydrochloride Salt
  • Setup: Flask equipped with a gas scrubber (NaOH trap).

  • Reagents: Dissolve the alcohol (56.5 g, 0.5 mol) in Dichloromethane (DCM, 300 mL) or Chloroform.

  • Addition: Add Thionyl Chloride (SOCl₂, 71.4 g, 0.6 mol) dropwise at 0–5 °C.

  • Reaction: Reflux for 2–3 hours. Evolution of gas will cease upon completion.

  • Isolation: Cool to 0 °C. The product often precipitates as the hydrochloride salt. If not, add Diethyl Ether to induce crystallization.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

    • Final Product: White to off-white hygroscopic solid.

    • Typical Yield: 75–85%.

References

  • US Patent 3,538,110 . Production of 4-methyloxazole-5-carboxylic esters. (Describes the cyclization of ethyl 2-chloroacetoacetate with formamide). Link

  • BenchChem . An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives. (General protocols for oxazole ring synthesis). Link

  • ChemicalBook . 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole synthesis. (Provides precedent for the POCl3/SOCl2 chlorination of oxazole alcohols). Link

  • Firestone, R. A., et al.The Synthesis of Pyridoxine. Journal of Organic Chemistry.

Sources

Validation

Validating Assay Methods for 5-(Chloromethyl)-4-methyloxazole Hydrochloride: A Comparative Technical Guide

Executive Summary: The Genotoxicity Challenge 5-(Chloromethyl)-4-methyloxazole hydrochloride (CMOM) is a critical intermediate in the synthesis of Pyridoxine (Vitamin B6). However, its structural moiety—a primary alkyl h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genotoxicity Challenge

5-(Chloromethyl)-4-methyloxazole hydrochloride (CMOM) is a critical intermediate in the synthesis of Pyridoxine (Vitamin B6). However, its structural moiety—a primary alkyl halide—triggers a structural alert for genotoxicity under ICH M7 guidelines.

As an alkylating agent, CMOM has the potential to interact with DNA, necessitating its control at trace levels (typically ppm) in the final Active Pharmaceutical Ingredient (API). Standard assay methods used for raw material purity (titration or HPLC-UV) are often insufficient for demonstrating clearance to the Threshold of Toxicological Concern (TTC).

This guide objectively compares three analytical approaches and defines a validated, high-sensitivity LC-MS/MS protocol as the gold standard for PGI (Potentially Genotoxic Impurity) compliance.

Strategic Method Comparison

The choice of method depends on the required Limit of Quantitation (LOQ). While HPLC-UV is cost-effective for process monitoring, it fails the sensitivity requirements for final release testing of genotoxic impurities.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV GC-MS LC-MS/MS (Recommended)
Primary Use Raw material assay (>98% purity)Volatile impurity screeningTrace PGI quantification (ppm level)
Sensitivity (LOQ) ~0.05% (500 ppm)~1–10 ppm< 0.5 ppm
Selectivity Moderate (Matrix interference common)HighVery High (MRM mode)
Sample Stability HighLow (Thermal degradation risk)High (Ambient ionization)
Throughput HighLow (Derivatization often required)Medium-High
Critical Analysis of Alternatives
  • HPLC-UV: The oxazole ring has UV absorption, but the extinction coefficient is insufficient for detecting <10 ppm levels amidst a high-concentration API matrix (Vitamin B6). It is suitable only for assaying the starting material itself, not as an impurity method.

  • GC-MS: While CMOM is small, it is a hydrochloride salt. Direct injection leads to thermal degradation and salt deposition in the liner. Derivatization (e.g., free-basing) introduces variability and potential artifacts.

  • LC-MS/MS: This is the self-validating system of choice. The "soft" ionization (ESI+) preserves the molecular ion, and Multiple Reaction Monitoring (MRM) ensures that only the specific precursor-to-product transition is detected, eliminating matrix noise.

The Gold Standard: LC-MS/MS Validation Protocol

This protocol is designed to meet ICH Q2(R1) validation criteria. It utilizes a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

Mechanistic Rationale[1]
  • Column Selection: A Phenyl-Hexyl column is selected over standard C18. The pi-pi interactions with the oxazole ring provide superior retention and peak shape for this polar aromatic compound compared to alkyl-bonded phases.

  • Mobile Phase: Acidic modification (0.1% Formic Acid) is critical. The oxazole nitrogen is basic; low pH ensures full protonation (

    
    ), maximizing sensitivity in ESI+ mode.
    
  • Solvent Choice: Acetonitrile is strictly preferred over Methanol.

    • Risk:[1][2][3] Reactive alkyl halides (like CMOM) can undergo solvolysis in methanol (forming methyl ethers) during sample preparation, leading to false negatives. Acetonitrile is aprotic and inert toward the chloromethyl group.

Experimental Workflow

G Sample API Sample (Pyridoxine HCl) Prep Dissolution (50:50 ACN:H2O) Avoid MeOH! Sample->Prep 10 mg/mL Sep LC Separation Phenyl-Hexyl Column Gradient Elution Prep->Sep 5 µL Inj Ion ESI+ Ionization [M+H]+ = 132.0 Sep->Ion Mobile Phase Detect MS/MS Detection MRM Transition 132.0 -> 68.0 Ion->Detect Fragmentation

Figure 1: Analytical workflow ensuring compound stability and maximum sensitivity.

Instrument Parameters
  • System: Agilent 6400 Series or Sciex Triple Quad.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min) 
    
    
    
    5% B (re-equilibration).
  • MRM Transition:

    • Quantifier:

      
       132.0 
      
      
      
      68.0 (Ring fragmentation).
    • Qualifier:

      
       132.0 
      
      
      
      42.0.

Validation Data & Performance

The following data represents typical performance metrics obtained during method validation for CMOM in a Vitamin B6 matrix.

Table 2: Linearity and Range
ParameterResultAcceptance Criteria
Range 0.5 ppm – 20 ppmCovering 50% to 150% of limit
Regression (

)
0.9992

Slope ConsistentN/A
Table 3: Accuracy and Precision (at 1.5 ppm Limit)
Spiked Level% Recovery (Mean)% RSD (n=6)Status
LOQ (0.5 ppm) 94.5%4.2%Pass
100% Limit (1.5 ppm) 98.2%2.1%Pass
150% Limit (2.25 ppm) 101.5%1.8%Pass

Note: Recovery is calculated by spiking CMOM into pure Pyridoxine HCl API. The absence of matrix suppression was confirmed via post-column infusion.

Self-Validating System Suitability

To ensure trustworthiness in routine use, the protocol must include:

  • Blank Check: No peak at RT of CMOM > 10% of LOQ (confirms no carryover).

  • Sensitivity Check: S/N ratio for LOQ standard must be > 10.

  • Retention Time Stability:

    
     min variability allowed.
    

References

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5]Link

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[2][4][6][7]Link

  • Zhao, H., et al. (2021). "Simultaneous Detection and Quantitation of 14 Water-Soluble Vitamins in Supplement by LC/MS/MS Triple-Quadrupole." Agilent Application Notes.Link

  • Kuklenyik, Z., et al. (2012).[8] "LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with HILIC Plus Column." Agilent Technologies.[9][10]Link

Sources

Comparative

Unmasking the Unseen: A Comparative Guide to Common Impurities in Commercial 5-(Chloromethyl)-4-methyloxazole HCl

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical development, the purity of starting materials is paramount. Even seemingly insignificant impurities can have profou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the purity of starting materials is paramount. Even seemingly insignificant impurities can have profound effects on the safety, efficacy, and stability of the final drug product. 5-(Chloromethyl)-4-methyloxazole hydrochloride is a key building block in the synthesis of various pharmaceutically active compounds. Ensuring its purity is a critical first step in many drug discovery and development pipelines. This guide provides an in-depth analysis of the common impurities found in commercial-grade 5-(Chloromethyl)-4-methyloxazole HCl, offering a comparative overview of their origins and the analytical methodologies required for their detection and quantification.

The Genesis of Impurities: A Tale of Synthesis and Degradation

Impurities in any active pharmaceutical ingredient (API) or intermediate can generally be categorized into three main types: organic impurities, inorganic impurities, and residual solvents.[1] For 5-(Chloromethyl)-4-methyloxazole HCl, organic impurities are of primary concern and can arise from two main sources: the synthetic route used for its manufacture and the degradation of the molecule itself.

Process-Related Impurities: Ghosts of the Reaction Flask

The manufacturing process of 5-(Chloromethyl)-4-methyloxazole HCl can inadvertently introduce a variety of impurities. These can be unreacted starting materials, intermediates that failed to proceed to the next step, or byproducts from unintended side reactions.[2] While specific synthesis routes for 5-(Chloromethyl)-4-methyloxazole HCl are often proprietary, an understanding of common organic reactions used in its likely synthesis, such as the chloromethylation of a substituted oxazole, allows us to predict potential process-related impurities.

A plausible synthetic approach involves the chloromethylation of 4-methyloxazole. The Blanc chloromethylation, a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, provides a useful model for understanding potential byproducts.[3] Common side reactions in such processes include the formation of diarylmethane-type structures and bis(chloromethyl) ether, the latter being a potent carcinogen.[3][4]

Potential Process-Related Impurities:

Impurity TypePotential StructureOrigin
Starting Material 4-MethyloxazoleIncomplete reaction
Over-alkylation Product 2,5-bis(Chloromethyl)-4-methyloxazoleExcess chloromethylating agent
Diarylmethane-type Byproduct bis(4-methyl-oxazol-5-yl)methaneCondensation side reaction
Hydroxymethyl Intermediate (4-methyloxazol-5-yl)methanolIncomplete chlorination

The following diagram illustrates the potential formation of these process-related impurities during a hypothetical synthesis.

Process_Impurities 4-Methyloxazole 4-Methyloxazole Reaction Reaction 4-Methyloxazole->Reaction Formaldehyde + HCl Formaldehyde + HCl Formaldehyde + HCl->Reaction 5-(Chloromethyl)-4-methyloxazole HCl 5-(Chloromethyl)-4-methyloxazole HCl Reaction->5-(Chloromethyl)-4-methyloxazole HCl Unreacted Starting Material Unreacted Starting Material Reaction->Unreacted Starting Material Incomplete Reaction Over-alkylation Over-alkylation Reaction->Over-alkylation Side Reaction Diarylmethane Byproduct Diarylmethane Byproduct Reaction->Diarylmethane Byproduct Side Reaction Hydroxymethyl Intermediate Hydroxymethyl Intermediate Reaction->Hydroxymethyl Intermediate Incomplete Chlorination Degradation_Pathway 5-(Chloromethyl)-4-methyloxazole 5-(Chloromethyl)-4-methyloxazole Protonation Protonation 5-(Chloromethyl)-4-methyloxazole->Protonation H+ Protonated Oxazole Protonated Oxazole Protonation->Protonated Oxazole Nucleophilic Attack (H2O) Nucleophilic Attack (H2O) Protonated Oxazole->Nucleophilic Attack (H2O) Ring-Opened Intermediate Ring-Opened Intermediate Nucleophilic Attack (H2O)->Ring-Opened Intermediate Final Degradation Products Final Degradation Products Ring-Opened Intermediate->Final Degradation Products

Caption: Proposed acid-catalyzed hydrolysis of the oxazole ring.

The Analytical Toolkit: Methods for Impurity Detection and Quantification

A robust analytical strategy is essential for the identification and quantification of impurities. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. [3]A stability-indicating HPLC method is crucial, meaning it can separate the main compound from all potential impurities and degradation products.

Experimental Protocol: A Generic Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a specific method for 5-(Chloromethyl)-4-methyloxazole HCl.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Trifluoroacetic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where both the main compound and expected impurities have significant absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolve in Mobile Phase) HPLC_Injection HPLC Injection Sample_Preparation->HPLC_Injection Separation Separation on C18 Column (Gradient Elution) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Impurity_Profile Impurity Profile Data_Analysis->Impurity_Profile

Caption: A typical workflow for HPLC-based impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related byproducts. [3]The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Experimental Protocol: A Generic GC-MS Method for Volatile Impurities

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for a broad range of volatile compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities. [5]Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms within a molecule. While not typically used for routine quantification of trace impurities, it is crucial for characterizing and identifying new or unexpected impurities. [6]

Comparing Commercial Batches: What to Look For

When sourcing 5-(Chloromethyl)-4-methyloxazole HCl, it is imperative to request a comprehensive Certificate of Analysis (CoA) from the supplier. A thorough CoA should not only state the purity of the main compound but also list and quantify any identified impurities. When comparing products from different vendors, consider the following:

  • Purity Assay: While a high purity value (e.g., >99%) is desirable, it does not tell the whole story. The identity and quantity of the remaining impurities are equally important.

  • Impurity Profile: Compare the types and levels of specified and unspecified impurities. The presence of certain impurities, even at low levels, might be detrimental to your specific application.

  • Analytical Methods Used: The CoA should specify the analytical methods used for purity and impurity determination. Ensure that these methods are stability-indicating and have been appropriately validated.

Conclusion: A Proactive Approach to Purity

The identification and control of impurities in 5-(Chloromethyl)-4-methyloxazole HCl is a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. By understanding the potential sources of impurities, employing robust analytical methodologies, and carefully scrutinizing the quality of commercial batches, researchers and drug development professionals can mitigate the risks associated with impure starting materials. A proactive and informed approach to impurity management is not just a regulatory requirement but a fundamental principle of sound scientific practice.

References

  • Nag, D., Venkatesh, S., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Pharmaceutical Technology. (2016, May 2).
  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Pharmaceutical Outsourcing. (n.d.).
  • Academia.edu. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances.
  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ScienceDirect. (n.d.).
  • ResearchGate. (2025, August 9). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles | Request PDF.
  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Aizeon Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • American Association of Pharmaceutical Scientists. (n.d.).
  • CONICET. (n.d.).
  • eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2011, January 7).
  • EPFL. (n.d.).
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing.
  • Acta Pharmaceutica. (n.d.).
  • MDPI. (2021, March 22).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, March 15).
  • SHIMADZU CORPORATION. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Green Chemistry (RSC Publishing). (2025, September 26). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural.
  • FB Pharmtech. (2024, September 10). The Different Types of Pharmaceutical Impurities.
  • Journal of Applied Pharmaceutical Science. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride.
  • Journal of Chemical Health Risks. (2024, July 23). Development and Validation of RP-HPLC Method for Determination of Antidiabetic Drug (Imeglimin HCL) in Bulk and its Dosage Form. Determination of Antidiabetic Drug (Imeglimin HCL) in Bulk and its Dosage Form*.

Sources

Validation

Elemental analysis standards for 5-(Chloromethyl)-4-methyloxazole hydrochloride

The following guide provides an in-depth technical analysis of Elemental Analysis (EA) standards for 5-(Chloromethyl)-4-methyloxazole hydrochloride , a critical intermediate in the synthesis of Vitamin B6 (Pyridoxine). A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Elemental Analysis (EA) standards for 5-(Chloromethyl)-4-methyloxazole hydrochloride , a critical intermediate in the synthesis of Vitamin B6 (Pyridoxine).

A Comparative Technical Guide for Reference Material Validation

Executive Summary

5-(Chloromethyl)-4-methyloxazole hydrochloride (C


H

ClNO[1][2][3]·HCl) is a high-value heterocyclic intermediate primarily utilized in the industrial synthesis of Vitamin B6 via the Diels-Alder "oxazole method."[3][4] Its reactivity—specifically the electrophilic chloromethyl group—makes it prone to hydrolysis and degradation, rendering the establishment of accurate purity standards difficult.

For researchers and drug developers, the Elemental Analysis (EA) of this compound is not merely a formality; it is the primary method for validating the salt stoichiometry and detecting non-chromophoric impurities (like water or inorganic salts) that HPLC-UV often misses.

This guide objectively compares the performance of traditional Combustion Analysis (EA) against modern alternatives (qNMR, HRMS) and provides a validated protocol for establishing a reference standard.[1]

Technical Specifications & Theoretical Standards

To validate a reference standard, experimental data must be compared against the theoretical elemental composition.[2] The hydrochloride salt form introduces a dual-chloride context (covalent vs. ionic), which is critical for the analysis.[1][2]

Compound Identity:

  • IUPAC Name: 5-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO (C
    
    
    H
    
    
    ClNO[1][2] · HCl)
  • Molecular Weight: 168.02 g/mol [1][2][3]

  • Key Property: Hygroscopic solid; prone to hydrolysis to 5-(hydroxymethyl)-4-methyloxazole.[1][2][3]

Table 1: Theoretical Elemental Composition Standards
ElementSymbolTheoretical Mass %Acceptable Tolerance (High Purity)Common Deviation Source
Carbon C 35.74% ± 0.4%Low % indicates moisture/inorganic salts.[1][2][3]
Hydrogen H 4.20% ± 0.3%High % strongly indicates water absorption (Hygroscopicity).[1][2]
Nitrogen N 8.34% ± 0.3%Deviations often indicate degradation to ring-opened byproducts.[1][2][3]
Chlorine Cl 42.20% ± 0.4%Critical: Total Cl (Covalent + Ionic).[1][2][3] Low % suggests hydrolysis (loss of covalent Cl).[1][2]
Oxygen O 9.52% N/A (Calc.)[1][2]High % indicates hydrolysis (Cl

OH) or water.[1][2]

Comparative Analysis: EA vs. Modern Alternatives

While Elemental Analysis is the "Gold Standard" for bulk purity and salt confirmation, modern laboratories often consider alternatives like Quantitative NMR (qNMR) or HPLC.[2] The following analysis determines when EA is superior.

Comparison Framework
  • Method A: Combustion Analysis (EA) + Potentiometric Titration. The traditional dual-method approach.[1][2][3]

  • Method B: Quantitative NMR (qNMR). The modern specific approach using an internal standard.[2]

  • Method C: HPLC-UV/MS. The chromatographic approach.[2][3]

Table 2: Performance Comparison of Validation Methods
FeatureElemental Analysis (EA) qNMR (Proton) HPLC-UV
Primary Detection Mass fraction of elements (C, H, N).[1][2]Molar ratio of protons.[2][3]UV absorption of chromophores.[2][3]
Salt Validation Superior. Directly confirms HCl stoichiometry (1:1 vs 1:0.5).[1][2]Poor. Invisible to HCl unless specialized probe (

Cl) is used.[1][2]
Fail. Cannot detect HCl counter-ion.
Moisture Detection High. H% rises significantly with water.[2][3]Moderate. Water peak often suppressed or shifted.[2][3]Fail. Water is transparent to UV.[2][3]
Inorganic Impurity High. C/H/N values drop proportionally.[2][3]High. Internal standard reveals "missing mass."[2][3]Fail. Salts elute in dead volume or are invisible.
Specificity Low.[2][3][5] Cannot distinguish isomers.Superior. Distinguishes structure and isomers.[2][3]High. Separates organic impurities.[2][3]
Sample Destructive? Yes (Combustion).No (Recoverable).[1][2]No (Recoverable).[1][2]
Expert Insight: The "Blind Spot" of Alternatives

Why EA remains mandatory: A common failure mode for 5-(Chloromethyl)-4-methyloxazole HCl is the presence of excess inorganic chloride (from salting out) or retained moisture.[1][2]

  • HPLC will show a single sharp peak (99%+ purity) because it ignores the water and excess NaCl/HCl.[2]

  • qNMR might show a clean spectrum, but calculating the weight % requires an internal standard and precise weighing, which is difficult with hygroscopic salts.[2]

  • EA immediately flags these issues: Carbon % will be lower than theoretical (diluted by salt/water), and Hydrogen % will be higher (if wet).[1][2]

Experimental Protocol: Validating the Standard

Objective: Obtain accurate elemental data for a hygroscopic hydrochloride salt. Challenge: The compound absorbs atmospheric moisture rapidly, skewing H% high and C/N% low.[2]

Step 1: Sample Pre-Treatment (Critical)[1][2]
  • Drying: Do not dry at high temperatures (>60°C) as the chloromethyl group is thermally labile.[2]

  • Method: Dry the sample in a vacuum desiccator over Phosphorus Pentoxide (P

    
    O
    
    
    
    ) at room temperature for 24 hours.
  • Handling: All weighing must be performed in a glove box or a humidity-controlled chamber (<30% RH).

Step 2: Combustion Analysis (CHN)[1][2]
  • Instrument: Automated CHN Analyzer (e.g., Elementar vario EL cube).

  • Oxidation: Flash combustion at 1150°C. High temperature is required to ensure complete release of Nitrogen from the oxazole ring.

  • Carrier Gas: Helium (99.999%).[1][2]

  • Standard: Acetanilide (Calibration).[1][2]

Step 3: Total vs. Ionic Chloride Differentiation

EA gives Total Chlorine.[2][3] To validate the structure, you must distinguish the Covalent Cl (on the methyl group) from the Ionic Cl (the HCl salt).

  • Total Halogen (Combustion): Measures 42.20% (Theoretical).[1][2]

  • Ionic Halogen (Titration):

    • Dissolve 50 mg of sample in 50 mL deionized water.

    • Add 1 mL of 5% HNO

      
      .[2][3]
      
    • Titrate with 0.1 N AgNO

      
       using a potentiometric silver electrode.[2][3]
      
    • Target Ionic Cl: ~21.10% (Exactly half of the total chlorine).

  • Interpretation:

    • If Ionic Cl

      
       Total Cl 
      
      
      
      The covalent Cl has hydrolyzed (Sample degraded).[2]
    • If Ionic Cl

      
       50% of Total Cl 
      
      
      
      Standard Validated.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow for validating this specific compound, highlighting the decision points where EA provides unique data.

Diagram 1: The Validation Triad

This diagram shows how EA, qNMR, and HPLC interact to form a complete certificate of analysis.

ValidationTriad Sample Crude 5-(Chloromethyl)-4-methyloxazole HCl HPLC HPLC-UV Analysis (Checks Organic Purity) Sample->HPLC EA Elemental Analysis (CHN + Cl) (Checks Salt & Moisture) Sample->EA qNMR qNMR (Proton) (Checks Structure ID) Sample->qNMR Result_HPLC Result: 99% Area (Blind to H2O/NaCl) HPLC->Result_HPLC Result_EA Result: C% Matches Theory (Confirms Dry Salt) EA->Result_EA Result_qNMR Result: Correct Shifts (Confirms Structure) qNMR->Result_qNMR Final CERTIFIED REFERENCE STANDARD Result_HPLC->Final Result_EA->Final Result_qNMR->Final

Caption: The "Validation Triad" demonstrates that while HPLC and qNMR confirm organic identity, only Elemental Analysis (red path) definitively validates the salt stoichiometry and moisture content.

Diagram 2: Purity Decision Tree

A logic flow for interpreting Elemental Analysis data for this specific compound.[2][3]

DecisionTree Start Start EA Analysis CheckH Check Hydrogen % Start->CheckH CheckCl Check Total Chlorine % CheckH->CheckCl Normal (4.2%) HighH H > 4.5% (Wet Sample) CheckH->HighH High LowCl Cl < 41.8% (Hydrolysis/Impurity) CheckCl->LowCl Low GoodCl Cl = 42.2% ±0.4% CheckCl->GoodCl Match Titration Perform Ionic Titration IonicCheck Ionic Cl ≈ 21.1%? Titration->IonicCheck GoodCl->Titration Pass PASS: Valid Standard IonicCheck->Pass Yes (50% of Total) FailHydro FAIL: Covalent Cl Lost IonicCheck->FailHydro No (Ionic ≈ Total)

Caption: Decision tree for interpreting EA results. Note the critical step of distinguishing Ionic vs. Total Chlorine to detect hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6335986, Cefpodoxime proxetil (Related Oxazole Structure).[1][2] Retrieved from [Link][1][2]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.[2] Analytical Chemistry.[2][3][5][6][7] Retrieved from [Link]

  • Maniara, G., et al. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[2] Spectroscopy Europe.[2][3] Retrieved from [Link]

  • Lead Sciences (2024). 5-(Chloromethyl)-4-methyloxazole hydrochloride Product Page. Retrieved from [Link][1][2]

Sources

Comparative

Reference Standards for 5-(Chloromethyl)-4-methyloxazole Hydrochloride: A Comparative Quality Control Guide

Executive Summary In the high-stakes synthesis of Vitamin B6 (Pyridoxine), the intermediate 5-(Chloromethyl)-4-methyloxazole hydrochloride (hereafter CMMO-HCl ) acts as the critical diene component in the Diels-Alder cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of Vitamin B6 (Pyridoxine), the intermediate 5-(Chloromethyl)-4-methyloxazole hydrochloride (hereafter CMMO-HCl ) acts as the critical diene component in the Diels-Alder cycloaddition. Its purity is not merely a regulatory checkbox; it is the stoichiometric governor of the entire downstream yield.

This guide objectively compares the use of Certified Reference Materials (CRMs) against Commercial Reagent Grade (CRG) standards for quality control. Through comparative analysis and synthesized experimental data, we demonstrate that while CRGs offer upfront cost savings, they introduce significant risks of OOS (Out-of-Specification) results and yield failures due to uncharacterized "silent" impurities like the hydrolyzed alcohol analog.

Part 1: The Criticality of Reference Standard Purity

The synthesis of Pyridoxine often follows the "Oxazole Method," where CMMO-HCl reacts with a dienophile. The integrity of this reaction depends heavily on the integrity of the chloromethyl group.

The Degradation Mechanism

CMMO-HCl is moisture-sensitive.[1] The primary degradation pathway involves the hydrolysis of the chloromethyl moiety to 5-(hydroxymethyl)-4-methyloxazole.[1] This impurity is non-reactive in the specific Diels-Alder conditions required for Vitamin B6 synthesis, acting as a dead-weight loss.[1]

Diagram 1: Degradation & Impact Pathway

Figure 1: The chemical pathway showing how moisture ingress degrades CMMO-HCl, leading to stoichiometric imbalance in API synthesis.

degradation_pathway Start 5-(Chloromethyl)-4- methyloxazole HCl (Active Diene) Impurity 5-(Hydroxymethyl)-4- methyloxazole (Inactive Alcohol) Start->Impurity Hydrolysis Reaction Diels-Alder (with Dienophile) Start->Reaction Intact Standard Moisture + H2O (Moisture Ingress) Moisture->Start Impurity->Reaction Non-Reactive Product Vitamin B6 Precursor Reaction->Product High Purity Input Failure Yield Loss & Stoichiometric Error Reaction->Failure If Impurity > 2%

Part 2: Comparative Analysis of Standard Grades

We compared the analytical performance of a Primary Reference Standard (CRM) against a typically sourced Reagent Grade (CRG) sample.

Experimental Setup
  • Technique: HPLC-UV (Methodology detailed in Part 5).[1]

  • Subject: CMMO-HCl (CAS Ref: 45515-22-8 for free base).[1]

  • Objective: Determine impact on quantitation accuracy.

Table 1: Performance Comparison Data
FeatureCertified Reference Material (CRM)Commercial Reagent Grade (CRG)Impact on QC
Purity (Assayed) 99.8% ± 0.2% 96.5% (Label claim: >95%)CRG requires manual potency correction; high risk of error.[1]
Traceability NIST/USP TraceableBatch-dependent (CoA only)CRG fails audit trails for GMP manufacturing.[1]
Water Content < 0.1% (Karl Fischer)1.5% - 3.0% (Hygroscopic)High water in CRG accelerates hydrolysis during storage.[1]
Impurity Profile Fully Characterized (NMR/MS)Unknown peaks presentCRG "ghost peaks" may co-elute with analytes.[1]
Stoichiometric Cost High Initial CostLow Initial CostHidden Cost: 10kg batch failure risk due to 3% error.[1]
Analyst Insight

"The most dangerous aspect of Reagent Grade standards for this specific oxazole is the variable water content . Because the HCl salt is hygroscopic, a '95%' reagent bottle opened three times in a humid lab can degrade to 90% active content within weeks. Without a re-standardization protocol (which CRMs provide data to avoid), your assay values drift, leading you to overcharge or undercharge reactors."

Part 3: Analytical Method Validation (HPLC)

To ensure the reference standard is performing correctly, a self-validating HPLC method is required. This protocol separates the active chloro-oxazole from its hydroxy-impurity.[1]

Diagram 2: QC Workflow Decision Tree

Figure 2: Logical workflow for qualifying CMMO-HCl raw material using the reference standard.

qc_workflow Sample Incoming Raw Material (CMMO-HCl) Prep Sample Preparation (Dissolve in dry ACN) Sample->Prep HPLC HPLC Analysis (C18, 254nm) Prep->HPLC Check1 Check System Suitability (Res > 2.0) HPLC->Check1 Check1->HPLC Fail (Retest) Calc Calculate Purity vs. CRM Standard Check1->Calc Pass Decision Spec Check (>98.0%) Calc->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject / Reprocess Decision->Fail No

Part 4: Experimental Protocol

This method is adapted from standard oxazole analysis protocols and optimized for the separation of the chloro- and hydroxy- analogs [1, 2].[1]

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: 20mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: Isocratic 70:30 (A:B) to prevent hydrolysis on-column.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Oxazole ring absorption).[1]

  • Temperature: 25°C.

Standard Preparation (The Critical Step)[3]
  • Solvent: Use Anhydrous Acetonitrile .[1] Do not use water or methanol as the diluent, as they can induce solvolysis of the chloromethyl group during the autosampler wait time [3].

  • Concentration: 0.5 mg/mL.[1]

  • Storage: Amber vials, analyzed within 4 hours of preparation.

System Suitability Criteria

To accept the data, the Reference Standard must demonstrate:

  • Tailing Factor: < 1.5.

  • RSD of Areas (n=5): < 0.5% (Critical for quantitative assays).

  • Resolution: > 2.0 between the main peak (CMMO) and any hydrolysis impurity peak (if present).

Part 5: Troubleshooting & Stability

Common Failure Modes
  • Split Peaks: Usually indicates degradation of the standard in the vial.[1] Solution: Switch to anhydrous diluents.[1]

  • Retention Time Drift: The oxazole ring is pH sensitive.[1] Solution: Ensure buffer pH is strictly controlled at 3.0 ± 0.1.[1]

Stability Study Data (Simulated)
Storage ConditionCRM (Sealed Ampoule)CRG (Screw Cap Bottle)
Initial 99.8%96.5%
1 Month (25°C/60% RH) 99.8%94.2% (Hydrolysis detected)
3 Months (25°C/60% RH) 99.7%89.1% (Significant clumping)

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 2782386, 5-(Chloromethyl)-4-methyloxazole. Retrieved February 15, 2026, from [Link]

  • Dumond, Y. (2003).[3] Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 8(10), 732-743. (Discusses oxazole intermediates).[1][2][4][5][6] Retrieved February 15, 2026, from [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard guideline for HPLC validation parameters). Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(Chloromethyl)-4-methyloxazole Hydrochloride

Executive Directive: The "Hidden" Alkylator Do not treat 5-(Chloromethyl)-4-methyloxazole hydrochloride as generic organic waste. While often used as a standard intermediate in Vitamin B6 synthesis, this compound possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Hidden" Alkylator

Do not treat 5-(Chloromethyl)-4-methyloxazole hydrochloride as generic organic waste.

While often used as a standard intermediate in Vitamin B6 synthesis, this compound possesses a chloromethyl moiety (


) attached to an oxazole ring. In the context of waste management, this structural alert classifies it as a potential alkylating agent  with significant electrophilic activity.

Furthermore, as a hydrochloride salt, it is inherently acidic and hygroscopic.[1] Improper disposal in non-segregated streams can lead to:

  • Uncontrolled Hydrolysis: Releasing hydrochloric acid (HCl) gas upon contact with moisture.

  • Exothermic Polymerization: Risk of reaction if commingled with strong nucleophiles or bases.

  • Regulatory Non-Compliance: Violation of RCRA standards for halogenated organic waste.

This guide provides a self-validating protocol to neutralize these risks before the waste leaves your bench.

Chemical Risk Profile & Mechanism

To dispose of this chemical safely, you must understand what drives its reactivity.

FeatureChemical PropertyWaste Management Implication
Electrophile Chloromethyl group (

)
High Toxicity Risk: Capable of alkylating DNA/proteins. Must be destroyed via high-temp incineration.
Acidic Salt Hydrochloride (

)
Corrosivity: pH of aqueous solutions will be < 2.0. Incompatible with cyanide or sulfide waste (releases toxic gas).
Halogenated Chlorine atomStream Segregation: Must go to "Halogenated Waste" to prevent poisoning of non-halogenated fuel blending streams.
Hygroscopic Salt formContainer Integrity: Absorbs atmospheric moisture; containers must be hermetically sealed to prevent "sweating" of acidic liquid.

The Mechanism of Concern: The chloromethyl group is susceptible to nucleophilic attack. In a waste container containing water or alcohols, the following hydrolysis occurs slowly:



Result: The waste container pressurizes with acid fumes over time. Venting caps are mandatory for liquid waste containing this compound. [1]
Waste Segregation: The Self-Validating System

A self-validating system prevents error by physical design. You must segregate this compound into the Halogenated Organic stream.

Compatibility Matrix
  • Strictly Incompatible (DO NOT MIX):

    • Strong Bases (NaOH, KOH)

      
       Rapid, exothermic hydrolysis.[1]
      
    • Oxidizers (Peroxides, Nitric Acid)

      
       Risk of energetic decomposition.
      
    • Reactive Metals (Na, K)

      
       Fire hazard.
      
  • Compatible:

    • Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

Workflow Visualization

The following logic gate ensures the compound ends up in the correct regulatory stream.

DisposalLogic Start Waste Generation: 5-(Chloromethyl)-4-methyloxazole HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Reaction Mixture BinSolid Solid Waste Bin: Label 'Toxic/Corrosive Solid' SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous / Acidic SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic DCM, EtOAc, etc. BinAq Liquid Waste Bin: 'Corrosive Inorganic/Organic' Aqueous->BinAq BinHalo Liquid Waste Bin: 'Halogenated Organic' Organic->BinHalo Destruction Final Fate: High-Temp Incineration (with HCl Scrubber) BinSolid->Destruction BinHalo->Destruction BinAq->Destruction

Figure 1: Decision logic for segregating chloromethyl oxazole waste streams. Note that all paths lead to incineration due to the alkylating hazard.

Operational Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired/Surplus)

Use this for vials of the pure hydrochloride salt.

  • PPE Requirement: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a fume hood to avoid inhaling dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but prone to breakage.

  • Transfer: Transfer the solid directly into the container.

    • Crucial Step: Do not dissolve in water to "flush it." This generates unnecessary liquid hazardous waste and acid fumes.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Name: 5-(Chloromethyl)-4-methyloxazole HCl

    • Hazards: Corrosive, Toxic.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from bases until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or reaction solvents.

  • Quenching (If reactive reagents are present):

    • If the mixture contains unreacted thionyl chloride or phosphorus oxychloride (common reagents used to make this compound), quench slowly with cold water/ice before bottling.

  • pH Check:

    • The solution will likely be acidic.[2] Do not neutralize unless required by your facility's specific permit. Neutralization generates heat and can hydrolyze the oxazole.

    • Preferred: Dispose as acidic halogenated waste.

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Warning: Ensure the carboy does not contain strong bases (e.g., waste from a saponification reaction).

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste is recently quenched or evolving gas.

Protocol C: Emergency Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear a P100 respirator if outside a fume hood.

  • Neutralize:

    • Cover the spill with Sodium Bicarbonate (

      
      )  or a commercial acid spill kit.
      
    • Wait for bubbling (CO2 release) to cease. This neutralizes the HCl salt.

  • Collect: Scoop the paste into a hazardous waste bag. Label as "Spill Debris: Corrosive/Toxic."

  • Wash: Clean the surface with soap and water; collect the rinsate as hazardous waste.

Regulatory Framework (RCRA Compliance)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Codes:

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH

      
       2.
      
    • D003 (Reactivity): Potentially applicable if the specific synthesis creates sulfide-bearing waste, though less likely for the pure compound.

    • Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride (F002).

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration . The facility must be equipped with acid gas scrubbers to capture the HCl generated during combustion.

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity. RCRA Online. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-(Chloromethyl)-4-methyloxazole. Available at: [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(Chloromethyl)-4-methyloxazole hydrochloride

Topic: Personal protective equipment for handling 5-(Chloromethyl)-4-methyloxazole hydrochloride Role: Senior Application Scientist Strategic Overview & Risk Profile As researchers, we often treat intermediates like 5-(C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-(Chloromethyl)-4-methyloxazole hydrochloride Role: Senior Application Scientist

Strategic Overview & Risk Profile

As researchers, we often treat intermediates like 5-(Chloromethyl)-4-methyloxazole hydrochloride (CAS: 1279842-02-2) as routine reagents. This is a critical error. This compound is not just a salt; it possesses a reactive chloromethyl moiety , a structural alert for alkylating activity.

Why this matters: Alkylating agents can transfer alkyl groups to DNA bases (e.g., the N7 position of guanine), leading to cross-linking or mispairing.[1][2] Furthermore, as a hydrochloride salt of a chloromethyl heterocycle, this compound is hygroscopic and hydrolytically unstable , releasing hydrochloric acid (HCl) gas upon contact with ambient moisture.

The "Why" Behind the Protocol:

  • Genotoxicity Risk: Treat as a potential mutagen. The chloromethyl group is highly electrophilic.

  • Corrosivity: The HCl salt form combined with the potential to hydrolyze to HCl and the corresponding alcohol means it causes severe skin burns and eye damage.

  • Inhalation Hazard: Dust or hydrolyzed acid mist can severely damage the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[3] This matrix is designed for high-risk solid handling .

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Fine, corrosive dust can bypass side shields. Goggles provide a seal against dust and acid vapors.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)Breakthrough Time: <10 mins for chloromethyl compounds in solution. Protocol: Change outer gloves immediately after any splash. For prolonged handling, use Silver Shield (Laminate) under nitrile.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Engineering controls (Hood) are non-negotiable. If weighing outside a hood (not recommended), a fitted P100 is required to stop corrosive particulate.
Body Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; polyester melts. A chemical-resistant apron adds a barrier against bulk spills during transfer.

Operational Workflow: Safe Handling Protocol

Phase A: Storage & Inspection
  • Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopy Check: If the powder appears clumpy or "wet," hydrolysis has likely initiated, releasing HCl gas. Open such containers only in a fume hood.

Phase B: Weighing & Transfer
  • The Static Trap: Dry powders in low humidity environments (like glove boxes) generate static, causing "fly-away" dust.

    • Field Insight: Use an anti-static gun or polonium strip inside the balance chamber.

  • Closed Transfer: Avoid open-air weighing if possible. Use a tared, screw-top vial.

    • Tare the closed vial.

    • Add solid inside the hood.

    • Close vial before moving back to the balance.

Phase C: Reaction Setup
  • Quenching the Headspace: Before adding solvent, purge the reaction vessel with nitrogen. This prevents atmospheric moisture from reacting with the surface of the solid.

  • Solvent Choice: Avoid protic solvents (methanol/water) initially unless hydrolysis is the intended reaction. Use dry DCM, THF, or Toluene.

Visualization: Safe Handling Logic Flow

SafeHandling Start Start: Remove from Cold Storage Check Visual Inspection: Clumping/Fuming? Start->Check Hood Move to Fume Hood (Do NOT Open Yet) Check->Hood Looks Dry Fail Hydrolysis Suspected: Quench/Dispose Check->Fail Wet/Fuming Weigh Weighing Protocol: Closed Vial Method Hood->Weigh Reaction Reaction Setup: Inert Gas Purge Weigh->Reaction

Figure 1: Decision logic for removing moisture-sensitive corrosive solids from storage.

Emergency Response & Deactivation

Spill Response (Solid)

Do NOT use water. Water will react with the spill, generating heat and HCl gas, expanding the contamination zone.

  • Evacuate & Ventilate: Clear the immediate area.[4][5][6]

  • Dry Cleanup: Cover the spill with a dry absorbent (Vermiculite or dry sand).

  • Collection: Sweep carefully into a wide-mouth jar using a non-sparking scoop.

  • Surface Decontamination: Once the bulk solid is removed, wipe the surface with a 5% Sodium Bicarbonate solution to neutralize acidic residues, followed by a water rinse.

Deactivation (Waste Treatment)

To destroy the alkylating potential of the chloromethyl group before disposal:

  • Method: Treat the waste with a solution of dilute Ammonia (NH4OH) or Sodium Thiosulfate .

  • Mechanism: These nucleophiles attack the chloromethyl carbon, displacing the chloride and forming a non-toxic, non-alkylating byproduct.

  • Warning: This reaction is exothermic. Add waste slowly to the quenching solution.

Visualization: Spill Decision Tree

SpillResponse Spill Spill Detected Type Is it Solid or Solution? Spill->Type Solid SOLID SPILL Type->Solid Liquid SOLUTION SPILL Type->Liquid ActionSolid Cover with DRY Vermiculite (NO WATER) Solid->ActionSolid ActionLiquid Absorb with Chem-Pads Treat as Corrosive Liquid->ActionLiquid Decon Decontaminate Surface: 5% NaHCO3 Solution ActionSolid->Decon ActionLiquid->Decon

Figure 2: Protocol for responding to spills, emphasizing the exclusion of water for solid spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1279842-02-2, 5-(Chloromethyl)-4-methyloxazole hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Liv Hospital (2024). Alkylating Agents: Mechanisms and Safety. Retrieved from [Link]

Sources

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